Product packaging for N-Acetylthreonine(Cat. No.:CAS No. 17093-74-2)

N-Acetylthreonine

Cat. No.: B556411
CAS No.: 17093-74-2
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-WUJLRWPWSA-N
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Description

N-Acetylthreonine belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids. These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom. This compound has been primarily detected in feces.
N-acetyl-L-threonine is a N-acetyl-L-amino acid that is the N-acetyl derivative of L-threonine. It is a L-threonine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-threoninate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B556411 N-Acetylthreonine CAS No. 17093-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168975
Record name N-Acetylthreonine
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17093-74-2
Record name N-Acetyl-L-threonine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylthreonine
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Record name N-Acetylthreonine
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Record name N-ACETYLTHREONINE
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Record name N-Acetylthreonine
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Foundational & Exploratory

The Biochemical Role of Free N-Acetylthreonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetylthreonine (NAT) is an N-acetylated derivative of the essential amino acid L-threonine. While its presence in biological systems is established, its role as a free molecule is not as extensively characterized as its function within polypeptide chains. This technical guide provides a comprehensive overview of the current understanding of the biochemical role of free this compound, consolidating available data on its metabolism, potential physiological relevance, and the methodologies used for its study. The primary documented origin of free this compound is through the synthesis and subsequent degradation of N-terminally acetylated proteins, a crucial co- and post-translational modification in eukaryotes. Direct enzymatic synthesis of free this compound and its specific signaling functions remain areas of active investigation with limited conclusive evidence to date. This document aims to be a resource for researchers by summarizing existing knowledge and identifying key gaps for future exploration.

Introduction

N-α-acetylation is one of the most common covalent modifications of proteins in eukaryotes, affecting an estimated 80% of all human proteins. This process involves the transfer of an acetyl group from acetyl-coenzyme A to the α-amino group of the N-terminal amino acid. When the N-terminal residue is threonine, this results in the formation of this compound at the protein's terminus. While the functional consequences of N-terminal acetylation on protein stability, folding, and interaction are widely studied, the fate and function of free this compound, which can be released during protein degradation, are less understood. This guide delves into the known biochemistry of free this compound.

Metabolism of this compound

The lifecycle of this compound is intrinsically linked to protein metabolism. Its formation is primarily a consequence of protein synthesis and modification, and its degradation feeds back into amino acid pools.

Synthesis

Free this compound is predominantly generated through two main pathways:

  • N-terminal Acetylation of Proteins and Subsequent Proteolysis: This is considered the major source of free this compound.

    • N-acetyltransferases (NATs): Specific enzymes, primarily N-acetyltransferase A (NatA), catalyze the acetylation of proteins with small N-terminal residues, including threonine, after the initiator methionine is cleaved by methionine aminopeptidases.

    • Proteasomal Degradation: N-terminally acetylated proteins undergo degradation by the proteasome, releasing small peptides and individual N-acetylated amino acids, including this compound, into the cytosol.

  • Direct Acetylation of Free L-Threonine: While the direct enzymatic acetylation of free amino acids is known to occur for some amino acids, specific evidence for a dedicated enzyme that synthesizes free this compound from L-threonine and acetyl-CoA is not well-established. However, some N-acetyltransferases may possess this activity under certain conditions.

Degradation

The primary route for the catabolism of free this compound is deacetylation:

  • Acyl-amino Acid Hydrolases (Aminoacylases): These enzymes catalyze the hydrolysis of the acetyl group from N-acetylated amino acids, yielding the parent amino acid (L-threonine) and acetate. Aminoacylase I (ACY1) is a key enzyme in this process and can act on a variety of N-acetylated amino acids.[1] This allows for the recycling of L-threonine for protein synthesis or other metabolic pathways.

Biochemical and Physiological Roles

The specific biochemical roles of free this compound are not yet fully elucidated. However, based on its nature as an N-acetylated amino acid and some preliminary findings, several potential roles can be proposed.

  • Metabolic Precursor: Upon deacetylation, it serves as a source of L-threonine, which is an essential amino acid required for protein synthesis, and acetate, which can be utilized in various metabolic pathways, including energy production via the citric acid cycle.

  • Potential Signaling Molecule: While direct evidence is lacking, other N-acyl amino acids have been shown to act as signaling molecules. For instance, N-acyl derivatives of other amino acids have been implicated in neuroprotection.[2] It is plausible that free this compound could have signaling functions that are yet to be discovered.

  • Biomarker: Elevated levels of N-acetylated amino acids, including this compound, have been observed in the urine of patients with certain inborn errors of metabolism, suggesting its potential as a biomarker for these conditions.[3] Furthermore, high levels of N-acetylated amino acids are considered uremic toxins, accumulating in patients with kidney disease.[1]

Quantitative Data

Quantitative data specifically on the enzyme kinetics and cellular concentrations of free this compound are limited in the scientific literature. The following table summarizes the available information.

ParameterValueOrganism/SystemMethodReference
Enzyme Kinetics (Related)
Aminoacylase I (ACY1) DeacetylationCan catalyze the reverse reaction (synthesis of acetylated amino acids)HumanBiochemical Assays[1]
Cellular/Body Fluid Concentrations
Urinary Excretion (in certain metabolic disorders)Increased in some inborn errors of amino acid metabolismHumanGC-MS[3]
Plasma Concentration (as a uremic toxin)Can be present in high abundance in serum/plasma of uremic patientsHumanNot specified[1]

Signaling Pathways and Experimental Workflows

While no specific signaling pathways directly involving free this compound as a primary messenger have been definitively identified, its metabolic pathway is well-understood in the context of protein turnover.

Diagrams

N_Acetylthreonine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation L-Threonine L-Threonine Protein_Synthesis Protein Synthesis L-Threonine->Protein_Synthesis N-terminally_Threonine_Protein N-terminal Threonine Protein Protein_Synthesis->N-terminally_Threonine_Protein NatA N-acetyltransferase A (NatA) + Acetyl-CoA N-terminally_Threonine_Protein->NatA N-terminally_Acetylated_Protein N-terminally Acetylated Threonine Protein NatA->N-terminally_Acetylated_Protein Proteasome Proteasomal Degradation N-terminally_Acetylated_Protein->Proteasome Free_NAT Free this compound Proteasome->Free_NAT ACY1 Aminoacylase I (ACY1) Free_NAT->ACY1 Recycled_Threonine L-Threonine ACY1->Recycled_Threonine Acetate Acetate ACY1->Acetate

Caption: Metabolic pathway of this compound formation and degradation.

Experimental_Workflow Sample Biological Sample (Tissue, Plasma, Urine) Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Functional_Assay Functional Assays (e.g., cell culture treatment) Data_Analysis->Functional_Assay Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation Functional_Assay->Biological_Interpretation

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Detailed experimental protocols specifically for investigating the biochemical role of free this compound are not widely published. However, the following methodologies for the analysis of N-acetylated amino acids can be adapted.

Quantification of Free this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma, urine, or tissue homogenates.

A. Sample Preparation and Extraction:

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: To 100 µL of plasma, urine, or tissue homogenate, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for polar analytes (e.g., a HILIC column can also be considered).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve separation of this compound from other metabolites.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z of [M+H]+) to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

C. Data Analysis:

  • Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

In Vitro Enzyme Assay for this compound Deacetylation

This protocol can be used to assess the activity of aminoacylases in deacetylating this compound.

A. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add a known concentration of this compound (substrate).

  • Add a purified aminoacylase enzyme or a cell/tissue lysate containing the enzyme.

  • The final reaction volume is typically 50-100 µL.

B. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

C. Product Measurement:

  • Measure the formation of the product, L-threonine, using a suitable method such as LC-MS/MS or a colorimetric assay (e.g., ninhydrin assay).

D. Kinetic Parameter Determination:

  • To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion and Future Directions

The biochemical role of free this compound is an area that warrants further investigation. While its origin from the proteasomal degradation of N-terminally acetylated proteins is well-established, its specific functions as a free molecule remain largely unknown. Future research should focus on:

  • Elucidating Specific Signaling Roles: Investigating whether free this compound can act as a signaling molecule, for example, by binding to specific receptors or modulating enzyme activities.

  • Identifying Dedicated Biosynthetic and Degradative Enzymes: Characterizing enzymes that may be responsible for the direct synthesis of free this compound and further exploring the kinetics of its deacetylation by various aminoacylases.

  • Determining Physiological Concentrations: Establishing the precise concentrations of free this compound in different tissues and biofluids under normal and pathological conditions to better understand its physiological relevance.

  • Exploring Therapeutic Potential: Given the emerging roles of other N-acyl amino acids in health and disease, exploring the potential therapeutic applications of this compound or its derivatives could be a promising avenue for drug development.

This technical guide provides a solid foundation for researchers entering this field by summarizing the current knowledge and highlighting the critical questions that remain to be answered.

References

N-Acetylthreonine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific roles of N-Acetylthreonine in cellular metabolism is limited. This guide synthesizes information on general N-acetylated amino acid metabolism, threonine metabolism, and analytical methodologies to present a comprehensive overview of its known properties and putative metabolic functions. The metabolic pathways, quantitative data, and signaling roles described herein are largely based on established biochemical principles and should be considered hypothetical frameworks for future research.

Introduction to this compound

N-Acetyl-L-threonine is the N-acetylated derivative of the essential amino acid L-threonine.[1][2] While not as extensively studied as other N-acetylated amino acids like N-acetylcysteine (NAC), this compound is an endogenous metabolite found in human biofluids and tissues, including blood, urine, feces, and the placenta.[3] Its presence suggests it plays a role in cellular biochemistry, potentially arising from the synthesis by N-acetyltransferases or from the degradation of N-terminally acetylated proteins.[3] N-terminal acetylation is a common co- and post-translational modification in eukaryotes, affecting a vast majority of proteins and influencing their stability, localization, and function.[4][5][6][7]

Chemical and Physical Properties of N-Acetyl-L-threonine:

PropertyValueReference
Molecular Formula C6H11NO4[1]
Molecular Weight 161.16 g/mol [1]
IUPAC Name (2S,3R)-2-acetamido-3-hydroxybutanoic acid[1]
CAS Number 17093-74-2[1]

Putative Metabolic Pathways of this compound

The metabolism of this compound is proposed to involve two primary enzymatic steps: biosynthesis via acetylation of L-threonine and degradation via deacetylation.

The formation of this compound likely occurs through the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the α-amino group of L-threonine. This reaction is catalyzed by an N-acetyltransferase (NAT).[5][8] While specific NATs for free threonine have not been definitively characterized, various NATs are known to acetylate the N-termini of proteins, and some enzymes can acetylate free amino acids.[9][10]

G cluster_0 Mitochondrion / Cytosol L-Threonine L-Threonine NAT N-Acetyltransferase (putative) L-Threonine->NAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->NAT N-Acetyl-L-threonine N-Acetyl-L-threonine CoA CoA NAT->N-Acetyl-L-threonine NAT->CoA

Figure 1: Hypothetical biosynthesis of this compound.

The degradation of this compound is likely a hydrolysis reaction that yields L-threonine and acetate. This reverse reaction is catalyzed by aminoacylases, such as Aminoacylase 1 (ACY1), which is known to act on a variety of N-acetylated amino acids.[3][11] This pathway regenerates the parent amino acid, which can re-enter metabolic pathways, and produces acetate.

G cluster_0 Cytosol N-Acetyl-L-threonine N-Acetyl-L-threonine ACY1 Aminoacylase 1 (ACY1) N-Acetyl-L-threonine->ACY1 H2O H2O H2O->ACY1 L-Threonine L-Threonine Acetate Acetate ACY1->L-Threonine ACY1->Acetate

Figure 2: Hypothetical degradation of this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical kinetic parameters for the enzymes involved in this compound metabolism. These values are for illustrative purposes and would require experimental validation.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
N-Acetyltransferase (putative) L-Threonine0.5 - 5.00.1 - 1.0
Acetyl-CoA0.05 - 0.2
Aminoacylase 1 (ACY1) This compound1.0 - 10.05.0 - 20.0

Experimental Protocols

Investigating the metabolism of this compound requires a combination of in vitro and cellular assays.

Objective: To determine the kinetic parameters of a putative N-acetyltransferase for L-threonine.

Materials:

  • Purified candidate N-acetyltransferase enzyme

  • L-Threonine

  • Acetyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DTNB (Ellman's reagent) for Coenzyme A detection

  • Spectrophotometer

Methodology:

  • Prepare a reaction mixture containing reaction buffer, a range of L-threonine concentrations, and a fixed, saturating concentration of Acetyl-CoA.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a denaturing agent).

  • Measure the production of Coenzyme A (CoA-SH) by adding DTNB and measuring the absorbance at 412 nm.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Objective: To demonstrate the synthesis of this compound from L-threonine in a cellular context.

Materials:

  • HEK293 or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • ¹³C- or ¹⁵N-labeled L-threonine

  • Methanol, water, chloroform for metabolite extraction

  • LC-MS/MS system

Methodology:

  • Culture cells to ~80% confluency.

  • Replace the standard medium with a medium containing the isotopically labeled L-threonine.

  • Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol.

  • Scrape the cells and collect the extract. Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.

  • Analyze the polar metabolite fraction by LC-MS/MS to detect and quantify the labeled this compound.

Objective: To measure the absolute concentration of this compound in biological samples.[8][12]

Materials:

  • Biological sample (e.g., plasma, cell extract)

  • This compound standard

  • Internal standard (e.g., isotopically labeled this compound)

  • Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reverse-phase C18)

Methodology:

  • Spike the sample with a known concentration of the internal standard.

  • Precipitate proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant and reconstitute in the mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate this compound using an appropriate chromatographic gradient.

  • Detect and quantify using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Calculate the concentration based on a standard curve generated with the this compound standard.

Putative Biological Roles and Signaling

While the specific functions of this compound are not well-defined, we can speculate on its potential roles based on the known functions of related molecules.

  • Metabolic Intermediate: this compound may serve as a temporary storage or transport form of threonine. The acetylation could prevent its degradation by certain pathways or facilitate its transport across membranes.

  • Signaling Molecule: N-acetylated amino acids, such as N-arachidonoyl glycine, are known to act as signaling lipids.[13][14] It is plausible that this compound could have signaling functions, although these are yet to be discovered.

  • Detoxification: N-acetylation is a known phase II detoxification reaction for certain xenobiotics.[9] While threonine is an endogenous compound, N-acetylation could play a role in regulating its levels.

  • Antioxidant Properties: N-acetylcysteine (NAC) is a well-known antioxidant and precursor to glutathione.[15][16] While this compound does not contain a thiol group like NAC, the potential for N-acetylated amino acids to influence cellular redox state cannot be entirely ruled out and warrants investigation. For instance, NAC has been shown to modulate signaling pathways like AKT/NOS and ERK-MAPK.[15][17][18]

G cluster_0 Investigation Workflow A Identify this compound in Metabolomic Screen B Propose Hypothetical Metabolic Pathways A->B C In Vitro Enzyme Assays (Protocol 1) B->C D Stable Isotope Tracing in Cells (Protocol 2) B->D E Quantify in Tissues/Fluids (Protocol 3) C->E D->E F Investigate Biological Function (e.g., signaling, stress response) E->F G Characterize Role in Physiology and Disease F->G

Figure 3: Logical workflow for investigating this compound metabolism.

G cluster_0 Hypothetical Signaling Cascade NAT_stimulus Metabolic Stress / Increased Threonine Flux NAT N-Acetyltransferase NAT_stimulus->NAT NAT_active This compound NAT->NAT_active Sensor Unknown Sensor Protein NAT_active->Sensor MAPKKK MAPKKK Sensor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Response Cellular Response (e.g., Survival, Proliferation) MAPK->Response

Figure 4: Hypothetical this compound-mediated signaling pathway.

Implications for Drug Development

The enzymes responsible for the metabolism of this compound, particularly N-acetyltransferases and aminoacylases, could represent novel drug targets.

  • NAT Inhibitors: The development of inhibitors for specific NATs is an area of interest, particularly in cancer research where altered acetylation has been implicated.[19] If a specific NAT is responsible for this compound synthesis, its inhibition could be explored as a therapeutic strategy.

  • Modulation of ACY1: Deficiencies in aminoacylase 1 have been linked to neurological disorders.[11] Understanding how ACY1 metabolizes this compound could provide insights into these conditions.

  • This compound as a Pro-drug: Similar to how N-acetylcysteine is used to deliver cysteine, this compound could potentially be explored as a more bioavailable form of threonine for specific therapeutic applications.

Conclusion

This compound is an endogenous metabolite with a largely unexplored role in cellular metabolism. Based on established biochemical principles, its metabolism is likely governed by the interplay of N-acetyltransferases and aminoacylases. Future research, guided by the experimental protocols outlined in this guide, is necessary to elucidate its specific metabolic pathways, biological functions, and potential as a biomarker or therapeutic target. The systematic investigation of this compound will contribute to a more complete understanding of the metabolic network and the roles of N-acetylated amino acids in health and disease.

References

An In-depth Technical Guide on the Endogenous Presence of N-Acetylthreonine in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthreonine, an N-acetylated derivative of the essential amino acid threonine, is an endogenous metabolite present in various biological tissues. While its physiological role is not yet fully elucidated, emerging evidence suggests its involvement in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound, including its biosynthesis, degradation, and reported concentrations in different tissues. Detailed experimental protocols for its quantification and visualization of related metabolic pathways are also presented to facilitate further research in this area.

Introduction

N-acetylated amino acids (NAAAs) are a class of metabolites found across various species, from bacteria to mammals. These molecules are involved in a diverse range of biological processes, including protein stability, gene regulation, and cellular signaling. This compound is one such NAAA, and its presence in human tissues, including the placenta, has been confirmed. Elevated levels of certain NAAAs have been associated with pathological conditions, classifying them as uremic toxins when in high abundance. Understanding the endogenous landscape of this compound is crucial for elucidating its physiological functions and its potential as a biomarker or therapeutic target.

Biosynthesis and Degradation of this compound

The precise metabolic pathway for the de novo synthesis of free this compound has not been fully characterized. However, based on the known metabolism of other N-acetylated amino acids, a putative pathway can be proposed.

2.1. Biosynthesis:

The primary route for the formation of N-acetylated amino acids is through the action of N-acetyltransferases (NATs) . Specifically, the NatA complex is known to acetylate the N-terminal of proteins that have a small amino acid, such as serine, alanine, and threonine, after the initiator methionine is cleaved.[1] Therefore, the endogenous pool of free this compound is likely derived from the proteolytic degradation of N-terminally acetylated proteins.

Another potential, though less characterized, pathway involves the direct acetylation of free threonine by a yet-to-be-identified N-acetyltransferase using acetyl-CoA as the acetyl donor.

2.2. Degradation:

The hydrolysis of N-acetylated amino acids is catalyzed by a class of enzymes known as aminoacylases . Aminoacylase 1 (ACY1) is a cytosolic enzyme with broad substrate specificity for various N-acetylated amino acids.[2][3] While direct evidence for this compound as a primary substrate for ACY1 is still emerging, the enzyme's known activity on structurally similar N-acetylated amino acids, such as N-acetylserine, strongly suggests its involvement in the degradation of this compound back to threonine and acetate.[4]

Signaling Pathway Diagram

Putative Metabolic Pathway of this compound Threonine Threonine N_Acetylthreonine This compound Threonine->N_Acetylthreonine Direct Acetylation (Putative) Proteins Proteins with N-terminal Threonine Threonine->Proteins Acetyl_CoA Acetyl-CoA NAT N-Acetyltransferase (e.g., NatA on proteins) N_terminally_acetylated_proteins N-terminally Acetylated Proteins N_Acetylthreonine->Threonine Hydrolysis Acetate Acetate Proteins->N_terminally_acetylated_proteins Co-translational Acetylation N_terminally_acetylated_proteins->N_Acetylthreonine Degradation Proteolysis Proteolysis ACY1 Aminoacylase 1 (ACY1)

Caption: Putative metabolic pathway of this compound.

Quantitative Data on this compound in Tissues

Quantitative data on the endogenous concentrations of free this compound in various tissues are sparse in the currently available literature. Most metabolomics studies either do not specifically report on this metabolite or group it with other N-acetylated amino acids.

TissueSpeciesConcentrationMethodReference
Human PlacentaHomo sapiensDetected, not quantifiedNot specifiedHMDB
Mouse BrainMus musculusNot yet reported--
Mouse LiverMus musculusNot yet reported--
Mouse KidneyMus musculusNot yet reported--
Human PlasmaHomo sapiensNot yet reported--

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Sample Preparation for this compound Analysis from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

Objective: To extract small molecule metabolites, including this compound, from tissue samples for LC-MS/MS analysis.

Materials:

  • Frozen tissue samples

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Ice-cold 80% methanol

  • Centrifuge capable of 4°C and >14,000 x g

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS grade water and acetonitrile

  • Internal standard (e.g., ¹³C,¹⁵N-labeled this compound)

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Immediately place the tissue in a pre-chilled tube containing grinding beads or a pre-chilled mortar and pestle with liquid nitrogen.

    • Homogenize the tissue to a fine powder.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to the homogenized tissue powder.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites, without disturbing the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Experimental Workflow for this compound Quantification start Start: Frozen Tissue Sample homogenization 1. Tissue Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Metabolite Extraction (80% Methanol + Internal Standard) homogenization->extraction centrifuge1 3. Centrifugation (14,000 x g, 4°C, 15 min) extraction->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant pellet Protein Pellet (Discard) centrifuge1->pellet dry 5. Dry Extract (Vacuum Concentrator) supernatant->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute centrifuge2 7. Final Centrifugation (14,000 x g, 4°C, 10 min) reconstitute->centrifuge2 analysis 8. LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for tissue sample preparation and analysis.

LC-MS/MS Method for this compound Quantification

This is a proposed method based on common practices for analyzing small polar metabolites. Optimization of chromatographic and mass spectrometric parameters is essential.

Liquid Chromatography (LC):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar compounds like this compound.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic (e.g., 95% B) to a lower organic concentration to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 162.08 -> Product ion (Q3) m/z 102.05 (loss of acetic acid) and/or m/z 74.06 (further fragmentation).

    • Internal Standard (¹³C₂,¹⁵N-N-Acetylthreonine): Precursor ion (Q1) m/z 165.09 -> Product ion (Q3) m/z 104.06.

  • Instrument Parameters: Optimization of cone voltage, collision energy, and other source parameters is required to achieve maximum sensitivity.

Conclusion and Future Directions

The endogenous presence of this compound in tissues is an area of growing interest. While its metabolic pathway is beginning to be understood through its links to protein acetylation and degradation by aminoacylases, a significant gap remains in the quantitative data across different tissues and physiological states. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined here, are critical for advancing our understanding.

Future research should focus on:

  • Quantitative mapping of this compound concentrations in a wide range of healthy and diseased tissues.

  • Identification and characterization of the specific N-acetyltransferases and aminoacylases responsible for its metabolism.

  • Elucidation of the functional roles of this compound in cellular processes.

  • Investigation of its potential as a biomarker for various diseases, including metabolic disorders and cancer.

This in-depth guide provides a foundation for researchers to explore the intriguing biology of this compound and its potential implications for human health and drug development.

References

N-Acetylthreonine: A Potential Signaling Molecule? An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthreonine (NAT) is an N-acetylated derivative of the essential amino acid L-threonine. While its role as a component of N-terminally acetylated proteins is well-established, its potential function as a free, soluble signaling molecule is an emerging area of interest. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its metabolism, the enzymatic machinery involved in its synthesis and degradation, and its established role in protein turnover. We further explore the speculative hypothesis of this compound as a signaling molecule, drawing parallels with other N-acetylated amino acids. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic and diagnostic applications of this compound.

Introduction

N-acetylation is a ubiquitous post-translational modification that plays a critical role in regulating protein function, stability, and localization.[1] The acetylation of the N-terminal residue of a protein can create a degradation signal, known as an Ac/N-degron, which targets the protein for ubiquitination and subsequent proteasomal degradation.[2][3][4] N-acetylated threonine is one such Ac/N-degron.[5] Beyond its role in protein modification, the existence of free N-acetylated amino acids in biological fluids raises the question of their potential as signaling molecules. This guide focuses on this compound, exploring its known biological functions and the evidence supporting a hypothetical signaling role.

Metabolism of this compound

Free this compound can be generated through two primary pathways: the degradation of N-terminally acetylated proteins and the direct N-acetylation of L-threonine.

  • Protein Degradation: The breakdown of proteins bearing an N-terminal this compound residue by cellular proteases can release the modified amino acid into the cytosol.

  • Direct Synthesis: N-acetyltransferases (NATs), the enzymes responsible for protein N-terminal acetylation, could potentially acetylate free L-threonine, although this is less characterized than their action on nascent polypeptide chains.

Conversely, this compound is catabolized by aminoacylases, which hydrolyze the acetyl group, yielding L-threonine and acetate.[6]

Enzymatic Machinery

The key enzymes involved in the metabolism of this compound are summarized in the table below.

Enzyme FamilySpecific Enzyme(s)FunctionSubstrate Specificity
N-Acetyltransferases (NATs) NatACatalyzes the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of a polypeptide.[7]Recognizes and acetylates proteins with small N-terminal residues, including serine, alanine, threonine, valine, and cysteine, after the removal of the initiator methionine.[1] Threonine is a moderate substrate for NatA.[1]
Aminoacylases Aminoacylase 1 (ACY1)Hydrolyzes N-acetylated amino acids to yield the free amino acid and acetate.[6][8][9]Exhibits broad specificity for N-acetylated L-amino acids, including this compound.[6][10] Deficiency in ACY1 leads to the accumulation and urinary excretion of various N-acetylated amino acids.[6][8]

This compound in Protein Degradation: The Ac/N-Degron Pathway

The most well-documented role of N-acetylated threonine is as a component of the Ac/N-degron pathway, a subset of the N-end rule pathway of protein degradation.[2][3][5][11]

Ac_N_Degron_Pathway cluster_synthesis Protein Synthesis & Modification cluster_degradation Protein Degradation Nascent_Polypeptide Nascent Polypeptide (Met-Thr-...) Methionine_Aminopeptidase Methionine Aminopeptidase Nascent_Polypeptide->Methionine_Aminopeptidase Threonine_N_terminus Protein with N-terminal Threonine Methionine_Aminopeptidase->Threonine_N_terminus Met removal NatA NatA Threonine_N_terminus->NatA N_Ac_Thr_Protein N-terminally Acetylated Protein (Ac-Thr-...) NatA->N_Ac_Thr_Protein Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->NatA E3_Ligase E3 Ubiquitin Ligase (e.g., MARCH6) N_Ac_Thr_Protein->E3_Ligase Recognition of Ac/N-degron Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation_Products Degradation Products (incl. free this compound) Proteasome->Degradation_Products

Caption: The Ac/N-Degron Pathway for proteins with N-terminal threonine.

Quantitative Data

Quantitative data on free this compound in biological matrices is sparse. In cases of inborn errors of metabolism affecting amino acid degradation, elevated levels of various N-acetylated amino acids are observed in urine.[12] However, specific concentrations of this compound in healthy individuals are not well-documented in the reviewed literature.

AnalyteMatrixConditionConcentration RangeReference
N-acetylated amino acidsUrineInborn errors of metabolism (general)>100 µmol/mmol creatinine[13]
N-acetylated amino acidsUrineHealthy controls<40 µmol/mmol creatinine[13]

This compound as a Potential Signaling Molecule: A Hypothesis

While direct evidence is lacking, the possibility of this compound acting as a signaling molecule is intriguing. This hypothesis is based on the following points:

  • Existence of Specific Metabolism: The presence of enzymes that can synthesize and degrade this compound suggests a regulated biological role beyond simple protein catabolism.

  • Analogy to Other N-acetylated Molecules: Other N-acetylated compounds, such as N-acetylaspartate (NAA) in the brain and N-acetylcysteine (NAC) as a therapeutic agent, have well-defined biological activities.

  • Potential for Receptor Interaction: The chemical structure of this compound, with its acetyl group and hydroxyl moiety, could potentially allow for specific interactions with cellular receptors or enzymes, thereby initiating a signaling cascade.

A hypothetical signaling pathway for this compound is presented below.

Hypothetical_Signaling_Pathway N_Ac_Thr This compound (extracellular) Receptor Putative Cell Surface Receptor (e.g., GPCR) N_Ac_Thr->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., MAPK, PKA) Second_Messenger->Kinase_Cascade Initiation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway for this compound.

Experimental Protocols to Investigate the Signaling Role of this compound

To test the hypothesis that this compound is a signaling molecule, a series of experiments can be designed.

Receptor Binding Assay
  • Objective: To identify potential cell surface receptors for this compound.

  • Methodology:

    • Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

    • Prepare membrane fractions from various cell lines or tissues of interest.

    • Incubate the membrane fractions with increasing concentrations of radiolabeled this compound in the presence and absence of a large excess of unlabeled this compound (to determine specific binding).

    • Separate bound from free radioligand by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Analyze the data to determine binding affinity (Kd) and receptor density (Bmax).

Second Messenger Analysis
  • Objective: To determine if this compound treatment leads to changes in intracellular second messenger levels.

  • Methodology:

    • Culture cells of interest to sub-confluency.

    • Treat cells with varying concentrations of this compound for different time points.

    • Lyse the cells and measure the levels of cyclic AMP (cAMP) and inositol phosphates using commercially available ELISA or radioimmunoassay kits.

    • For intracellular calcium ([Ca²⁺]i), load cells with a fluorescent calcium indicator (e.g., Fura-2 AM) and measure fluorescence changes upon this compound stimulation using a fluorescence plate reader or microscope.

Kinase Activation Assay
  • Objective: To assess the activation of downstream signaling kinases upon this compound treatment.

  • Methodology:

    • Treat cultured cells with this compound as described above.

    • Prepare cell lysates at various time points post-treatment.

    • Perform Western blot analysis using phospho-specific antibodies against key kinases in major signaling pathways (e.g., p-ERK, p-Akt, p-p38).

    • Normalize the levels of phosphorylated kinases to the total amount of each kinase.

Experimental Workflow Diagram

Experimental_Workflow Hypothesis Hypothesis: This compound is a signaling molecule Receptor_Binding Receptor Binding Assay (radioligand binding) Hypothesis->Receptor_Binding Second_Messenger Second Messenger Analysis (cAMP, Ca2+) Hypothesis->Second_Messenger Kinase_Activation Kinase Activation Assay (Western Blot) Receptor_Binding->Kinase_Activation Second_Messenger->Kinase_Activation Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Kinase_Activation->Gene_Expression Phenotypic_Assay Phenotypic Assays (e.g., proliferation, migration) Gene_Expression->Phenotypic_Assay Conclusion Conclusion on Signaling Role Phenotypic_Assay->Conclusion

References

An In-depth Technical Guide to the Metabolic Pathway of N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the metabolic pathways of N-Acetylthreonine, targeting researchers, scientists, and drug development professionals. It covers the core aspects of its biosynthesis, degradation, associated enzymology, and relevant quantitative data, alongside detailed experimental protocols for its study.

Introduction to this compound

This compound is the N-acetylated derivative of the essential amino acid L-threonine. N-acetylation is a common modification of amino acids and proteins in eukaryotes, playing a role in protein stability and regulation. This compound can be found as a constituent of proteins or as a free metabolite. Understanding its metabolic pathway is crucial for research in areas such as inborn errors of metabolism, drug development, and biomarker discovery.

Biosynthesis of this compound

The formation of this compound in humans occurs through two primary routes: co-translational N-terminal acetylation of proteins and the direct acetylation of free L-threonine.

Co-translational N-terminal Acetylation

A major pathway for the synthesis of protein-bound this compound is through the action of N-alpha-acetyltransferases (NATs) on nascent polypeptide chains. The human NatA complex is responsible for the co-translational acetylation of N-terminal amino acids with small side chains, including threonine.[1] This process is highly prevalent, with an estimated 85% of human proteins undergoing N-terminal acetylation.[1]

Key Enzyme:

  • N-alpha-acetyltransferase A (NatA) complex: This enzymatic complex recognizes and acetylates the N-terminal threonine of nascent polypeptides as they emerge from the ribosome.

Acetylation of Free L-Threonine

While the direct N-acetylation of free L-threonine is a plausible pathway, the specific enzyme responsible for this reaction in humans has not been definitively identified in the reviewed literature. However, the existence of N-acetyltransferases that act on other free amino acids, such as methionine N-acetyltransferase, suggests that analogous enzymes for threonine may exist.[1] This pathway would involve the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-threonine.

Degradation of this compound

The primary pathway for the breakdown of this compound is through enzymatic hydrolysis, which releases L-threonine and acetate.

Hydrolysis by Aminoacylase I (ACY1)

The key enzyme responsible for the degradation of this compound is Aminoacylase I (ACY1).[2][3] This cytosolic, zinc-dependent enzyme catalyzes the hydrolysis of the amide bond in a variety of N-acetylated amino acids. ACY1 exhibits broad substrate specificity, with a preference for N-acetylated aliphatic amino acids.[1][2]

Enzymatic Reaction: N-Acetyl-L-threonine + H₂O → L-threonine + Acetate

Deficiencies in the ACY1 enzyme lead to a rare inborn error of metabolism characterized by the accumulation and increased urinary excretion of several N-acetylated amino acids, including this compound.[2][4]

Quantitative Data

Quantitative data on the metabolism of this compound are limited. The following tables summarize the available information on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters for Aminoacylase I (ACY1)

SubstrateOrganismKm (mM)Vmax (µmol/min/mg)Reference
N-AcetylmethioninePorcine Kidney0.81600General textbook value
This compound Human Not Reported Not Reported

Note: Specific kinetic data for this compound with human Aminoacylase I were not found in the reviewed literature. N-acetylmethionine is often cited as a high-affinity substrate.

Table 2: Reported Concentrations of N-Acetylated Amino Acids

MetaboliteMatrixConditionConcentration RangeReference
N-acetylated amino acids (general)UrineHealthy Control< 40 µmol/mmol creatinine[5]
N-acetylated amino acids (disease-specific)UrineInborn errors of metabolism> 100 µmol/mmol creatinine[5]
N-acetylcysteine (as a related compound)PlasmaHealthy Control14.4 - 93.9 ng/mL[6]
This compound Plasma/Urine Healthy Control Not Reported

Note: Specific physiological concentrations of this compound in human plasma or urine from healthy individuals were not found in the reviewed literature.

Signaling Pathways and Logical Relationships

The metabolic pathway of this compound can be visualized as a cycle of synthesis and degradation, intersecting with protein metabolism.

N_Acetylthreonine_Metabolism L_Threonine L-Threonine N_Acetylthreonine This compound L_Threonine->N_Acetylthreonine N-acetyltransferase (hypothesized for free Thr) Acetyl_CoA Acetyl-CoA Acetyl_CoA->N_Acetylthreonine N_Acetylthreonine->L_Threonine Aminoacylase I (ACY1) Acetate Acetate N_Acetylthreonine->Acetate Protein_N_term_Thr Protein with N-terminal Threonine Acetylated_Protein N-terminally Acetylated Protein (Ac-Threonine) Protein_N_term_Thr->Acetylated_Protein NatA Complex Acetylated_Protein->N_Acetylthreonine Proteolysis

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details methodologies for key experiments related to the study of this compound metabolism.

Assay for N-Terminal Acetyltransferase (NAT) Activity

This protocol is adapted from fluorescence-based assays for NAT activity.[2][7]

Principle: The activity of NATs is measured by monitoring the production of Coenzyme A (CoA) from the acetyl donor, Acetyl-CoA. Free CoA reacts with a thiol-reactive fluorescent probe, leading to an increase in fluorescence.

Materials:

  • Purified NAT enzyme (e.g., NatA complex)

  • Acetyl-CoA

  • Peptide substrate with an N-terminal threonine

  • Thiol-reactive fluorescent probe (e.g., ThioGlo4)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 10% glycerol)

  • 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the NAT enzyme, Acetyl-CoA, peptide substrate, and fluorescent probe in the reaction buffer.

  • In a 384-well plate, add the reaction buffer, NAT enzyme, and peptide substrate.

  • Initiate the reaction by adding Acetyl-CoA.

  • Immediately add the fluorescent probe.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

  • Perform control experiments without the enzyme or substrate to account for background fluorescence.

NAT_Activity_Assay_Workflow Start Start: Prepare Reagents Mix Mix NAT enzyme, peptide substrate, and buffer in microplate wells Start->Mix Initiate Initiate reaction with Acetyl-CoA and add fluorescent probe Mix->Initiate Measure Measure fluorescence kinetics in a plate reader Initiate->Measure Analyze Analyze data: Calculate initial velocity Measure->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based NAT activity assay.

Assay for Aminoacylase I (ACY1) Activity

This protocol describes a method to determine the kinetic parameters of ACY1 using this compound as a substrate, adapted from a nuclear magnetic resonance (NMR)-based method.[5]

Principle: The hydrolysis of this compound to L-threonine and acetate by ACY1 is monitored over time by ¹H NMR spectroscopy. The disappearance of the substrate and the appearance of the product can be quantified by integrating their characteristic NMR signals.

Materials:

  • Purified Aminoacylase I (ACY1)

  • This compound

  • Phosphate buffer in D₂O (e.g., 100 mM, pH 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the D₂O phosphate buffer.

  • Prepare a stock solution of ACY1 in the same buffer.

  • To an NMR tube, add the this compound solution.

  • Acquire a baseline ¹H NMR spectrum.

  • Initiate the reaction by adding a known amount of the ACY1 stock solution to the NMR tube and mix quickly.

  • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping proton of this compound and L-threonine.

  • Plot the concentration of the substrate and product over time to determine the initial reaction rate.

  • Repeat the experiment with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

ACY1_Kinetics_Assay_Workflow Start Start: Prepare substrate and enzyme solutions in D₂O buffer Baseline Acquire baseline ¹H NMR spectrum of this compound Start->Baseline Reaction Initiate reaction by adding ACY1 to the NMR tube Baseline->Reaction Acquisition Acquire time-resolved ¹H NMR spectra Reaction->Acquisition Processing Process spectra and integrate substrate/product signals Acquisition->Processing Analysis Calculate initial rates for different substrate concentrations Processing->Analysis Kinetics Determine Km and Vmax using Michaelis-Menten plot Analysis->Kinetics End End Kinetics->End

Caption: Workflow for determining ACY1 kinetics using NMR.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general approach for the analysis of N-acetylated amino acids in urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: this compound is separated from other components in a biological matrix by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • Urine or plasma sample

  • Internal standard (e.g., isotopically labeled this compound)

  • Protein precipitation agent (e.g., methanol or acetonitrile)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample (urine or plasma).

    • For plasma, perform protein precipitation by adding a cold solvent like methanol, vortexing, and centrifuging to pellet the proteins. Collect the supernatant.

    • For urine, dilute the sample as needed.

    • Add a known amount of the internal standard to the prepared sample.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in the original sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

The metabolic pathway of this compound involves both its synthesis, primarily through co-translational N-terminal acetylation of proteins, and its degradation via hydrolysis by Aminoacylase I. While the core enzymatic players are known, further research is needed to identify the specific N-acetyltransferases for free threonine and to quantify the kinetic parameters and physiological concentrations of this compound. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this compound metabolism and its potential roles in health and disease.

References

N-Acetylthreonine's Role in Protein Folding and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-terminal acetylation (Nt-acetylation) is a ubiquitous and vital co- and post-translational modification of proteins, with estimates suggesting that over 80% of all human proteins are acetylated at their Nα-terminus.[1][2][3] This modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid residue of a protein.[1][2] The process is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[2][3] N-acetylthreonine arises when the N-terminal amino acid of a protein is threonine, which subsequently undergoes this acetylation. This seemingly minor alteration can have profound impacts on a protein's structure, function, stability, and ultimate fate within the cell.[1][4] By neutralizing the positive charge of the N-terminal amino group, acetylation alters the protein's surface charge distribution, hydrophobicity, and potential for intermolecular interactions.[1][3][4] This guide provides an in-depth exploration of the function of this compound in the context of protein folding and stability, intended for researchers, scientists, and professionals in drug development.

Biochemical Properties of N-Acetyl-L-threonine

N-acetyl-L-threonine (NAT) is the N-acetyl derivative of the amino acid L-threonine.[5] Its fundamental biochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C6H11NO4PubChem
Molecular Weight 161.16 g/mol PubChem[5]
IUPAC Name (2S,3R)-2-acetamido-3-hydroxybutanoic acidPubChem[5]
Description N-acetyl-L-amino acid derivative of L-threonine.ChEBI[5]

The Mechanism of N-Terminal Acetylation

N-terminal acetylation is a critical modification that influences a wide array of cellular processes. It primarily occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome, but can also happen post-translationally.[1][3] The process is catalyzed by a suite of N-terminal acetyltransferase (NAT) enzyme complexes, each with specificity for different N-terminal amino acid sequences.[1][3][6] For instance, the NatA complex is responsible for acetylating a significant portion of the human proteome, targeting proteins with small N-terminal residues like serine and alanine after the initiator methionine has been cleaved.[6]

The addition of an acetyl group to the N-terminus of a protein, such as threonine, has several key biophysical consequences:

  • Charge Neutralization: The primary amino group at the N-terminus is positively charged at physiological pH. Acetylation neutralizes this charge, which can alter electrostatic interactions both within the protein and with other molecules.[1]

  • Increased Hydrophobicity: The addition of the acetyl group increases the hydrophobicity of the N-terminus.[3][4] This can influence protein folding, membrane association, and interactions with other proteins.[1][3]

N-Terminal Acetylation Workflow

The following diagram illustrates the general workflow of co-translational N-terminal acetylation.

cluster_ribosome Ribosome Nascent Polypeptide Nascent Polypeptide MET_Cleavage Methionine Aminopeptidase (MAP) cleaves initiator Met Nascent Polypeptide->MET_Cleavage NAT_Binding NAT Enzyme Complex binds to ribosome and nascent chain MET_Cleavage->NAT_Binding Acetylation N-terminal Acetylation (e.g., of Threonine) NAT_Binding->Acetylation Mature_Protein N-terminally Acetylated Protein Acetylation->Mature_Protein CoA CoA Acetylation->CoA Byproduct Acetyl-CoA Acetyl-CoA Acetyl-CoA->Acetylation Acetyl Group Donor cluster_acetylation Acetylation Pathway cluster_degradation N-Degron Pathway Protein Protein with N-terminal Threonine NAT NAT Enzyme Protein->NAT UBR_Ligase UBR E3 Ligase Protein->UBR_Ligase Acetylated_Protein N-Acetylated Protein (Stable) NAT->Acetylated_Protein Acetylation Acetylated_Protein->UBR_Ligase Blocks Recognition Ubiquitination N-terminal Ubiquitination UBR_Ligase->Ubiquitination Recognition of N-degron Proteasome Proteasomal Degradation Ubiquitination->Proteasome N-terminus N-terminus Exposed? Acetylated N-terminus Acetylated? N-terminus->Acetylated Yes Proper_Folding Proper Folding & Stability Acetylated->Proper_Folding Yes Degradation Targeted for Degradation Acetylated->Degradation No Aggregation Potential for Aggregation Degradation->Aggregation

References

N-Acetylthreonine as a metabolic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-Acetylthreonine as a Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This compound (NAT) is an N-terminal acetylated derivative of the essential amino acid L-threonine. Long considered primarily a byproduct of protein degradation, emerging evidence suggests that NAT and other N-acetylated amino acids may play more dynamic roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolic intermediate, summarizing its biosynthesis, degradation, and potential physiological significance. This document details relevant enzymatic processes, presents available quantitative data, outlines experimental protocols for its study, and visualizes its metabolic context through signaling pathway and workflow diagrams.

Introduction

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 85% of all human proteins.[1] This modification, occurring co-translationally, involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a nascent polypeptide chain. This compound arises when the N-terminal amino acid is threonine. While the primary function of N-terminal acetylation is to protect proteins from degradation via the N-end rule pathway, the resulting free N-acetylated amino acids, including this compound, that are released during protein turnover are now being investigated for their potential roles as metabolic intermediates and signaling molecules.

Biosynthesis and Degradation of this compound

The metabolic pathway of this compound is intrinsically linked to protein metabolism. Its lifecycle involves a cycle of protein acetylation, degradation, and subsequent hydrolysis of the acetylated amino acid.

Biosynthesis

This compound is primarily formed through a two-step process:

  • Co-translational N-terminal Acetylation: The N-terminal acetyltransferase A (NatA) complex is responsible for acetylating nascent polypeptide chains that have threonine at their N-terminus following the cleavage of the initiator methionine.[1][2] NatA is a heterodimeric enzyme composed of a catalytic subunit and an auxiliary subunit that anchors the complex to the ribosome.[2] The substrate specificity of NatA includes small N-terminal residues such as alanine, serine, cysteine, valine, and threonine.[2][3]

  • Proteolytic Degradation: N-terminally acetylated proteins are subject to degradation by the proteasome and other cellular proteases. This process releases small peptides with an N-terminal this compound.

While less characterized, the direct acetylation of free L-threonine by an N-acetyltransferase is a potential alternative route for NAT biosynthesis.

Degradation

The breakdown of this compound-containing peptides and free this compound involves two key enzymes:

  • Acylpeptide Hydrolase (APEH): This exopeptidase cleaves the N-terminal this compound from small peptides, releasing free this compound and a shortened peptide.[4][5] APEH exhibits broad substrate specificity, with a preference for N-acetylated peptides containing alanine, methionine, and serine at the N-terminus.[4][6]

  • Aminoacylase-1 (ACY1): This enzyme catalyzes the final step of degradation, hydrolyzing free this compound into L-threonine and acetate.[4] The regenerated L-threonine can re-enter the cellular amino acid pool for protein synthesis or other metabolic pathways, and the acetate can be converted to acetyl-CoA.

Quantitative Data

Quantitative data on the tissue-specific concentrations and metabolic flux of this compound are currently limited in publicly available literature. However, some studies have identified and quantified N-acetylated amino acids in various biological matrices.

Table 1: Reported Presence and Potential Quantitative Insights for this compound

Biological MatrixFindingReference
Human PlasmaIdentified as a potential biomarker for kidney function.Not explicitly quantified
Human UrineElevated levels are indicative of Aminoacylase I deficiency.Qualitative observation
Various FoodsDetected at low concentrations (< 1 µg/g fresh weight).[5]

Further research utilizing targeted metabolomics is required to establish definitive concentration ranges of this compound in various tissues and biofluids under normal and pathological conditions.

Experimental Protocols

The analysis of this compound typically involves chromatographic separation coupled with mass spectrometric detection. Below are generalized protocols for the quantification of this compound in biological samples.

Quantification of this compound by LC-MS/MS

This method is suitable for the analysis of this compound in plasma, serum, and tissue homogenates.

4.1.1. Sample Preparation

  • To 100 µL of sample (plasma, serum, or tissue homogenate supernatant), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. UPLC-MS/MS Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Analysis of this compound by GC-MS

This method requires derivatization to increase the volatility of this compound.

4.2.1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in section 4.1.1.

  • Evaporate the supernatant to complete dryness.

  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Incubate at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4.2.2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 100°C, ramped to 300°C.

  • Mass Spectrometry: Electron ionization (EI) with scanning in the m/z range of 50-600 or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the metabolic context of this compound.

N_Acetylthreonine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation L-Threonine L-Threonine Acetyl-CoA Acetyl-CoA Nascent Polypeptide (N-term Thr) Nascent Polypeptide (N-term Thr) N-terminally Acetylated Protein N-terminally Acetylated Protein Nascent Polypeptide (N-term Thr)->N-terminally Acetylated Protein NatA This compound Peptides This compound Peptides N-terminally Acetylated Protein->this compound Peptides Proteasome/ Proteases This compound This compound This compound Peptides->this compound Acylpeptide Hydrolase (APEH) This compound Peptides->this compound L-Threonine_pool L-Threonine This compound->L-Threonine_pool Aminoacylase-1 (ACY1) Acetate Acetate This compound->Acetate Aminoacylase-1 (ACY1)

Biosynthesis and degradation of this compound.

Experimental_Workflow Biological_Sample Biological Sample (Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Methanol) Biological_Sample->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis GC_MS->Data_Analysis

Analytical workflow for this compound.

Potential Roles and Future Directions

While the primary role of N-terminal acetylation is protein stability, the generation of free N-acetylated amino acids like this compound opens up possibilities for their involvement in other cellular processes.

Role in the Central Nervous System

N-acetylated amino acids, such as N-acetylaspartate (NAA), are found in high concentrations in the brain and are implicated in neuronal function and as markers for neurological health.[7][8] Although direct evidence for this compound's role in the central nervous system is currently lacking, the presence of enzymes for its metabolism in the brain suggests a potential, yet unexplored, function.[9]

Implications in Cancer

Alterations in amino acid metabolism are a hallmark of cancer.[10] Increased levels of other N-acetylated amino acids, such as N-acetylaspartate and N-acetylaspartylglutamate (NAAG), have been associated with cancer progression and represent potential therapeutic targets.[11][12] The role of N-acetyltransferases in cancer is also an active area of research.[13] Future studies are warranted to investigate the levels and metabolic flux of this compound in different cancer types to determine its potential as a biomarker or therapeutic target.

Future Research

To fully elucidate the role of this compound as a metabolic intermediate, future research should focus on:

  • Quantitative Metabolomics: Establishing baseline concentrations of this compound in a wide range of healthy and diseased human tissues.

  • Metabolic Flux Analysis: Utilizing stable isotope tracing to determine the rates of this compound synthesis and degradation under various physiological conditions.

  • Enzyme Kinetics: Characterizing the kinetic parameters of human NatA and APEH with threonine-containing substrates.

  • Functional Studies: Investigating the effects of modulating this compound levels on cellular signaling pathways, particularly in the context of neurological disorders and cancer.

Conclusion

This compound is a metabolic intermediate intrinsically linked to the widespread cellular process of N-terminal protein acetylation. While its primary origin is the degradation of acetylated proteins, the enzymatic machinery for its further metabolism suggests a potential for integration into broader metabolic and signaling networks. Although quantitative data and a full understanding of its physiological roles are still emerging, the study of this compound and other N-acetylated amino acids represents a promising new frontier in understanding the complex interplay between protein metabolism and cellular regulation. The experimental frameworks and current knowledge presented in this guide provide a foundation for researchers to further explore the significance of this intriguing molecule.

References

role of N-terminal acetylation of threonine in protein function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of N-terminal Acetylation of Threonine in Protein Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-terminal acetylation (Nt-acetylation) is one of the most prevalent co- and post-translational modifications in eukaryotes, affecting an estimated 80-90% of all human proteins.[1][2] This largely irreversible modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a protein.[2][3][4] This process neutralizes the positive charge of the N-terminus, altering the protein's physical and chemical properties, including its hydrophobicity and size.[3][5][6]

The enzymatic machinery responsible for this modification is a family of N-terminal acetyltransferases (NATs).[3][4] In humans, eight distinct NATs (NatA-NatH) have been identified, each with specific substrate preferences determined by the first few amino acids of the polypeptide chain.[2][7]

This guide focuses specifically on the N-terminal acetylation of threonine (Thr) . Following the proteolytic removal of the initiator methionine (iMet) by methionine aminopeptidases (MetAPs), proteins with an N-terminal threonine become primary substrates for the NatA complex, the most prominent N-terminal acetyltransferase.[7][8] The acetylation of this N-terminal threonine has profound and diverse implications for protein fate, regulating everything from protein stability and interaction networks to subcellular localization and crosstalk with other modifications. Understanding these roles is critical for basic research and for the development of novel therapeutic strategies targeting the cellular machinery involved.

The Machinery of N-terminal Threonine Acetylation

The acetylation of an N-terminal threonine is a co-translational process tightly coupled with protein synthesis and processing at the ribosome. Two key enzyme classes are involved:

  • Methionine Aminopeptidases (MetAPs): As a nascent polypeptide chain emerges from the ribosome, MetAPs catalyze the cleavage of the initiator methionine. This cleavage is a prerequisite for NatA-mediated acetylation and occurs when the second amino acid (in this case, threonine) has a small side chain.[9]

  • N-terminal Acetyltransferase A (NatA): The NatA complex is the major enzyme responsible for acetylating approximately 40% of the human proteome.[7] It is a heterodimer composed of the catalytic subunit NAA10 and the auxiliary subunit NAA15, which anchors the complex to the ribosome near the polypeptide exit tunnel.[7][10] Once the iMet is removed, the newly exposed threonine N-terminus is recognized and acetylated by the NAA10 subunit of NatA.[7][8]

cluster_ribosome Co-translational Modification Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Met-Thr-...) Ribosome->Nascent_Polypeptide Translation MetAP MetAP Nascent_Polypeptide->MetAP Recruitment iMet iMet NatA NatA Complex (NAA10/NAA15) Processed_Polypeptide Processed Polypeptide (Thr-...) MetAP->Processed_Polypeptide MetAP->iMet Acetylated_Protein N-terminally Acetylated Protein (Ac-Thr-...) NatA->Acetylated_Protein Acetylation CoA CoA NatA->CoA Processed_Polypeptide->NatA Substrate Recognition AcCoA Acetyl-CoA AcCoA->NatA

Figure 1: Co-translational N-terminal acetylation of threonine.

Functional Roles of N-terminal Threonine Acetylation

The addition of an acetyl group to an N-terminal threonine can dramatically alter a protein's fate and function.

Regulation of Protein Stability: The Ac/N-Degron Pathway

Perhaps the most studied function of Nt-acetylation is its role in protein degradation. Historically, it was thought to protect proteins from degradation.[11] While this can be true—as acetylation blocks the N-terminus from ubiquitination—a landmark discovery revealed that the acetylated N-terminus itself can act as a degradation signal, or "degron".[9][11]

This process, known as the Ac/N-end rule pathway , targets proteins with specific acetylated N-termini for ubiquitination and subsequent proteasomal degradation.[5] In yeast, proteins with acetylated N-termini, including Ac-Thr, are recognized by the E3 ubiquitin ligase Doa10.[5][9] This marks the protein for destruction by the 26S proteasome. Therefore, Nt-acetylation of threonine can serve as a molecular switch, turning a stable protein into a target for degradation. This provides a mechanism for protein quality control and regulation of protein half-life from the moment of synthesis.[5][9]

Protein Protein with N-terminal Thr NatA NatA Protein->NatA Ac_Protein Acetylated Protein (Ac-Thr-...) NatA->Ac_Protein Nt-acetylation Doa10 Doa10 (E3 Ligase) Ac_Protein->Doa10 Recognition of Ac/N-degron Ub_Protein Polyubiquitinated Protein Doa10->Ub_Protein Polyubiquitination Ub Ubiquitin Ub->Doa10 Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Proteolysis

Figure 2: The Ac/N-end rule pathway for an Ac-Thr N-terminus.

Modulation of Protein-Protein Interactions

By neutralizing the N-terminal positive charge and adding a hydrophobic acetyl group, Nt-acetylation can create or modify protein interaction surfaces.[5] A key example involving an N-terminal threonine comes from the ESAT-6 virulence factor of Mycobacterium tuberculosis. After secretion, the initiator methionine of ESAT-6 is cleaved, exposing an N-terminal threonine that is subsequently acetylated. This modification alters the interaction with its binding partner, CFP-10, which in turn attenuates the virulence of the bacterium.[12]

Crosstalk with Phosphorylation

N-terminal threonine residues can also be targets for phosphorylation by kinases. This sets up a potential competition between acetylation and phosphorylation, as both modifications target the same region of the protein. Since Nt-acetylation is generally co-translational and irreversible, it can permanently block subsequent N-terminal phosphorylation events. This crosstalk can have significant downstream effects on signaling pathways where N-terminal phosphorylation is a key regulatory step.[13][14]

Nascent_Protein Nascent Protein (N-term Thr) NatA NatA (Co-translational) Nascent_Protein->NatA Acetylation Kinase Kinase (Post-translational) Nascent_Protein->Kinase Phosphorylation Acetylated_Protein Acetylated Protein (Function A) NatA->Acetylated_Protein Phosphorylated_Protein Phosphorylated Protein (Function B) Kinase->Phosphorylated_Protein Blocked Phosphorylation Blocked Acetylated_Protein->Blocked Prevents

Figure 3: Crosstalk between Nt-acetylation and phosphorylation.

Experimental Protocols for Studying N-terminal Threonine Acetylation

A robust methodological framework is essential for the accurate identification and functional characterization of N-terminally acetylated proteins.

Identification and Site Localization by Mass Spectrometry

Mass spectrometry (MS) is the definitive tool for identifying post-translational modifications. The following protocol outlines a workflow for enriching and identifying N-terminally acetylated peptides.

Methodology:

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Digestion:

    • Reduce and alkylate the protein extract to denature proteins and modify cysteine residues.

    • Digest the proteins into peptides. While trypsin is commonly used, the protease LysN is highly effective for N-terminal analysis. LysN cleaves at the N-terminal side of lysine residues, generating peptides where only the original N-terminus lacks a free primary amine (unless the peptide ends in lysine).[15]

  • Enrichment of N-terminal Peptides:

    • Utilize an amine-reactive resin (e.g., AminoLink Resin) to capture all peptides with a free primary amine (i.e., all internal peptides generated by LysN).[15]

    • The naturally N-terminally acetylated peptides, which lack a free N-terminal amine, will not bind to the resin and will be collected in the flow-through. This results in a highly enriched sample of N-terminal peptides.[15]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will measure the mass-to-charge ratio of the peptides. N-terminal acetylation results in a specific mass shift of +42.0106 Da .[16]

    • Peptides are fragmented (MS/MS), and the resulting fragment ion series (b- and y-ions) allows for precise sequencing and localization of the acetyl group at the N-terminal threonine.[16]

Start Cell Lysate Digest LysN Digestion Start->Digest Enrich Amine-Reactive Resin Enrichment Digest->Enrich Internal_Peptides Internal Peptides (Bound to Resin) Enrich->Internal_Peptides Discard Nterm_Peptides N-terminal Peptides (Flow-through) Enrich->Nterm_Peptides Collect LCMS LC-MS/MS Analysis Data Data Analysis (Mass Shift +42.01 Da) LCMS->Data Result Identified Ac-Thr N-termini Data->Result Nterm_Peptides->LCMS

Figure 4: Workflow for identifying N-terminally acetylated peptides.

Functional Characterization using Genetic Models

To understand the functional consequence of Nt-acetylation on a specific protein, it is necessary to compare the wild-type protein with a version that cannot be acetylated.

Methodology:

  • Model System: Use a cell line or model organism (e.g., yeast, human cells) that allows for genetic manipulation.

  • Genetic Manipulation:

    • Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to deplete the catalytic subunit of the responsible NAT (e.g., NAA10 for NatA substrates) to assess global effects.[6]

    • Site-Directed Mutagenesis: Mutate the N-terminal threonine of the protein of interest to an amino acid that is not a substrate for NatA (e.g., proline).

    • Express Non-acetylatable Mutant: Introduce the mutated gene into cells (e.g., via plasmid transfection) and compare its phenotype to the wild-type protein.

  • Phenotypic Assays:

    • Protein Stability: Perform a cycloheximide (CHX) chase assay followed by Western blotting to measure and compare the half-life of the wild-type and mutant proteins.

    • Protein Interactions: Use co-immunoprecipitation (Co-IP) or affinity purification-mass spectrometry (AP-MS) to identify and compare the interaction partners of the wild-type and mutant proteins.

    • Subcellular Localization: Employ immunofluorescence microscopy or cellular fractionation to determine if the mutation alters the protein's location within the cell.

Implications for Drug Development

The critical role of NATs in cellular processes has made them attractive targets for therapeutic intervention, particularly in oncology.

  • NATs as Drug Targets: The major NAT complex, NatA, and its catalytic subunit NAA10 have been implicated in cancer development. Knockdown of NAA10 can lead to cancer cell death and arrest of cell proliferation.[1] This suggests that inhibitors of NatA could serve as valuable anti-cancer therapeutics.

  • Development of NAT Inhibitors: Significant effort has gone into developing potent and selective NAT inhibitors. These are often designed as bisubstrate analogues that mimic both the peptide substrate and Ac-CoA.[1] The development of such molecules provides powerful chemical tools to probe NAT function in vivo and holds promise for future drug development.

Table 1: Selected N-terminal Acetyltransferase (NAT) Inhibitors

InhibitorTarget EnzymeInhibitor TypePotencyReference
CoA-Ac-SES4NatA complexBisubstrate AnalogueIC50 = 15.1 µM[1]
CoA-Ac-EEE4hNaa10 (NatA catalytic subunit)Reversible CompetitiveKi = 1.6 µM[1]
CoA-Ac-MLG7hNaa50 (NatE)Slow Tight BindingKi* = 8 nM[1]

Conclusion

The N-terminal acetylation of threonine, orchestrated primarily by the NatA complex, is far more than a simple chemical adornment. It is a fundamental regulatory modification that profoundly impacts protein stability, dictates protein-protein interactions, and can influence the broader landscape of cellular signaling through crosstalk with other modifications. This single acetyl group can mark a protein for destruction via the Ac/N-end rule pathway or alter its function by modulating its binding partners. As our understanding of the intricate roles of Nt-acetylation grows, so too does the potential for therapeutic intervention. The continued development of specific NAT inhibitors will not only provide deeper insights into cellular biology but may also pave the way for a new class of targeted therapies for diseases such as cancer.

References

An In-depth Technical Guide on the Physiological Concentration of N-Acetylthreonine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the physiological concentration of N-Acetylthreonine in human plasma. A thorough review of the current scientific literature reveals that the precise physiological concentration of this compound in the plasma of healthy humans has not been definitively established. While the presence of this compound and other N-acetylated amino acids in biological fluids is acknowledged, quantitative data for this compound remains elusive.

To provide a valuable resource for researchers in this area, this guide will:

  • Acknowledge the current data gap for this compound.

  • Present quantitative data for a closely related and well-characterized N-acetylated amino acid, N-Acetylcysteine, as a surrogate to illustrate typical physiological concentrations and analytical approaches.

  • Detail experimental protocols for the quantification of N-acetylated amino acids in plasma.

  • Discuss the broader biological significance of N-acetylation.

  • Provide visualizations of analytical workflows and metabolic pathways.

Physiological Concentration of N-Acetylamino acids in Human Plasma

While specific quantitative data for this compound is not available, comprehensive metabolomic studies have successfully quantified other N-acetylated amino acids. N-Acetylcysteine (NAC) is a well-studied derivative and its physiological concentrations in human plasma are documented. The table below summarizes the baseline concentrations of endogenous NAC found in healthy individuals. This data can serve as a reference point for researchers investigating other N-acetylated amino acids.

N-acetylated Amino AcidConcentration Range (Healthy Adults)Mean Concentration (Healthy Adults)Analytical MethodReference
This compound Not establishedNot established--
N-Acetylcysteine 14.4 - 93.9 ng/mL24.6 ± 11.3 ng/mLLC-MS/MS[1]

Experimental Protocols for Quantification of N-Acetylated Amino Acids

The quantification of N-acetylated amino acids in human plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity. Below is a representative protocol for the determination of total N-acetylcysteine in human plasma, which can be adapted for other N-acetylated amino acids like this compound with appropriate optimization of mass spectrometry parameters and chromatography conditions.

2.1. Sample Preparation: Reduction and Protein Precipitation

This protocol is based on the determination of total N-acetylcysteine, which includes both the free form and the portion disulfide-bonded to proteins.

  • Objective: To reduce disulfide bonds and precipitate plasma proteins to release all N-acetylcysteine for analysis.

  • Procedure:

    • To 100 µL of human plasma, add 50 µL of a dithiothreitol (DTT) solution (concentration to be optimized, e.g., 10 mg/mL in a suitable buffer) to reduce the disulfide bonds.

    • Vortex the mixture and incubate at room temperature for a specified time (e.g., 30 minutes) to ensure complete reduction.

    • Add 200 µL of a protein precipitation agent, such as acetonitrile or methanol, containing an appropriate internal standard (e.g., isotope-labeled N-acetylcysteine).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest. The gradient program needs to be optimized for this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a pure standard of the analyte. For N-acetylcysteine, a common transition is m/z 164 -> 104.

Biological Significance of N-Acetylation

N-acetylation is a common modification of both proteins and free amino acids.

  • Protein N-terminal Acetylation: A large fraction of eukaryotic proteins are acetylated at their N-terminus. This modification can play a crucial role in protein stability, folding, and subcellular localization.

  • Free Amino Acid Acetylation: N-acetylated amino acids can be generated through the degradation of N-terminally acetylated proteins or by the direct N-acetylation of free amino acids. Their presence in plasma and other biological fluids suggests they are part of normal metabolism. In certain pathological conditions, such as kidney disease, the levels of some N-acetylated amino acids can be elevated, leading to their classification as uremic toxins.

Visualizations

4.1. Experimental Workflow for N-Acetylated Amino Acid Quantification

experimental_workflow plasma Human Plasma Sample reduction Reduction of Disulfides (DTT) plasma->reduction 1. precipitation Protein Precipitation & Addition of Internal Standard reduction->precipitation 2. centrifugation Centrifugation precipitation->centrifugation 3. supernatant Supernatant Collection centrifugation->supernatant 4. lcms LC-MS/MS Analysis supernatant->lcms 5. data Data Analysis & Quantification lcms->data 6.

Caption: General workflow for the quantification of N-acetylated amino acids in plasma.

4.2. Simplified Metabolic Pathway of N-Acetylated Amino Acids

metabolic_pathway proteins N-terminally Acetylated Proteins degradation Proteolytic Degradation proteins->degradation free_aa Free Amino Acids acetylation N-Acetyltransferase free_aa->acetylation acetyl_coa Acetyl-CoA acetyl_coa->acetylation naa N-Acetylated Amino Acids (e.g., this compound) catabolism Aminoacylase naa->catabolism excretion Excretion naa->excretion degradation->naa acetylation->naa catabolism->free_aa

Caption: General metabolic pathways of N-acetylated amino acids.

References

N-Acetylthreonine and its Impact on Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal acetylation is one of the most common post-translational modifications in eukaryotes, with N-Acetylthreonine being a frequent N-terminal residue. This modification, traditionally viewed as a simple protein maturation step, is increasingly recognized as a critical regulator of protein function. By altering the charge and hydrophobicity of the protein's N-terminus, N-acetylation can profoundly influence protein stability, subcellular localization, and, most notably, the intricate network of protein-protein interactions (PPIs). This technical guide provides an in-depth exploration of the role of this compound in modulating PPIs, summarizing the current understanding, presenting key experimental methodologies to quantify these effects, and offering a forward-looking perspective for drug discovery and development.

Introduction: The Significance of N-Terminal Acetylation

The N-terminus of a protein is its first line of interaction with the cellular environment. Covalent modification of this terminus, particularly through acetylation, can act as a molecular switch, dictating the protein's fate and function. N-terminal acetylation is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A to the α-amino group of the nascent polypeptide chain.[1] Threonine, being one of the common N-terminal amino acids after the removal of the initiator methionine, is frequently acetylated.[1]

The impact of this seemingly subtle modification is far-reaching. It can either create or mask recognition sites for other proteins, thereby directly influencing the formation and stability of protein complexes.[2] Understanding the specific consequences of this compound at protein interfaces is crucial for elucidating complex biological pathways and for the rational design of therapeutics that target these interactions.

The Role of this compound in Modulating Protein-Protein Interactions

N-terminal acetylation of a threonine residue can influence protein-protein interactions through several mechanisms:

  • Creation of a Hydrophobic Binding Pocket: The addition of the acetyl group increases the hydrophobicity of the N-terminus. This can facilitate interactions with proteins that have complementary hydrophobic pockets, creating novel binding interfaces.

  • Alteration of Electrostatic Interactions: Acetylation neutralizes the positive charge of the N-terminal amino group. This change in the electrostatic potential of the protein surface can either weaken repulsive forces or strengthen attractive forces with interacting partners.

  • Induction of Conformational Changes: The modified N-terminus can induce local conformational changes that propagate through the protein structure, allosterically modulating distant binding sites.

  • Steric Hindrance: The acetyl group can also sterically hinder the binding of proteins that would otherwise interact with the unmodified N-terminus.

While specific quantitative data for this compound-mediated PPIs are still emerging, the principles derived from the study of N-acetylation in general provide a strong framework for its expected impact. For instance, studies on other N-terminally acetylated proteins have demonstrated significant changes in binding affinities, providing a rationale for investigating similar effects for this compound.

Quantitative Analysis of this compound-Mediated Interactions

To rigorously assess the impact of this compound on protein-protein interactions, quantitative biophysical and proteomic approaches are essential. The following table summarizes key techniques and the type of data they provide.

TechniqueParameter MeasuredTypical Application in this compound PPI Studies
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Directly measuring the thermodynamic parameters of the interaction between an N-terminally acetylated threonine protein and its binding partner.
Surface Plasmon Resonance (SPR) Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd)Real-time analysis of the kinetics of binding and dissociation, providing insights into the stability of the complex.
Affinity Purification-Mass Spectrometry (AP-MS) Identification and relative quantification of interacting proteinsIdentifying the interactome of a protein with and without N-terminal threonine acetylation to reveal acetylation-dependent binding partners.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are foundational protocols for the key techniques used to study the impact of this compound on protein-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[3]

Protocol:

  • Sample Preparation:

    • Express and purify both the N-terminally acetylated threonine protein (in the cell) and its binding partner (in the syringe).

    • Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Determine the precise concentrations of both proteins using a reliable method such as UV-Vis spectroscopy at 280 nm.

    • Degas both protein solutions immediately before the experiment to prevent bubble formation in the calorimeter.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the N-terminally acetylated protein into the sample cell (e.g., 40 µM).

    • Load the binding partner into the injection syringe at a concentration 10-15 times that of the cell protein (e.g., 400 µM).

    • Set the injection parameters: typically a series of 1-2 µL injections with a spacing of 180 seconds to allow for re-equilibration.[4]

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution, determined from a control experiment where the binding partner is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Logical Flow for ITC Experiment

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Measurement cluster_analysis Data Analysis P1 Protein Expression & Purification P2 Dialysis in Identical Buffer P1->P2 P3 Concentration Determination P2->P3 P4 Degassing P3->P4 E1 Load Acetylated Protein into Cell P4->E1 E3 Titration (Serial Injections) E1->E3 E2 Load Binding Partner into Syringe E2->E3 A1 Integration of Heat Pulses E3->A1 A2 Subtraction of Heat of Dilution A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) A3->A4

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon and koff).[5]

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize one of the binding partners (the ligand, e.g., the protein that interacts with the N-acetylated protein) to the chip surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the N-terminally acetylated threonine protein (the analyte) in running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Include a zero-concentration analyte injection (buffer only) for double referencing.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer injection to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Signaling Pathway for SPR Data Acquisition

SPR_Signaling cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_detection Signal Detection & Analysis L1 Sensor Chip Activation L2 Ligand Injection (Amine Coupling) L1->L2 L3 Deactivation L2->L3 A1 Analyte Injection (Association) L3->A1 Ready for Binding A2 Buffer Flow (Dissociation) A1->A2 D1 Refractive Index Change A2->D1 Signal D2 Sensorgram Generation D1->D2 D3 Kinetic Analysis (kon, koff, Kd) D2->D3

Caption: SPR experimental and data analysis flow.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify the interacting partners of a protein of interest in a complex biological sample.[6]

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing the protein of interest with and without the capacity for N-terminal threonine acetylation (e.g., by using a mutant that is not a substrate for the relevant NAT).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with beads conjugated to an antibody that specifically recognizes the protein of interest (or an epitope tag).

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins into peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a protein sequence database to identify the proteins in the sample.

    • Use quantitative proteomics approaches (e.g., label-free quantification or stable isotope labeling) to compare the abundance of co-purified proteins between the acetylated and non-acetylated samples.

    • Proteins that are significantly enriched in the sample with N-terminal threonine acetylation are considered acetylation-dependent interactors.

Workflow for AP-MS Identification of PPIs

APMS_Workflow cluster_sample Sample Preparation cluster_purification Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis S1 Cell Lysis S2 Clarification S1->S2 P1 Incubation with Antibody-Beads S2->P1 P2 Washing P1->P2 P3 Elution P2->P3 M1 Protein Digestion P3->M1 M2 LC-MS/MS Analysis M1->M2 A1 Database Searching M2->A1 A2 Protein Identification & Quantification A1->A2 A3 Identification of Differential Interactors A2->A3

Caption: AP-MS workflow for PPI identification.

Impact on Drug Discovery and Development

The modulation of protein-protein interactions is a rapidly growing area in drug discovery. Given the prevalence of N-terminal acetylation, understanding its role in PPIs opens up new avenues for therapeutic intervention.

  • Targeting NATs: Developing inhibitors or activators of specific N-terminal acetyltransferases could be a strategy to modulate the acetylation status of a target protein and thereby influence its interactions.

  • Developing "Molecular Glues" or Inhibitors: Small molecules could be designed to either stabilize or disrupt PPIs that are dependent on this compound. For example, a small molecule could bind to the acetylated N-terminus and the interacting protein, stabilizing the complex. Conversely, a molecule could be designed to bind to the interaction interface and block the binding of the partner protein.

Future Perspectives

The field of N-terminal acetylation is poised for significant advancements. The development of more sensitive and high-throughput techniques will enable the systematic mapping of this compound-dependent interactomes. Furthermore, advances in structural biology, such as cryo-electron microscopy, will provide atomic-level insights into how this modification mediates protein-protein recognition. A key area of future research will be to investigate the potential role of free this compound as a signaling molecule or allosteric regulator, although current evidence for this is lacking. As our understanding of the "acetylome" deepens, so too will our ability to therapeutically target the protein-protein interactions it governs.

Conclusion

This compound, as a common N-terminal modification, is a key player in the complex dance of protein-protein interactions. Its ability to subtly yet significantly alter the biophysical properties of a protein's N-terminus makes it a critical determinant of protein complex formation and stability. The experimental strategies outlined in this guide provide a robust framework for dissecting the quantitative and qualitative impact of this modification. For researchers in academia and industry, a deeper understanding of this compound-mediated interactions will not only illuminate fundamental biological processes but also unlock novel therapeutic strategies for a wide range of diseases.

References

The Biological Significance of N-Acetylthreonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

N-Acetylthreonine (NAT) is an N-acetylated derivative of the essential amino acid L-threonine. While N-acetylation is a ubiquitous and critical post-translational modification influencing protein stability and function, the specific biological significance of free this compound as a distinct molecular entity is an area of emerging research. This technical guide synthesizes the current understanding of this compound, covering its metabolic origins, established biological roles, and toxicological profile. In contrast to the extensively studied N-Acetylcysteine (NAC), research specifically focused on this compound is limited. This document presents the available quantitative data, outlines relevant experimental protocols, and uses pathway diagrams to illustrate its metabolic context, providing a foundational resource for researchers and professionals in drug development.

Introduction

N-acetylated amino acids (NAAAs) are a class of molecules found throughout biological systems. The most well-known of these is N-Acetylcysteine (NAC), a widely used therapeutic agent. However, many other NAAAs, including this compound, are endogenously produced and present in the diet.[1][2] The primary route of endogenous this compound formation is believed to be through the degradation of proteins that have been N-terminally acetylated, a process that affects a majority of eukaryotic proteins.[3][4] N-terminal acetylation of threonine residues can serve as a signal for protein degradation.[4] While the roles of some NAAAs, such as N-acetylglutamate in the urea cycle, are well-defined, the specific functions of free this compound are not yet fully elucidated.[5] This guide aims to consolidate the existing scientific knowledge on this compound to support future research and development efforts.

Metabolism and Synthesis of this compound

This compound is bioavailable and can be utilized by the body, as demonstrated in studies showing it can promote growth in rats.[6] Its primary origin is thought to be the catabolism of N-terminally acetylated proteins. This process is initiated by N-terminal acetyltransferases (NATs) which acetylate the alpha-amino group of the first amino acid of a nascent polypeptide chain. Subsequent proteolysis releases the N-acetylated amino acid. While the existence of enzymes that directly acetylate free amino acids in humans is debated, the presence of endogenous this compound is confirmed.[3]

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway cluster_utilization Potential Utilization Protein_Synthesis Protein Synthesis (Ribosome) Nascent_Protein Nascent Protein (N-terminal Threonine) Protein_Synthesis->Nascent_Protein Acetylated_Protein N-terminally Acetylated Protein Nascent_Protein->Acetylated_Protein Acetyl-CoA NATs N-terminal Acetyltransferases (NATs) NATs->Acetylated_Protein Free_NAT Free this compound Acetylated_Protein->Free_NAT Degradation Proteolysis Proteolysis (Proteasome/Proteases) Proteolysis->Free_NAT Metabolic_Pathways Further Metabolic Pathways Free_NAT->Metabolic_Pathways

Caption: Metabolic context of this compound.

Biological Roles and Activities

The documented biological activities of this compound are sparse compared to other N-acetylated amino acids.

  • Nutritional Availability : Studies in rats have shown that this compound is fully bioavailable and can support growth, indicating it can be metabolized and its components utilized by the body.[6] This is in contrast to acetylated lysine derivatives, which were found to be ineffective in promoting growth.[6]

  • Protein Degradation : The N-terminal acetylation of a threonine residue on a protein can create a degradation signal, known as an AcN-degron. This modification marks the protein for recognition by ubiquitin ligases and subsequent degradation by the proteasome.[4]

  • Potential Neuroprotection : While direct evidence for this compound is lacking, a study on N-acyl amino acids reported that stearoyl derivatives of threonine exhibited neuroprotective activity.[7] This suggests that more complex lipids containing an this compound moiety may have biological functions, though further research is needed to understand the role of the simpler this compound.

Quantitative Data

The available quantitative data for this compound is primarily from toxicological assessments.

ParameterSpeciesValueReference
Acute Oral ToxicitySprague-Dawley RatsNo adverse effects at 2000 mg/kg body weight[1][2]
NOAEL (28-day, oral) - MaleSprague-Dawley Rats848.5 mg/kg body weight/day[1][2]
NOAEL (28-day, oral) - FemaleSprague-Dawley Rats913.6 mg/kg body weight/day[1][2]

NOAEL: No-Observed-Adverse-Effect-Level

Experimental Protocols

5.1. Toxicological Studies

The safety of this compound has been evaluated through a series of standard toxicological assays.[1][2]

  • Bacterial Reverse Mutation Assay (Ames Test) : This assay is conducted to assess for mutagenicity. Various strains of Salmonella typhimurium and Escherichia coli are exposed to this compound at a range of concentrations, both with and without metabolic activation (e.g., using a rat liver S9 fraction). The number of revertant colonies is counted to determine if the test substance causes point mutations.

  • In Vivo Mammalian Micronucleus Assay : This assay assesses for genotoxicity. Typically, mice are administered this compound, and their bone marrow is harvested at specific time points. Polychromatic erythrocytes are then analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

  • Acute Oral Toxicity Study : This study determines the short-term toxicity of a single high dose. As per OECD guidelines, a limit dose of 2000 mg/kg of body weight is typically administered to a group of rodents (e.g., Sprague-Dawley rats) via oral gavage. The animals are then observed for mortality and clinical signs of toxicity for a period of 14 days.

  • 28-Day Repeated Dose Oral Toxicity Study : To assess sub-acute toxicity, this compound is administered daily to rodents, typically mixed in their diet, for 28 days. Multiple dose groups are used, along with a control group. Throughout the study, parameters such as body weight, food consumption, clinical observations, and behavior are monitored. At the end of the study, blood is collected for hematology and clinical chemistry analysis, and a full necropsy with organ weight measurements and histopathological examination is performed.

cluster_workflow Toxicology Assessment Workflow start This compound mutagenicity Mutagenicity (Ames Test) start->mutagenicity genotoxicity Genotoxicity (Micronucleus Assay) start->genotoxicity acute_toxicity Acute Toxicity (Single High Dose, 14-day obs.) start->acute_toxicity repeated_toxicity Repeated Dose Toxicity (28-day, daily dosing) start->repeated_toxicity outcome Safety Profile (NOAEL Determined) mutagenicity->outcome genotoxicity->outcome acute_toxicity->outcome repeated_toxicity->outcome

Caption: General workflow for toxicological assessment.

Future Directions and Conclusion

The current body of scientific literature on the specific biological significance of free this compound is limited. While its presence in the diet and as an endogenous metabolite is established, and its toxicological profile appears favorable, its functional roles remain largely unexplored. This stands in stark contrast to the extensive research and therapeutic applications of N-Acetylcysteine.

Future research should focus on several key areas:

  • Elucidation of Specific Metabolic Pathways : Understanding how free this compound is catabolized and what other metabolites it may be converted into.

  • Identification of Molecular Targets : Investigating whether this compound interacts with specific receptors, enzymes, or other proteins to exert biological effects.

  • Exploration of Pharmacological Activities : Screening for potential therapeutic activities, such as anti-inflammatory, antioxidant, or neuroprotective effects, drawing parallels from other N-acetylated amino acids.

  • Comparative Studies : Directly comparing the biological effects of this compound with other NAAAs to understand structure-activity relationships.

References

N-Acetylthreonine as a Biomarker for Metabolic Disorders: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of metabolomics has opened new avenues for the discovery of biomarkers that can aid in the early diagnosis, prognosis, and therapeutic monitoring of metabolic disorders such as diabetes, obesity, and metabolic syndrome. Among the vast array of metabolites, N-acetylated amino acids have garnered interest due to their roles in various biological processes. This technical guide focuses on the current state of knowledge regarding N-Acetylthreonine as a potential biomarker for metabolic disorders. While the direct evidence linking this compound to common metabolic diseases remains limited, this document will explore its known biological context and delve into the broader class of N-acetylated amino acids that have shown promise as metabolic biomarkers.

The Limited Direct Evidence for this compound

Currently, the scientific literature specifically investigating this compound as a direct biomarker for prevalent metabolic disorders like type 2 diabetes, obesity, or metabolic syndrome is sparse. However, its relevance can be inferred from its association with a rare genetic metabolic disorder and its classification as a uremic toxin.

Association with Inborn Errors of Metabolism

Elevated levels of this compound, along with other N-acetylated amino acids, are detectable in the urine of individuals with acylase I deficiency[1]. This enzyme is responsible for the hydrolysis of N-acetylated amino acids, and its deficiency leads to their accumulation. This highlights a clear, albeit rare, instance of this compound serving as a biomarker for a specific metabolic dysfunction.

Uremic Toxin Classification

In instances of renal dysfunction, many N-acetylated amino acids, including this compound, can accumulate in the serum and are consequently classified as uremic toxins[1]. This association with kidney disease, a common comorbidity of metabolic disorders like diabetes, suggests a potential indirect link that warrants further investigation.

Expanding the Scope: Other N-Acetylated Compounds as Metabolic Biomarkers

While direct evidence for this compound is limited, several other N-acetylated compounds have been more extensively studied and have shown significant promise as biomarkers and therapeutic agents in the context of metabolic disorders.

N-Acetylcysteine (NAC)

N-Acetylcysteine, a derivative of the amino acid cysteine, is a well-established antioxidant and anti-inflammatory agent.[2][3] It has been investigated as a therapeutic agent for various components of metabolic syndrome.[2]

Quantitative Data on NAC's Metabolic Effects

ParameterPre-treatmentPost-treatment (6 weeks, 600mg NAC twice daily)p-valueReference
HOMA-IR4.74 ± 0.30%3.86 ± 0.21%<0.05[2]
hsCRP (mg/L)5.66 ± 0.274.92 ± 0.18<0.05[2]
Systolic BP (mmHg)133.2 ± 1.84128.3 ± 1.52<0.05[2]
Triglycerides (mg/dL)194.20 ± 5.03188.04 ± 4.93>0.05[2]
HDL (mg/dL)33.32 ± 0.1936.29 ± 1.16>0.05[2]
Nitrite (μmol/L)6.25 ± 0.207.92 ± 0.18P = 0.04[2]
TBARS (nmol/L)14.65 ± 0.3213.68 ± 0.33P = 0.05[2]

Experimental Protocol: Measurement of Metabolic Parameters in NAC Clinical Trial

The following methodologies were employed in a study evaluating the efficacy of NAC in patients with metabolic syndrome[2]:

  • Patient Recruitment: Thirty-five patients diagnosed with metabolic syndrome according to the NCEP-ATP III criteria were recruited for an open-label pilot study.

  • Intervention: Patients received 600 mg of N-Acetylcysteine tablets twice a day for 6 weeks, in addition to their standard therapeutic regimen.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure were measured using a standard sphygmomanometer.

  • Biochemical Analysis:

    • Fasting blood samples were collected at baseline and after 6 weeks of treatment.

    • Fasting plasma glucose, insulin, and lipid profiles (triglycerides, HDL) were measured using standard enzymatic methods.

    • Insulin resistance was estimated using the Homeostatic Model Assessment (HOMA-IR).

    • High-sensitivity C-reactive protein (hsCRP) was measured as a marker of inflammation.

    • Nitrite levels were determined as an indicator of nitric oxide bioavailability.

    • Thiobarbituric acid reactive substances (TBARS) were measured as a marker of oxidative stress.

N-Lactoyl Amino Acids

N-lactoyl amino acids are an emerging class of metabolites that have been implicated in various metabolic processes and diseases, including type 2 diabetes.[4][5]

N-Acetylglycine and N-Acetylornithine

Recent metabolomic studies have identified associations between other N-acetylated amino acids and metabolic conditions. N-Acetylglycine has been linked to obesity, while N-acetylornithine has been identified as a potential biomarker for diabetes.[6]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound in metabolic disorders have not been elucidated, a general workflow for biomarker discovery and validation can be conceptualized.

G cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation cluster_mechanistic Mechanistic Studies Discovery_Cohort Patient Cohort (Metabolic Disorder vs. Healthy) Metabolomics Untargeted Metabolomics (e.g., LC-MS/MS) Discovery_Cohort->Metabolomics Data_Analysis Statistical Analysis (Volcano Plots, PCA) Metabolomics->Data_Analysis Candidate Candidate Biomarker Identification (e.g., this compound) Data_Analysis->Candidate Targeted_Assay Targeted Quantitative Assay Development (e.g., Stable Isotope Dilution LC-MS/MS) Candidate->Targeted_Assay Validation_Cohort Independent Patient Cohort Quantification Biomarker Quantification Validation_Cohort->Quantification Targeted_Assay->Quantification ROC ROC Curve Analysis (Sensitivity & Specificity) Quantification->ROC Pathway_Analysis Signaling Pathway Elucidation ROC->Pathway_Analysis Cell_Culture In Vitro Studies (Cell Culture Models) Cell_Culture->Pathway_Analysis Animal_Models In Vivo Studies (Animal Models of Metabolic Disease) Animal_Models->Pathway_Analysis

Caption: A generalized workflow for the discovery, validation, and mechanistic study of a candidate biomarker like this compound for metabolic disorders.

Future Directions and Conclusion

The current body of evidence is insufficient to definitively establish this compound as a standalone biomarker for common metabolic disorders. Its primary association remains with the rare inborn error of metabolism, acylase I deficiency, and with renal dysfunction as a uremic toxin. However, the growing interest in N-acetylated amino acids as a class of metabolites involved in metabolic regulation suggests that further investigation into this compound is warranted.

Future research should focus on:

  • Targeted Metabolomics: Employing targeted mass spectrometry-based methods to accurately quantify this compound in large, well-phenotyped cohorts of patients with diabetes, obesity, and metabolic syndrome.

  • Mechanistic Studies: Investigating the potential biological roles of this compound in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.

  • Multi-omic Approaches: Integrating metabolomic data with genomic, transcriptomic, and proteomic data to better understand the pathways in which this compound may be involved.

References

An In-depth Technical Guide to the Cellular Degradation Pathway of N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core degradation pathway of cellular N-Acetyl-L-threonine (NAT). The catabolism of NAT is a crucial step in the recycling of amino acids from N-acetylated proteins and peptides. This document details the enzymatic process, presents available quantitative data, outlines experimental protocols for studying this pathway, and visualizes the core pathway and experimental workflows.

The Core Degradation Pathway of N-Acetylthreonine

The cellular degradation of N-Acetyl-L-threonine is primarily a single-step hydrolytic reaction catalyzed by the cytosolic enzyme Aminoacylase-1 (ACY1)[1][2]. ACY1, also known as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14), is a zinc-dependent metalloenzyme that plays a vital role in the breakdown of a variety of N-acetylated amino acids[1][3]. The enzyme catalyzes the cleavage of the amide bond in N-acetylated amino acids, yielding a free L-amino acid and acetate[2]. This process is essential for salvaging amino acids that would otherwise be metabolically unavailable.

The reaction can be summarized as follows:

N-Acetyl-L-threonine + H₂O → L-threonine + Acetate

Deficiency in ACY1 has been identified as an inborn error of metabolism, leading to the accumulation and increased urinary excretion of several N-acetylated amino acids, including this compound[1]. The highest expression of ACY1 is found in the kidney and brain, highlighting its importance in these tissues[1][2][3].

NAT N-Acetyl-L-threonine ACY1 Aminoacylase-1 (ACY1) NAT->ACY1 H2O H₂O H2O->ACY1 Products Products ACY1->Products Hydrolysis Thr L-Threonine Products->Thr Acetate Acetate Products->Acetate

Degradation of N-Acetyl-L-threonine by Aminoacylase-1.

Quantitative Data

SubstrateRelative Rate of Hydrolysis (%)
N-Acetyl-L-methionine100
N-Acetyl-L-alanine75
N-Acetyl-L-leucine68
N-Acetyl-L-valine50
N-Acetyl-L-isoleucine45
N-Acetyl-L-serine25
N-Acetyl-L-threonineData not available
N-Acetyl-L-aspartic acid0
(Data is illustrative based on the known substrate preferences of ACY1, with N-acetyl-L-methionine being a preferred substrate[1]. Specific values would need to be determined experimentally under defined assay conditions.)

Furthermore, studies in human plasma have demonstrated an inverse association between circulating ACY1 protein levels and the ratio of N-acetylated amino acids to their corresponding free amino acids, confirming the enzyme's role in their in vivo clearance[5].

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound or its degradation pathway plays a specific role in cell signaling. Its primary function appears to be in the metabolic salvage of L-threonine.

However, the products of this pathway, L-threonine and acetate, are integrated into central metabolism, which is intricately linked with major signaling hubs that regulate cell growth, proliferation, and survival. For instance:

  • mTORC1 Pathway: This pathway is a master regulator of cell growth and is highly sensitive to amino acid availability. The L-threonine produced from NAT degradation can contribute to the intracellular amino acid pool that activates mTORC1.

  • AMPK Pathway: Acetate can be converted to acetyl-CoA, a central metabolite that influences the cellular energy state (AMP/ATP ratio), which is sensed by AMPK.

These connections are part of the broader interplay between metabolism and cell signaling, rather than a specific signaling function of the NAT degradation pathway itself[6][7][8][9].

Experimental Protocols

The activity of Aminoacylase-1 on this compound can be determined using several methods. Below are detailed protocols for a spectrophotometric assay and a gas chromatography-mass spectrometry (GC-MS) based assay.

Spectrophotometric Assay for Aminoacylase-1 Activity

This method is based on the quantification of the L-threonine produced, which can be measured by its reaction with a chromogenic agent or by a coupled enzymatic reaction.

Principle: The assay measures the rate of L-threonine production. In this example, the liberated L-threonine is used in a coupled reaction with L-threonine dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the ACY1 activity.

Materials:

  • Purified or recombinant Aminoacylase-1

  • N-Acetyl-L-threonine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • L-threonine dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM NAD⁺

    • 1 unit of L-threonine dehydrogenase

    • 10 mM N-Acetyl-L-threonine

  • Initiation of Reaction: Equilibrate the cuvette to 37°C. Add a known amount of Aminoacylase-1 (e.g., 1-5 µg) to the reaction mixture to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) using the spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of ACY1 activity can be defined as the amount of enzyme that produces 1 µmol of L-threonine (and thus 1 µmol of NADH) per minute under the specified conditions.

GC-MS Assay for Aminoacylase-1 Activity

This method provides high specificity and sensitivity for the detection and quantification of the L-threonine product.

Principle: The enzymatic reaction is performed, and then the product, L-threonine, is derivatized to make it volatile for GC-MS analysis. The amount of derivatized L-threonine is quantified by comparing its peak area to that of a known concentration of an internal standard.

Materials:

  • Aminoacylase-1 (from cell lysate or purified)

  • N-Acetyl-L-threonine

  • Phosphate buffer

  • Internal standard (e.g., Norvaline)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Enzymatic Reaction:

    • Incubate a known amount of protein from a cell lysate or purified ACY1 with 10 mM N-Acetyl-L-threonine in a phosphate buffer at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a protein precipitating agent (e.g., ice-cold methanol).

  • Sample Preparation:

    • Centrifuge the sample to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and add a known amount of the internal standard (Norvaline).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add the derivatization agent (MTBSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the sample at a specified temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to complete the derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the analytes on a suitable capillary column.

    • Detect and quantify the derivatized L-threonine and internal standard using the mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantification:

    • Calculate the concentration of L-threonine produced based on the ratio of the peak area of derivatized L-threonine to the peak area of the internal standard, by reference to a standard curve.

cluster_reaction Enzymatic Reaction cluster_prep Sample Preparation cluster_analysis Analysis Enzyme Aminoacylase-1 (e.g., from cell lysate) Incubation Incubate at 37°C Enzyme->Incubation Substrate N-Acetyl-L-threonine Substrate->Incubation Stop Stop Reaction (e.g., with Methanol) Incubation->Stop Centrifuge Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant IS Add Internal Standard (e.g., Norvaline) Supernatant->IS Dry Dry Sample IS->Dry Derivatize Derivatize (e.g., with MTBSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantify L-Threonine (vs. Internal Standard) GCMS->Quantify

References

Methodological & Application

Application Notes & Protocols: Site-Specific Incorporation of N-Acetylthreonine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into recombinant proteins represents a powerful tool for protein engineering and therapeutic development. This technology allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. This document provides a detailed overview and generalized protocols for the site-specific incorporation of N-Acetylthreonine (AcT), a post-translationally mimetic amino acid, into recombinant proteins.

While the genetic code expansion technology is well-established for over 200 ncAAs, the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) specifically for this compound has not been documented in peer-reviewed literature to date.[1][2][3] Therefore, this guide presents a comprehensive framework based on established methodologies for engineering a novel orthogonal aaRS/tRNA pair for AcT and subsequently using it for recombinant protein expression and verification.[4][5][6]

Principle of Site-Specific Incorporation

The central components for the site-specific incorporation of an ncAA are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous aaRS/tRNA pairs, preventing cross-reactivity with the 20 canonical amino acids.[7] The process typically involves:

  • Codon Reassignment: A codon, usually a stop codon like the amber codon (UAG), is repurposed to encode the ncAA.[3]

  • Orthogonal Pair Delivery: The engineered orthogonal aaRS and its cognate suppressor tRNA (with an anticodon that recognizes the reassigned codon) are introduced into the expression host.[8]

  • ncAA Supplementation: The ncAA, in this case, this compound, is supplied in the cell culture medium.

  • Protein Expression: Upon induction, the orthogonal aaRS specifically charges its cognate tRNA with the ncAA. This charged tRNA then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain at the position encoded by the reassigned codon.[8]

I. Engineering an this compound-Specific Orthogonal Synthetase

The development of a novel orthogonal synthetase for this compound would likely involve the directed evolution of an existing aaRS. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species are common scaffolds for such engineering due to their inherent orthogonality in common expression hosts like E. coli and their malleable active sites.[6]

Workflow for Directed Evolution of an AcT-Synthetase

Directed_Evolution_Workflow cluster_0 Library Generation cluster_1 Selection Process cluster_2 Validation Start Select Scaffold (e.g., MjTyrRS or PylRS) Mutagenesis Mutagenize Active Site Residues (Error-prone PCR, Saturation Mutagenesis) Start->Mutagenesis Library Generate Synthetase Library Mutagenesis->Library PositiveSelection Positive Selection (Reporter gene with UAG codon) + this compound + Antibiotic Library->PositiveSelection NegativeSelection Negative Selection (Toxic gene with UAG codon) - this compound PositiveSelection->NegativeSelection FACS Fluorescence-Activated Cell Sorting (FACS) (GFP reporter with UAG codon) NegativeSelection->FACS Sequencing Sequence Enriched Variants FACS->Sequencing Characterization In Vitro & In Vivo Characterization (Efficiency, Fidelity) Sequencing->Characterization Final Validated AcT-Specific Synthetase Characterization->Final

Caption: Workflow for directed evolution of an this compound-specific synthetase.

Experimental Protocol: Directed Evolution of AcT-Synthetase
  • Synthetase Library Construction:

    • Based on the crystal structure of a suitable scaffold synthetase (e.g., MjTyrRS), identify active site residues that interact with the amino acid substrate.

    • Create a library of mutant synthetases by randomizing these residues using techniques like error-prone PCR or saturation mutagenesis.

    • Clone the library into a plasmid that also expresses the cognate orthogonal tRNA.

  • Positive Selection:

    • Transform the synthetase library into an E. coli strain containing a reporter gene with an in-frame amber (UAG) codon. A common reporter is a gene conferring antibiotic resistance, such as chloramphenicol acetyltransferase (CAT).

    • Plate the transformed cells on a medium containing the antibiotic and a concentration of this compound (e.g., 1 mM).

    • Only cells expressing a synthetase variant that can charge the orthogonal tRNA with this compound (or a canonical amino acid) will survive.

  • Negative Selection:

    • To select against synthetases that recognize canonical amino acids, use a toxic reporter gene (e.g., barnase) with an in-frame UAG codon.

    • Transform the surviving colonies from the positive selection into a strain containing this toxic reporter.

    • Plate the cells on a medium lacking this compound.

    • Cells expressing synthetases that charge the tRNA with a canonical amino acid will produce the toxic protein and be eliminated.

  • Iterative Selection and Validation:

    • Repeat cycles of positive and negative selection to enrich for highly specific and efficient AcT-synthetase variants.

    • Isolate plasmids from surviving colonies and sequence the synthetase genes to identify mutations.

    • Characterize the promising variants by assessing their in vivo and in vitro aminoacylation efficiency and fidelity.

II. Recombinant Protein Expression with this compound

Once a specific AcT-synthetase is identified, it can be used to produce recombinant proteins containing this compound at a desired position.

General Workflow for Protein Expression

Protein_Expression_Workflow cluster_0 Preparation cluster_1 Expression cluster_2 Purification & Verification Plasmid1 Plasmid 1: - Engineered AcT-Synthetase - Orthogonal tRNA CoTransformation Co-transform E. coli (e.g., BL21(DE3)) Plasmid1->CoTransformation Plasmid2 Plasmid 2: - Target Gene with UAG Codon (e.g., at Thr site) Plasmid2->CoTransformation Culture Culture cells in media + Antibiotics + this compound (1-10 mM) CoTransformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Verification Verification of Incorporation (SDS-PAGE, Western Blot, Mass Spectrometry) Purification->Verification Result Purified Protein with AcT Verification->Result

Caption: General workflow for expressing a protein with this compound.

Experimental Protocol: Protein Expression and Purification
  • Plasmid Construction and Transformation:

    • Clone the engineered AcT-synthetase and its cognate suppressor tRNA into a suitable expression vector (e.g., with a p15A origin and chloramphenicol resistance).

    • Introduce an amber codon (TAG) at the desired threonine position in your gene of interest using site-directed mutagenesis. Clone this gene into a compatible expression vector (e.g., with a ColE1 origin and ampicillin resistance).

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Protein Expression:

    • Grow a starter culture overnight in LB medium containing the appropriate antibiotics.

    • Inoculate a larger volume of expression medium (e.g., Terrific Broth or minimal medium) supplemented with antibiotics and this compound (final concentration 1-10 mM).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

III. Verification of this compound Incorporation

It is crucial to verify the successful and site-specific incorporation of this compound.

Methods for Verification
MethodPrincipleExpected Outcome for Successful Incorporation
SDS-PAGE & Western Blot Compares expression in the presence and absence of AcT. A C-terminal tag (e.g., His-tag) is required.A full-length protein band should be visible only in the sample grown with AcT. The sample without AcT should show no band or a truncated product.
Mass Spectrometry (MS) Precise mass determination of the intact protein or digested peptides.The measured mass of the intact protein should correspond to the theoretical mass including AcT. In peptide mass fingerprinting (e.g., LC-MS/MS), the peptide containing the UAG codon site should show a mass shift corresponding to the mass of AcT minus the mass of the original amino acid.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

    • Perform in-gel digestion with a protease such as trypsin.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Perform data-dependent acquisition to obtain fragmentation spectra (MS/MS) of the peptides.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein.

    • Specify a variable modification at the target threonine residue corresponding to the mass difference between this compound and threonine.

    • Successful identification of the peptide with the correct mass modification confirms the site-specific incorporation of this compound.

IV. Potential Applications in Drug Development and Research

The site-specific incorporation of this compound could provide a unique tool for:

  • Mimicking Post-Translational Modifications: N-acetylation is a common post-translational modification. Incorporating AcT can help to study the effects of acetylation at specific sites on protein stability, protein-protein interactions, and enzyme activity.

  • Modulating Protein Structure and Function: The acetyl group can alter the local chemical environment, potentially influencing protein folding, stability, and interaction interfaces.

  • Developing Novel Biotherapeutics: Introducing AcT into therapeutic proteins could enhance their stability, reduce immunogenicity, or modulate their biological activity.

Signaling Pathway Diagram

The core technology of genetic code expansion does not directly involve a signaling pathway in the traditional sense. Instead, it is a manipulation of the cellular translational machinery. The logical relationship is depicted in the protein expression workflow diagram above.

Conclusion

The site-specific incorporation of this compound into recombinant proteins holds significant potential for advancing our understanding of protein biology and for the development of novel therapeutics. Although a dedicated orthogonal synthetase for this compound has yet to be described, the established principles and protocols for directed evolution and genetic code expansion provide a clear roadmap for its development. The methodologies outlined in this document offer a comprehensive guide for researchers aiming to pioneer the use of this and other novel non-canonical amino acids.

References

Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylthreonine is an N-acetylated derivative of the essential amino acid threonine. The presence and concentration of N-acetylated amino acids in biological fluids can be indicative of various physiological and pathological states. This compound, in particular, is generated through the N-terminal acetylation of proteins, a common modification in eukaryotes, and can be released during protein degradation.[1][2][3] This N-terminal acetylation can act as a degradation signal, marking proteins for ubiquitination and subsequent proteasomal degradation.[1][4][5] Therefore, the quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is of significant interest for researchers studying protein metabolism, cellular regulation, and for the discovery of potential disease biomarkers.

These application notes provide an overview of the analytical methodologies for the detection and quantification of this compound in biological matrices, including detailed protocols for sample preparation and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Significance of this compound

N-terminal acetylation is a crucial protein modification where an acetyl group is added to the alpha-amino group of the N-terminal amino acid of a protein. Threonine is one of the amino acids that can be N-terminally acetylated after the removal of the initial methionine.[1] This acetylation can create a degradation signal, known as an AcN-degron, which is recognized by ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the protein by the proteasome.[1][4][5] The release of this compound can occur through the breakdown of these N-terminally acetylated proteins by hydrolases.[3]

This compound Metabolic Pathway Protein Protein with N-terminal Threonine NAT N-terminal Acetyltransferase (NAT) Protein->NAT Acetylation AcetylatedProtein N-terminally Acetylated Protein (Ac-Threonine) NAT->AcetylatedProtein UbiquitinLigase Ubiquitin Ligase (e.g., Doa10) AcetylatedProtein->UbiquitinLigase Recognition of AcN-degron Hydrolase N-acylpeptide hydrolase AcetylatedProtein->Hydrolase Proteolysis UbiquitinatedProtein Ubiquitinated Protein UbiquitinLigase->UbiquitinatedProtein Ubiquitination Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Protein Degradation Proteasome->Degradation NAcetylthreonine Free this compound Degradation->NAcetylthreonine Hydrolase->NAcetylthreonine

Caption: Metabolic pathway of this compound formation.

Analytical Techniques for this compound Detection

The sensitive and specific quantification of this compound in complex biological matrices requires robust analytical techniques. The most common and reliable methods are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, specificity, and throughput. It often requires minimal sample preparation and can distinguish between isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids and their derivatives, a derivatization step is necessary to increase their volatility.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC can be used for the quantification of amino acids, often requiring a pre- or post-column derivatization step to enable sensitive detection.[9][10][11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): While ELISA kits are available for some N-acetylated compounds, specific kits for the quantitative detection of free this compound in biological samples are not widely commercially available at present. Researchers may need to develop a custom assay if this method is preferred.

Quantitative Data Summary

The following table summarizes representative performance characteristics of analytical methods for the analysis of N-acetylated amino acids or general amino acids in biological samples. It is important to note that these values are illustrative and specific performance for this compound must be determined during method validation.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS (N-Acetylcysteine)Human Plasma-50 ng/mL50 - 1000 ng/mL[12]
GC-MS (Free Amino Acids)Biological Fluids0.03 - 12 µM0.3 - 30 µMNot Specified[6][13]
HPLC-Fluorescence (N-Acetylcysteine)Biological Samples5 nM (per 5 µL injection)Not Specified25 - 5000 nM[14]
HPLC-Fluorescence (Amino Acids)Human Urine-16.7 - 74.7 fmol0.25 - 25 pmol[10]

Experimental Protocols

Sample Preparation from Biological Matrices

Proper sample preparation is critical to remove interfering substances like proteins and lipids and to enrich the analyte of interest.

General Sample Preparation Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., Acetonitrile, Methanol, TCA) Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation to Dryness (under Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution (in Mobile Phase / Derivatization Solvent) Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for sample preparation.

1. Protocol for Protein Precipitation of Plasma/Serum Samples

This protocol is a general procedure and should be optimized for the specific application.

  • Materials:

    • Ice-cold acetonitrile or methanol

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 12,000 x g and 4°C

    • Nitrogen evaporator (optional)

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis or derivatization.

2. Protocol for Tissue Homogenization

  • Materials:

    • Tissue homogenizer (e.g., bead beater, sonicator)

    • Homogenization buffer (e.g., PBS)

    • Microcentrifuge tubes

  • Procedure:

    • Weigh a small piece of frozen tissue (e.g., 50 mg).

    • Add the tissue to a microcentrifuge tube containing homogenization buffer (e.g., 500 µL).

    • Homogenize the tissue using a suitable homogenizer until no visible tissue clumps remain.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (tissue extract) for subsequent protein precipitation as described above.

LC-MS/MS Method for this compound Analysis

The following is a starting point for developing a validated LC-MS/MS method.

LC-MS/MS Experimental Workflow SamplePrep Prepared Sample LC HPLC System SamplePrep->LC Column Reversed-Phase C18 Column LC->Column MS Tandem Mass Spectrometer Column->MS IonSource Electrospray Ionization (ESI) MS->IonSource Data Data Acquisition and Analysis IonSource->Data

Caption: Workflow for LC-MS/MS analysis.
  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 162.07 (for [M+H]+ of this compound).

      • Product Ions (Q3): Specific fragment ions of this compound need to be determined by direct infusion of a standard. A likely fragment would be m/z 102.06, corresponding to the loss of the acetyl group and water.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity of this compound.

GC-MS Method for this compound Analysis (with Derivatization)

This method requires a derivatization step to make this compound volatile.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Protocol (Example using Silylation):

    • Evaporate the prepared sample extract to complete dryness.

    • Add 50 µL of a silylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the characteristic fragmentation pattern of the derivatized this compound, or Selected Ion Monitoring (SIM) for targeted quantification using specific fragment ions.

Conclusion

The analytical methods described provide a framework for the reliable detection and quantification of this compound in various biological samples. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and reduced need for sample derivatization. However, GC-MS can also be a robust alternative. It is imperative that any chosen method is thoroughly validated for the specific biological matrix to ensure accuracy and precision of the results. The ability to accurately measure this compound will aid researchers in further understanding its role in protein metabolism and its potential as a biomarker in health and disease.

References

Application Note: Quantification of N-Acetylthreonine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylthreonine is an acetylated form of the essential amino acid threonine. The acetylation of amino acids can play a role in various biological processes, including protein metabolism and cellular signaling. To understand its pharmacokinetics, pharmacodynamics, and potential role as a biomarker, a robust, sensitive, and selective analytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be suitable for regulated bioanalysis and is based on established principles of bioanalytical method validation.[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • 96-well protein precipitation plates

  • 96-well collection plates

  • HPLC vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS), this compound-d3, in methanol.

Working Solutions:

  • From the this compound stock solution, prepare a series of working solutions by serial dilution in 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Prepare an internal standard working solution by diluting the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Standards (CS) and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of this compound to achieve final concentrations over the desired range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol

The following protocol is based on protein precipitation for the extraction of this compound from human plasma.[4]

  • Allow all plasma samples, CS, and QCs to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of each sample, standard, or QC into the wells of a 96-well protein precipitation plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound-d3 in acetonitrile) to each well.

  • Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).

  • Vortex the plate for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted samples to HPLC vials for analysis.

HPLC-MS/MS Method

The following are proposed starting conditions for the HPLC-MS/MS analysis of this compound. Optimization may be required.

Table 1: HPLC Parameters

ParameterCondition
HPLC SystemA standard UHPLC/HPLC system
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for increased retention of polar compounds[5][6]
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
Time (min)%B
0.02
0.52
3.095
4.095
4.12
5.02

Table 2: MS/MS Parameters (Multiple Reaction Monitoring - MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 162.1102.12515
162.174.12520
This compound-d3 (IS) 165.1105.12515

Note: The proposed MRM transitions are based on the structure of this compound (molecular weight 161.16 g/mol ). The precursor ion [M+H]+ is expected at m/z 162.1. The product ion at m/z 102.1 corresponds to the loss of acetic acid, and m/z 74.1 corresponds to the threonine immonium ion. These parameters should be optimized during method development.

Data Presentation: Method Validation Summary

The following tables present hypothetical data from a method validation study, following FDA guidelines.[1][2][3][7][8]

Table 3: Calibration Curve Linearity

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
1.0 (LLOQ)0.01298.5
5.00.061101.2
25.00.305100.8
100.01.22099.5
250.03.04599.1
500.06.098100.3
800.09.754100.5
1000.0 (ULOQ)12.19599.8
Regression y = 0.0122x + 0.0005 r² > 0.998

Table 4: Intra- and Inter-Day Precision and Accuracy

Nominal Conc. (ng/mL)Intra-Day (n=6) Mean Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day (3 runs, n=18) Mean Conc. (ng/mL)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
1.0 (LLOQ)1.026.8102.01.048.5104.0
3.0 (Low QC)2.955.498.33.056.2101.7
150.0 (Mid QC)153.23.1102.1148.94.599.3
750.0 (High QC)745.52.599.4758.23.8101.1

Table 5: Matrix Effect and Recovery

QC LevelMean Recovery (%)%CVMean Matrix Effect (%)%CV
Low QC (3.0 ng/mL)92.54.898.25.1
High QC (750 ng/mL)95.13.2101.52.9

Visualization of Experimental Workflow

experimental_workflow sample Plasma Sample/Standard/QC (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) sample->add_is vortex1 Vortex (2 min) add_is->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 hplc_ms Inject into HPLC-MS/MS vortex2->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Caption: Workflow for this compound quantification.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The proposed method is sensitive, selective, and suitable for high-throughput analysis. The detailed experimental procedures and method validation data serve as a valuable resource for researchers and scientists in the fields of pharmacology, metabolomics, and clinical research. The provided parameters are a strong starting point for method development and validation in any bioanalytical laboratory.

References

Application Notes and Protocols for N-Acetylthreonine as a Nutrient Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylthreonine (NAT) is a derivative of the essential amino acid L-threonine. In cell culture, providing essential amino acids is critical for optimal cell growth, viability, and protein production. While L-threonine is a standard component of many cell culture media formulations, its N-acetylated form, NAT, may offer unique advantages as a nutrient supplement. The acetylation of the amino group can potentially increase the stability of the amino acid in liquid media and may influence its uptake and metabolism by cells.

These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, along with detailed protocols for its evaluation. The information is intended to guide researchers in exploring NAT as a supplement to enhance cell performance and productivity in various applications, from basic research to biopharmaceutical manufacturing.

Potential Applications and Benefits

Supplementing cell culture media with this compound may offer several benefits:

  • Enhanced Stability: The N-acetyl group can protect the amino acid from degradation in liquid media, ensuring its availability to the cells over a longer culture period.

  • Improved Cell Growth and Viability: As a stable source of threonine, NAT can support robust cell proliferation and maintain high cell viability, particularly in high-density cultures or long-term experiments.

  • Increased Protein Production: Threonine is a key component of many proteins. Ensuring a consistent supply of threonine through NAT supplementation can potentially boost the yield of recombinant proteins in production cell lines such as Chinese Hamster Ovary (CHO) cells.

  • Modulation of Cellular Signaling: N-acetylated amino acids have been implicated in cellular signaling pathways. NAT may influence pathways related to cell growth, survival, and metabolism.[1]

Data Presentation

Table 1: Recommended Stock Solution Preparation for this compound
ParameterRecommendation
Solvent High-purity water (e.g., WFI or cell culture grade)
Concentration 100 mM to 200 mM
Preparation Dissolve this compound powder in the solvent.
Sterilization Filter-sterilize through a 0.22 µm filter.
Storage Aliquot and store at -20°C for long-term use.
Working Concentration Typically 1 mM to 10 mM in the final culture medium.
Table 2: Example Experimental Design for Evaluating this compound in a Fed-Batch CHO Culture
Experimental GroupBasal MediumFeed Medium SupplementSeeding Density (cells/mL)Culture Duration (days)
Control Standard CHOStandard feed0.5 x 10^614
L-Threonine Standard CHOStandard feed + additional L-Threonine (e.g., 5 mM)0.5 x 10^614
NAT Low Conc. Standard CHOStandard feed + this compound (e.g., 2 mM)0.5 x 10^614
NAT Mid Conc. Standard CHOStandard feed + this compound (e.g., 5 mM)0.5 x 10^614
NAT High Conc. Standard CHOStandard feed + this compound (e.g., 10 mM)0.5 x 10^614

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • High-purity water (WFI or cell culture grade)

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile storage vials

Procedure:

  • Weigh out the required amount of this compound powder to prepare a 100 mM stock solution. For example, for 50 mL of a 100 mM solution, weigh out 0.8058 g of this compound (MW: 161.16 g/mol ).

  • Add the powder to a 50 mL sterile conical tube.

  • Add approximately 40 mL of high-purity water to the tube.

  • Vortex or gently swirl the tube until the powder is completely dissolved.

  • Adjust the final volume to 50 mL with high-purity water.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter-sterilize the solution into sterile storage vials.

  • Label the vials with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Evaluation of this compound on Cell Growth and Viability

Objective: To determine the effect of different concentrations of this compound on the growth and viability of a suspension cell line (e.g., CHO-S).

Materials:

  • Suspension cell line (e.g., CHO-S)

  • Appropriate growth medium

  • Sterile shake flasks or multi-well plates

  • Sterile this compound stock solution (100 mM)

  • Cell counter (e.g., automated cell counter or hemocytometer)

  • Viability dye (e.g., trypan blue)

Procedure:

  • Seed the suspension cells in shake flasks or multi-well plates at a density of 0.2 x 10^6 viable cells/mL in the appropriate growth medium.

  • Prepare different experimental groups by supplementing the medium with this compound at final concentrations of 0 mM (control), 1 mM, 2.5 mM, 5 mM, and 10 mM.

  • Ensure all cultures have the same final volume.

  • Incubate the cultures under standard conditions (e.g., 37°C, 8% CO₂, humidified atmosphere, with agitation).

  • At regular intervals (e.g., every 24 hours for 7 days), take a representative sample from each culture.

  • Determine the viable cell density and percent viability using a cell counter and a viability dye.

  • Plot the viable cell density and percent viability against time for each experimental condition.

Protocol 3: Assessment of this compound on Recombinant Protein Production

Objective: To evaluate the impact of this compound supplementation on the production of a recombinant protein from a stable producer cell line.

Materials:

  • Recombinant protein-producing cell line (e.g., CHO expressing a monoclonal antibody)

  • Production medium and feed solutions

  • Sterile shake flasks or bioreactors

  • Sterile this compound stock solution (100 mM)

  • Method for quantifying the recombinant protein (e.g., ELISA, HPLC)

Procedure:

  • Initiate fed-batch cultures of the producer cell line in shake flasks or bioreactors according to your standard protocol.

  • On day 0, supplement the production medium with different concentrations of this compound (e.g., 0 mM, 2 mM, 5 mM, 10 mM).

  • Maintain the cultures under optimal production conditions.

  • Collect samples from the cultures at regular intervals (e.g., daily or every other day).

  • Separate the cells from the supernatant by centrifugation.

  • Store the supernatant at -80°C until analysis.

  • At the end of the culture, quantify the concentration of the recombinant protein in the collected supernatants using a validated assay.

  • Calculate the specific productivity (qP) of the recombinant protein for each condition.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_nat Prepare this compound Stock Solution (100 mM) seed_cultures Seed Cultures with Various NAT Concentrations (0, 1, 2.5, 5, 10 mM) prep_nat->seed_cultures prep_cells Prepare Suspension Cell Culture prep_cells->seed_cultures incubate Incubate under Standard Conditions seed_cultures->incubate monitor_growth Monitor Cell Growth and Viability Daily incubate->monitor_growth measure_protein Measure Recombinant Protein Titer incubate->measure_protein analyze_data Analyze Data and Determine Optimal NAT Concentration monitor_growth->analyze_data measure_protein->analyze_data

Caption: Experimental Workflow for Evaluating this compound.

potential_metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_utilization Cellular Utilization nat_ext This compound (Extracellular) transporter Amino Acid Transporter nat_ext->transporter nat_int This compound (Intracellular) transporter->nat_int deacetylase Deacetylase nat_int->deacetylase l_threonine L-Threonine deacetylase->l_threonine acetate Acetate deacetylase->acetate protein_syn Protein Synthesis l_threonine->protein_syn tca_cycle TCA Cycle (Energy Production) l_threonine->tca_cycle

Caption: Potential Metabolic Pathway of this compound.

signaling_hypothesis cluster_effects Potential Cellular Effects cluster_outcomes Observed Outcomes nat This compound Supplementation stable_thr Stable Threonine Supply nat->stable_thr gene_reg Altered Gene Expression nat->gene_reg protein_mod Post-Translational Modification nat->protein_mod inc_growth Increased Cell Growth & Viability stable_thr->inc_growth inc_protein Enhanced Protein Production stable_thr->inc_protein gene_reg->inc_protein altered_pheno Altered Cellular Phenotype gene_reg->altered_pheno protein_mod->altered_pheno

Caption: Hypothesized Signaling and Functional Relationships.

References

Application Notes and Protocols for N-Acetylthreonine Protein Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for the identification and quantification of N-acetylthreonine (Ac-Thr) post-translational modifications on proteins. As a specific subset of N-terminal acetylation, the study of Ac-Thr is crucial for understanding protein function, stability, and its potential role in cellular signaling and disease.

Introduction to N-Terminal Acetylation of Threonine

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins. This modification is catalyzed by a family of N-terminal acetyltransferases (NATs). The N-terminal acetyltransferase A (NatA) complex is primarily responsible for the acetylation of proteins with small N-terminal residues, including threonine, after the initial methionine is cleaved. While the precise functional roles of N-terminal acetylation are still under investigation, it is known to influence protein stability, protein-protein interactions, and subcellular localization.

The study of this compound presents unique challenges due to the potential for O-acetylation of threonine residues and subsequent O-N acyl shifts, which can complicate analysis. Therefore, specialized enrichment techniques are essential for the specific identification and quantification of N-terminally acetylated threonine-containing peptides from complex biological samples.

Quantitative Data Analysis

Table 1: Quantitative Analysis of this compound Peptides using SILAC

This table illustrates how SILAC can be used to compare the relative abundance of this compound-containing peptides between two experimental conditions (e.g., control vs. drug-treated).

ProteinUniProt Acc.Peptide SequenceRatio (Heavy/Light)Regulation
Protein AP12345Ac-T.........R2.5Upregulated
Protein BQ67890Ac-T.........K0.4Downregulated
Protein CA1B2C3Ac-T.........R1.1Unchanged
...............

Table 2: Identification of this compound Sites

This table provides a standard format for reporting identified this compound sites from a proteomic experiment.

Protein NameGene NameUniProt Acc.N-terminal PeptidePosition of Ac-Thr
Example Protein 1EXMP1P54321Ac-TV...K1
Example Protein 2EXMP2Q09876Ac-TS...R1
Example Protein 3B3C2A1Ac-TG...K1
...............

Experimental Protocols

Two primary methods for the enrichment of N-terminal peptides, including those with this compound, are detailed below.

Protocol 1: Enrichment of N-Terminal Peptides using Strong Cation Exchange (SCX) Chromatography

This protocol is a negative selection method that enriches for N-terminally blocked peptides (including acetylated peptides) by capturing and removing internal tryptic peptides.

Materials:

  • Cell or tissue lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • SCX chromatography column and HPLC system

  • SCX Buffer A (e.g., 5 mM KH2PO4, 30% ACN, pH 3.0)

  • SCX Buffer B (e.g., 5 mM KH2PO4, 350 mM KCl, 30% ACN, pH 3.0)

  • C18 desalting columns

Procedure:

  • Protein Extraction and Reduction/Alkylation:

    • Lyse cells or tissues in a suitable buffer and quantify protein concentration.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the protein sample with ammonium bicarbonate (100 mM, pH 8.0) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • SCX Chromatography:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Equilibrate the SCX column with 100% Buffer A.

    • Load the acidified peptide sample onto the SCX column.

    • Wash the column extensively with Buffer A to remove unbound peptides.

    • Elute the peptides using a gradient of Buffer B. N-terminally acetylated peptides, which have a reduced positive charge, will elute in the early fractions.

    • Collect fractions and desalt using C18 columns.

  • LC-MS/MS Analysis:

    • Analyze the enriched and desalted peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify N-acetylated peptides by searching the data against a protein database with N-terminal acetylation as a variable modification.

Protocol 2: Chemical Enrichment of N-Terminal Serine/Threonine Peptides

This protocol utilizes periodate oxidation of the N-terminal 1,2-amino alcohol group of serine and threonine, followed by covalent capture with a hydrazide-functionalized resin or bead.

Materials:

  • Protein digest (as prepared in Protocol 1, steps 1-2)

  • Sodium periodate (NaIO4)

  • Biotin-hydrazide or hydrazide-functionalized agarose beads

  • Streptavidin-coated magnetic beads (if using biotin-hydrazide)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1% TFA)

Procedure:

  • Periodate Oxidation:

    • Dissolve the peptide mixture in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add sodium periodate to a final concentration of 10-20 mM.

    • Incubate in the dark at room temperature for 30-60 minutes. This reaction oxidizes the N-terminal serine or threonine to an aldehyde.

  • Hydrazide Coupling and Capture:

    • For Biotin-Hydrazide:

      • Add biotin-hydrazide to the reaction mixture.

      • Incubate for 1-2 hours at room temperature to form a stable hydrazone bond.

      • Add streptavidin-coated magnetic beads and incubate to capture the biotinylated peptides.

    • For Hydrazide Resin:

      • Add pre-washed hydrazide-functionalized agarose beads to the reaction mixture.

      • Incubate with gentle mixing for 2-4 hours at room temperature.

  • Washing:

    • Wash the beads/resin extensively with high-salt and low-salt wash buffers to remove non-specifically bound peptides.

  • Elution:

    • Elute the captured peptides from the beads/resin using an acidic elution buffer (e.g., 0.1% TFA).

    • Desalt the eluted peptides using C18 columns.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS.

    • The identification of peptides with N-terminal serine or threonine confirms their capture and enrichment.

Visualizations

The following diagrams illustrate the experimental workflows for the enrichment of this compound containing peptides.

experimental_workflow_scx cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_extraction Protein Extraction reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion scx_chromatography SCX Chromatography digestion->scx_chromatography Peptide Mixture fraction_collection Fraction Collection (Early Fractions) scx_chromatography->fraction_collection desalting C18 Desalting fraction_collection->desalting lc_msms LC-MS/MS Analysis desalting->lc_msms Enriched Peptides data_analysis Database Search & Quantification lc_msms->data_analysis

Caption: Workflow for N-terminal peptide enrichment using SCX.

experimental_workflow_hydrazide cluster_sample_prep Sample Preparation cluster_enrichment Chemical Enrichment cluster_analysis Analysis protein_extraction Protein Extraction reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion oxidation Periodate Oxidation digestion->oxidation Peptide Mixture hydrazide_capture Hydrazide Capture oxidation->hydrazide_capture washing Washing hydrazide_capture->washing elution Elution & Desalting washing->elution lc_msms LC-MS/MS Analysis elution->lc_msms Enriched Peptides data_analysis Database Search & Identification lc_msms->data_analysis

Caption: Workflow for N-terminal Ser/Thr peptide enrichment.

Application Notes and Protocols for N-Acetylthreonine as an Analytical Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Acetylthreonine as an analytical standard in mass spectrometry-based quantitative analysis.

Introduction

N-Acetyl-L-threonine is the N-acetylated derivative of the essential amino acid L-threonine. Its presence in biological systems can be indicative of specific metabolic pathways or enzymatic activities. Accurate quantification of N-Acetyl-L-threonine is crucial in various research areas, including metabolomics and clinical biomarker discovery. The use of a well-characterized analytical standard is paramount for achieving reliable and reproducible quantitative results in mass spectrometry.

Physicochemical Properties of N-Acetyl-L-threonine

A comprehensive understanding of the physicochemical properties of N-Acetyl-L-threonine is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Chemical Formula C₆H₁₁NO₄[1]
Molecular Weight 161.16 g/mol [1]
CAS Number 17093-74-2[1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water and polar organic solvents[2]

Preparation of Standard Solutions

Accurate preparation of standard solutions is a critical step in quantitative analysis. High-purity N-Acetyl-L-threonine, preferably a certified reference material (CRM), should be used.

Protocol for Preparation of a 1 mg/mL Stock Solution:

  • Materials:

    • N-Acetyl-L-threonine analytical standard (≥98% purity)

    • LC-MS grade methanol or water

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

  • Procedure:

    • Allow the vial of N-Acetyl-L-threonine to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of N-Acetyl-L-threonine standard into a clean weighing vessel.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of LC-MS grade methanol or water to dissolve the standard.

    • Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • This stock solution can be used to prepare a series of calibration standards through serial dilution.

Workflow for Standard Solution Preparation:

G cluster_prep Standard Solution Preparation start Start: Obtain This compound Standard weigh Accurately weigh ~10 mg of standard start->weigh dissolve Dissolve in solvent in a 10 mL volumetric flask weigh->dissolve fill Bring to volume with solvent dissolve->fill mix Mix thoroughly to create 1 mg/mL stock solution fill->mix dilute Perform serial dilutions to create calibration curve standards mix->dilute store Store stock and working solutions appropriately dilute->store

Caption: Workflow for the preparation of this compound standard solutions.

Recommended Storage and Stability

Proper storage of standard solutions is crucial to maintain their integrity and ensure the accuracy of quantitative measurements. While specific stability studies for N-Acetyl-L-threonine are not extensively published, general guidelines for amino acid standards can be followed.

Solution TypeStorage ConditionRecommended Duration
Solid Standard 2-8°C, desiccatedAs per manufacturer's expiry date
Stock Solution (1 mg/mL in Methanol) -20°C in amber vialsUp to 6 months
Working Solutions (in aqueous/organic mixtures) 2-8°CPrepare fresh daily or use within 24 hours

It is highly recommended to perform periodic stability checks of the stock solution against a freshly prepared standard.

LC-MS/MS Method for Quantitative Analysis

This section outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can be adapted for the quantitative analysis of N-Acetyl-L-threonine.

5.1. Chromatographic Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for the retention of polar compounds like N-Acetyl-L-threonine.

ParameterRecommended Condition
Column HILIC column (e.g., Amide or Silica-based)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL

5.2. Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of amino acid derivatives.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Nebulizer Gas Nitrogen
Collision Gas Argon

5.3. MRM Transitions and Fragmentation

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The fragmentation of N-Acetyl-L-threonine is predicted based on the known fragmentation of threonine and other N-acetylated amino acids.

Predicted Fragmentation Pathway:

G cluster_pathway Predicted Fragmentation of this compound parent [M+H]⁺ m/z 162.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 144.1 parent->frag1 -18 Da frag2 Loss of CH₃CHO [M+H-CH₃CHO]⁺ m/z 118.1 parent->frag2 -44 Da frag4 Immonium Ion [C₄H₈NO]⁺ m/z 86.1 parent->frag4 Neutral Loss frag3 Loss of CO from m/z 118.1 m/z 90.1 frag2->frag3 -28 Da

Caption: Predicted fragmentation pathway of protonated this compound.

Quantitative Data for MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Putative FragmentCollision Energy (eV) - Starting Point
162.1144.1[M+H-H₂O]⁺10 - 15
162.1118.1[M+H-CH₃CHO]⁺15 - 20
162.186.1Immonium Ion20 - 25

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Use as an Internal Standard

For the most accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is recommended. N-Acetyl-d3-L-threonine-2,3-d2 is a commercially available option that can serve this purpose.

Workflow for Quantitative Analysis using an Internal Standard:

G cluster_workflow Quantitative Analysis Workflow start Start: Prepare Samples and Calibration Standards add_is Add a fixed concentration of N-Acetyl-d3-L-threonine-2,3-d2 (IS) to all samples and standards start->add_is sample_prep Perform sample preparation (e.g., protein precipitation, extraction) add_is->sample_prep lcms_analysis Analyze by LC-MS/MS using optimized MRM method sample_prep->lcms_analysis quantification Calculate the ratio of the analyte peak area to the IS peak area lcms_analysis->quantification calibration Generate a calibration curve of (Analyte Area / IS Area) vs. Concentration quantification->calibration result Determine the concentration of This compound in unknown samples from the calibration curve calibration->result

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in biomedical research and drug development. They serve as tracers to elucidate metabolic pathways, quantify protein dynamics, and act as standards in mass spectrometry-based assays. N-Acetylthreonine, an acetylated derivative of the essential amino acid threonine, and its isotopically labeled variants (e.g., incorporating ¹³C, ¹⁵N, or ²H) are valuable probes for studying protein metabolism, post-translational modifications, and cellular signaling. This document provides detailed protocols for the chemical synthesis of isotopically labeled this compound, along with its metabolic context and potential applications.

N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids by specific enzymes. While N-terminal acetylation of proteins is a widespread modification affecting protein stability and function, free N-acetylated amino acids also play roles in metabolism and cellular signaling. For instance, N-acetyl-L-threonine is known to be biologically available and can be utilized by organisms.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of isotopically labeled this compound based on the general protocol provided. Please note that the exact yields and isotopic enrichment will depend on the specific isotopically labeled threonine used and the precise reaction conditions.

ParameterExpected ValueNotes
Chemical Formula C₆H₁₁NO₄(for unlabeled)
Molecular Weight 161.16 g/mol (for unlabeled)
Starting Material Isotopically Labeled L-Threonine(e.g., L-Threonine-¹³C₄,¹⁵N)
Acetylating Agent Acetic Anhydride-¹³C₄, Acetic Anhydride-d₆, or unlabeled
Reaction Yield > 90%Based on similar acetylation reactions.
Isotopic Enrichment > 98%Dependent on the purity of the labeled starting materials.
Purity > 95%After purification by recrystallization or chromatography.

Experimental Protocols

This section details the chemical synthesis of isotopically labeled this compound from an isotopically labeled L-Threonine precursor. The most common and efficient method for N-acetylation of amino acids is the use of acetic anhydride.

Materials and Equipment:

  • Isotopically labeled L-Threonine (e.g., L-Threonine-¹³C₄,¹⁵N; L-Threonine-¹⁵N; L-Threonine-d₈)

  • Isotopically labeled or unlabeled Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Lyophilizer (optional)

  • Standard laboratory glassware

  • Analytical equipment for characterization (e.g., NMR, Mass Spectrometer)

Protocol for N-Acetylation of Isotopically Labeled Threonine:

  • Dissolution of Labeled Threonine: In a round-bottom flask, dissolve 1.0 molar equivalent of isotopically labeled L-Threonine in 4-7 molar equivalents of glacial acetic acid.

  • Heating and Stirring: Gently heat the mixture to 40-70°C with continuous stirring until the threonine is completely dissolved. Maintain this temperature for 1-2 hours.

  • Addition of Acetic Anhydride: Slowly add 1.0 to 1.4 molar equivalents of acetic anhydride to the reaction mixture dropwise over a period of 1 to 5 hours. If the goal is to label the acetyl group, an isotopically labeled version of acetic anhydride (e.g., Acetic Anhydride-¹³C₄ or Acetic Anhydride-d₆) should be used.

  • Reaction: Continue to stir the reaction mixture at 40-70°C for an additional 1 to 4 hours to ensure the completion of the acetylation.

  • Removal of Acetic Acid: Remove the glacial acetic acid by distillation under reduced pressure using a rotary evaporator.

  • Crystallization: To the resulting residue, add deionized water (1 to 3 times the initial mass of the amino acid) and stir to induce crystallization. Cooling the mixture in an ice bath can facilitate this process.

  • Isolation and Drying: Isolate the crystalline this compound by filtration. Wash the crystals with a small amount of cold deionized water and dry them under vacuum or by lyophilization.

  • Characterization: Confirm the identity and purity of the synthesized isotopically labeled this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isotopic enrichment can be determined by MS.

Signaling and Metabolic Pathways

While a specific signaling pathway directly initiated by free this compound is not well-defined, N-acetylated amino acids are integral to cellular metabolism and protein homeostasis. N-terminal acetylation is a common protein modification that can protect proteins from degradation.[1] Free N-acetylated amino acids can be generated from the breakdown of these acetylated proteins. In vivo, N-acetylated amino acids can be deacetylated by acylases, releasing the free amino acid.[2] The following diagram illustrates the general synthesis and metabolic fate of N-acetylated amino acids.

Synthesis_and_Metabolic_Fate_of_N_Acetylthreonine cluster_synthesis Chemical Synthesis cluster_metabolism Metabolic Context Threonine Isotopically Labeled L-Threonine NAcThreonine_synth Isotopically Labeled This compound Threonine->NAcThreonine_synth Acetylation AceticAnhydride Acetic Anhydride (labeled or unlabeled) AceticAnhydride->NAcThreonine_synth NAcThreonine_cell This compound (cellular pool) NAcThreonine_synth->NAcThreonine_cell Introduction into biological systems Deacetylation Deacetylation (Acylases) NAcThreonine_cell->Deacetylation Protein Protein ProteinSynthesis Protein Synthesis AcetylatedProtein N-terminally Acetylated Protein Degradation Proteolytic Degradation AcetylatedProtein->Degradation Degradation->NAcThreonine_cell generates Threonine_cell Threonine Deacetylation->Threonine_cell releases Threonine_cell->ProteinSynthesis ProteinSynthesis->AcetylatedProtein N-terminal Acetylation

Caption: Chemical synthesis and metabolic context of this compound.

Applications in Research and Drug Development

Isotopically labeled this compound is a versatile tool with numerous applications:

  • Metabolic Flux Analysis: Tracing the metabolic fate of threonine and its acetylated form in various physiological and pathological states.

  • Proteomics: As an internal standard for the quantification of this compound and other metabolites in biological samples by mass spectrometry.

  • NMR Spectroscopy: For studying protein structure and dynamics by incorporating the labeled amino acid into proteins.

  • Drug Metabolism Studies: To investigate the role of N-acetylation in the metabolism and disposition of therapeutic agents.

The protocols and information provided herein offer a comprehensive guide for the synthesis and application of isotopically labeled this compound, empowering researchers to advance their studies in the life sciences.

References

Application Notes and Protocols for In Vitro N-Terminal Acetylation Assays Using N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation (Nt-acetylation) is a ubiquitous and vital protein modification in eukaryotes, affecting as much as 80% of the human proteome.[1] This process, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of a protein's N-terminal residue.[2] Nt-acetylation is largely considered an irreversible modification, as N-terminal deacetylases have not been identified.[1] This modification plays a critical role in a wide array of cellular processes, including protein stability, folding, subcellular localization, and protein-protein interactions.[3][4]

One of the key functions of Nt-acetylation is its role in protein degradation through the Ac/N-end rule pathway.[5] In this pathway, the acetylated N-terminus of a protein can serve as a degradation signal (degron), leading to ubiquitination and subsequent degradation by the proteasome.[5] The N-terminal acetyltransferase NatA is responsible for acetylating proteins with small N-terminal residues, such as serine, alanine, glycine, cysteine, valine, and threonine, after the removal of the initiator methionine.[1]

These application notes provide detailed protocols for three common in vitro methods to study the N-terminal acetylation of peptides with an N-terminal threonine residue: a radioactive assay using [14C]-Acetyl-CoA, a continuous fluorescence-based assay, and a mass spectrometry-based analysis.

Signaling Pathway: The Ac/N-End Rule

The Ac/N-end rule pathway is a critical cellular quality control mechanism that targets proteins with acetylated N-termini for degradation. This pathway is particularly important for the removal of unassembled protein subunits or misfolded proteins. The process begins with the co-translational acetylation of the nascent polypeptide by a NAT, such as NatA. The acetylated N-terminus is then recognized by an E3 ubiquitin ligase, which mediates the polyubiquitination of the target protein. This polyubiquitin chain serves as a signal for the 26S proteasome to degrade the protein.

Ac_N_End_Rule_Pathway cluster_ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Met-Thr-...) MetAP Methionine Amino-peptidase (MetAP) Nascent_Polypeptide->MetAP iMet cleavage Processed_Protein Processed Protein (Thr-...) MetAP->Processed_Protein NatA N-terminal Acetyltransferase A (NatA) CoA CoA NatA->CoA Acetylated_Protein N-terminally Acetylated Protein (Ac-Thr-...) NatA->Acetylated_Protein Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->NatA Processed_Protein->NatA E3_Ligase Ac/N-recognin (E3 Ubiquitin Ligase) Acetylated_Protein->E3_Ligase Recognition of Ac-N-degron Polyubiquitinated_Protein Polyubiquitinated Protein E3_Ligase->Polyubiquitinated_Protein Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Ac/N-end rule pathway for protein degradation.

Quantitative Data Presentation

Substrate Peptide SequenceApparent Km (Peptide) (µM)Apparent Km (Acetyl-CoA) (µM)Reference
Representative NatA Substrate~30Not Reported[2]
SESS-11.54.8Friebauer et al., 2021 (hypothetical example)
AASS-25.25.2Friebauer et al., 2021 (hypothetical example)
TESS-(Not available)(Not available)

Note: The values for SESS- and AASS- are illustrative and based on typical ranges for NatA substrates. The Km for peptide substrates of NAT complexes can range from approximately 30 µM to 700 µM.[2]

Experimental Protocols

Radioactive In Vitro N-Terminal Acetylation Assay

This method is highly sensitive and allows for the detection of weak catalytic activities.[6] It measures the incorporation of a radiolabeled acetyl group from [14C]-Acetyl-CoA onto a substrate peptide.

Radioactive_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - Buffer - NAT Enzyme (e.g., NatA) - Threonine-starting peptide - [14C]-Acetyl-CoA Start->Prepare_Reaction_Mix Incubate Incubate at Room Temperature Prepare_Reaction_Mix->Incubate Spot_on_Paper Spot Reaction Aliquot onto P81 Phosphocellulose Paper Incubate->Spot_on_Paper Wash_Paper Wash Paper to Remove Unincorporated [14C]-Acetyl-CoA Spot_on_Paper->Wash_Paper Scintillation_Counting Perform Liquid Scintillation Counting Wash_Paper->Scintillation_Counting Analyze_Data Analyze Data (CPM) to Determine Enzyme Activity Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Workflow for the radioactive in vitro NAT assay.
  • Purified N-terminal acetyltransferase (e.g., recombinant human NatA)

  • Synthetic peptide with an N-terminal threonine (e.g., Thr-Glu-Ser-Ser-)

  • [14C]-Acetyl-Coenzyme A ([14C]-Ac-CoA)

  • Reaction Buffer: 100 mM HEPES, pH 8.0, 50 mM NaCl, 2 mg/mL BSA

  • P81 phosphocellulose filter paper

  • Wash Buffer: 10 mM HEPES, pH 7.5

  • Scintillation fluid

  • Liquid scintillation counter

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 30 µL.

    • Add the reaction buffer to a microcentrifuge tube.

    • Add the NAT enzyme to a final concentration of 10 nM.[2]

    • Add the threonine-starting peptide substrate. For kinetic analysis, vary the concentration (e.g., 0-500 µM).

    • To initiate the reaction, add [14C]-Ac-CoA. For Km determination of the peptide, use a saturating concentration of [14C]-Ac-CoA (e.g., 100 µM).[2]

  • Incubation:

    • Incubate the reaction at room temperature for a predetermined time (e.g., 12 minutes) that is within the linear range of the enzyme's activity.[2]

  • Stopping the Reaction and Separation:

    • Spot 20 µL of the reaction mixture onto a piece of P81 phosphocellulose filter paper.[2] The positively charged peptide will bind to the negatively charged paper.

    • Immediately immerse the filter paper in the wash buffer.

    • Wash the filter paper three times with the wash buffer for 5 minutes each to remove unincorporated [14C]-Ac-CoA.

  • Detection:

    • Air dry the filter paper.

    • Place the filter paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Correct for background by subtracting the CPM from a negative control reaction lacking the enzyme or peptide substrate.

    • Convert CPM to moles of acetylated peptide using the specific activity of the [14C]-Ac-CoA.

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Continuous Fluorescence-Based In Vitro N-Terminal Acetylation Assay

This assay offers a non-radioactive, high-throughput compatible alternative that continuously monitors the production of Coenzyme A (CoA), a product of the acetylation reaction. The free thiol group of CoA reacts with a fluorogenic probe, such as ThioGlo4, to produce a fluorescent signal.[7][8]

Fluorescence_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mix: - Buffer - Threonine-starting peptide - ThioGlo4 - NAT Enzyme (e.g., NatA) Start->Prepare_Reagents Initiate_Reaction Initiate Reaction by Adding Acetyl-CoA Prepare_Reagents->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Signal in Real-Time (e.g., Excitation/Emission at 380/465 nm) Initiate_Reaction->Monitor_Fluorescence Data_Analysis Analyze Data: - Generate CoA standard curve - Calculate initial reaction velocities - Determine kinetic parameters Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the fluorescence-based in vitro NAT assay.
  • Purified N-terminal acetyltransferase (e.g., recombinant human NatA)

  • Synthetic peptide with an N-terminal threonine

  • Acetyl-Coenzyme A (Ac-CoA)

  • ThioGlo4

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100[7]

  • 384-well microplate

  • Fluorescence plate reader

  • CoA Standard Curve:

    • Prepare a series of CoA standards in the reaction buffer (e.g., 0-10 µM).

    • Add ThioGlo4 to a final concentration of 15 µM.[7]

    • Measure the fluorescence (e.g., excitation at 380 nm, emission at 465 nm) to generate a standard curve.

  • Reaction Setup:

    • In a 384-well plate, prepare a 40 µL reaction mixture.[7]

    • Add the reaction buffer.

    • Add the NAT enzyme (e.g., 100 nM).[7]

    • Add the threonine-starting peptide at the desired concentration.

    • Add ThioGlo4 to a final concentration of 15 µM.[7]

  • Initiation and Measurement:

    • Initiate the reaction by adding Ac-CoA (e.g., 50 µM).[7]

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the fluorescence signal over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence signal to the concentration of CoA produced using the standard curve.

    • For kinetic analysis, vary the concentration of the peptide substrate or Ac-CoA and measure the initial velocities.

    • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Mass Spectrometry-Based N-Terminal Acetylation Analysis

This method provides direct evidence of peptide acetylation by measuring the mass shift of the substrate peptide. It is a powerful tool for confirming the modification and can be used for quantitative analysis with the inclusion of stable isotope-labeled standards.

MS_Assay_Workflow Start Start Enzymatic_Reaction Perform In Vitro Acetylation Reaction: - Buffer - NAT Enzyme - Peptide Substrate - Acetyl-CoA Start->Enzymatic_Reaction Stop_Reaction Stop Reaction (e.g., with acid) Enzymatic_Reaction->Stop_Reaction Sample_Cleanup Sample Cleanup and Desalting (e.g., C18 ZipTip) Stop_Reaction->Sample_Cleanup MS_Analysis Analyze by Mass Spectrometry (e.g., MALDI-TOF or LC-MS/MS) Sample_Cleanup->MS_Analysis Data_Interpretation Interpret Data: - Identify mass shift of +42 Da - Quantify peak intensities MS_Analysis->Data_Interpretation End End Data_Interpretation->End

References

Application Notes and Protocols: Detection of N-Acetylthreonine Protein Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of proteins dramatically increase the complexity of the proteome and are critical for regulating cellular processes. While N-acetylation of lysine residues and protein N-termini are well-studied, the modification of other amino acid side chains, such as N-Acetylthreonine, represents a novel area of investigation. This putative modification involves the acetylation of the primary amine on the threonine side chain.

It is crucial to distinguish this hypothetical modification from other known threonine modifications:

  • O-Acetylthreonine: Acetylation of the hydroxyl (-OH) group on the threonine side chain.

  • N-terminal Acetylation: Acetylation of the alpha-amino group when threonine is the N-terminal amino acid of a protein.

  • O-GlcNAcylation: Addition of an N-acetylglucosamine sugar moiety to the hydroxyl group.

  • Phosphorylation: Addition of a phosphate group to the hydroxyl group.

These application notes provide a comprehensive framework of protocols and strategies for the detection and characterization of this compound, adapting established proteomics techniques for this novel PTM. The methodologies described are based on two primary pillars: mass spectrometry-based proteomics and antibody-based immunoassays.

Section 1: Mass Spectrometry-Based Detection of this compound

Mass spectrometry (MS) is the most powerful and unbiased method for identifying novel PTMs. A "bottom-up" proteomics approach, which analyzes peptides after protein digestion, can identify the exact location of the modification. The key to this identification is the precise mass shift caused by the addition of an acetyl group.

Data Presentation: Mass Shifts

The addition of an acetyl group (C₂H₂O) to the threonine side chain results in a specific and predictable mass increase. This is the primary signature used for detection in MS analysis.

ModificationMolecular Formula AddedMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
N-Acetylation C₂H₂O+42.010565+42.0367
PhosphorylationHPO₃+79.966331+79.9799
O-GlcNAcylation (HexNAc)C₈H₁₃NO₅+203.079373+203.1950
Experimental Workflow: Bottom-Up Proteomics

The following diagram illustrates the general workflow for identifying this compound modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PTM_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional but Recommended) cluster_analysis Analysis Protein_Extraction 1. Protein Extraction (Cell/Tissue Lysate) Reduction_Alkylation 2. Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion 3. Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion IP 4. Immunoaffinity Enrichment (anti-N-Ac-Thr Ab) Digestion->IP LC_MSMS 5. LC-MS/MS Analysis IP->LC_MSMS DB_Search 6. Database Search (Variable Modification +42.010565 Da on Thr) LC_MSMS->DB_Search Validation 7. Data Validation & Site Localization DB_Search->Validation

Caption: Workflow for MS-based identification of this compound.
Protocol 1: Bottom-Up Proteomics for this compound Detection

This protocol outlines the steps for sample preparation, enrichment, and analysis of proteins to identify this compound modifications.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Trypsin (MS-grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Custom anti-N-Acetylthreonine antibody (hypothetical, for enrichment)

  • Protein A/G magnetic beads

  • C18 desalting columns (e.g., StageTips)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet debris.

    • Collect the supernatant containing soluble proteins.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Denature proteins by adding Urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.[1]

    • Cool the sample to room temperature.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.[1]

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1.5 M.

    • Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.[2]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to pH < 3.

    • Equilibrate a C18 desalting column.

    • Load the peptide sample, wash with 0.1% FA in water, and elute with a solution of 50-80% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Immunoaffinity Enrichment of this compound Peptides:

    • Note: This step requires a specific anti-N-Acetylthreonine antibody, which must be custom-developed (see Section 2).

    • Resuspend dried peptides in Immuno-Affinity Purification (IAP) buffer.

    • Incubate peptides with the anti-N-Acetylthreonine antibody conjugated to Protein A/G magnetic beads for 2-4 hours at 4°C with gentle rotation.[3][4]

    • Wash the beads several times with cold IAP buffer and then with water to remove non-specifically bound peptides.[4]

    • Elute the enriched peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).

    • Desalt the eluted peptides again using a C18 column as in step 4.

  • LC-MS/MS Analysis:

    • Resuspend the final peptide sample in 0.1% FA in water.

    • Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where precursor ions (MS1 scans) are surveyed, and the most intense ions are selected for fragmentation (MS2 scans).[5]

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, SEQUEST, Mascot) to match the experimental MS/MS spectra against a protein sequence database.[5]

    • Crucially, configure the search parameters to include this compound as a variable modification on threonine residues, with a mass shift of +42.010565 Da .

    • Analyze the search results to identify high-confidence peptide-spectrum matches for N-acetylated threonine peptides and validate the site localization using fragmentation data.

Section 2: Antibody-Based Detection of this compound

Antibody-based methods, such as Western Blotting and ELISA, are essential for validating MS findings and for routine screening of samples. These techniques rely on the availability of a highly specific antibody that can recognize the this compound modification within a protein context.

Workflow: Custom Antibody Generation and Application

The generation of a PTM-specific antibody is a critical prerequisite. The diagram below outlines the process from antigen design to application in a Western Blot.

Antibody_Workflow cluster_dev Antibody Development cluster_app Application: Western Blot Peptide_Synth 1. Synthesize Peptides - Modified (N-Ac-Thr) - Unmodified (Thr) Immunization 2. Immunize Host (with modified peptide) Peptide_Synth->Immunization Serum_Collection 3. Collect Antiserum Immunization->Serum_Collection Purification 4. Affinity Purification Serum_Collection->Purification SDS_PAGE 5. SDS-PAGE Purification->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection

Caption: Workflow for custom antibody generation and use in Western Blotting.
Protocol 2: Generation of a Custom Anti-N-Acetylthreonine Antibody

This protocol provides a general strategy for producing a polyclonal antibody specific to the this compound modification.

Procedure:

  • Antigen Design and Synthesis:

    • Select a 10-15 amino acid sequence from a protein known or suspected to be modified with this compound.

    • Synthesize two versions of this peptide: one with the central threonine residue modified (the immunogen) and one without the modification (for purification and controls).[6]

    • The immunizing peptide should be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.[7]

  • Immunization:

    • Immunize host animals (typically rabbits for polyclonal antibodies) with the KLH-conjugated this compound peptide according to a standard immunization schedule (e.g., an initial injection followed by several boosts).[6]

  • Serum Collection and Antibody Purification:

    • Collect serum from the immunized animals after a sufficient immune response has been generated.

    • To ensure specificity, a two-step affinity purification is required.[6]

      • Step A (Negative Selection): Pass the serum over a column containing the unmodified peptide. The flow-through, which contains antibodies that did not bind to the unmodified peptide, is collected. This removes antibodies that recognize the peptide backbone.

      • Step B (Positive Selection): Pass the flow-through from Step A over a second column containing the this compound modified peptide. The antibodies that bind to this column are the desired PTM-specific antibodies. Elute these antibodies using a low-pH buffer.

  • Validation:

    • Validate the specificity of the purified antibody using ELISA or dot blot assays. The antibody should show strong reactivity to the modified peptide and minimal to no reactivity to the unmodified version.[8]

Protocol 3: Western Blot Analysis of this compound

This protocol describes how to use the custom antibody to detect this compound-modified proteins in a complex sample.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (custom anti-N-Acetylthreonine)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare protein lysates as described in Protocol 1, Step 1.

    • Mix 20-40 µg of protein with SDS loading buffer and heat at 95°C for 5-10 minutes to denature.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Incubate the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the custom anti-N-Acetylthreonine primary antibody in blocking buffer (a typical starting dilution is 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes and Detection:

    • Repeat the washing step (Step 6) to remove unbound secondary antibody.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[11]

    • Capture the chemiluminescent signal using a digital imager or X-ray film. The resulting bands correspond to proteins modified with this compound.

References

N-Acetylthreonine Supplementation in Rodent Dietary Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-threonine (NAT) is an acetylated derivative of the essential amino acid L-threonine. While its presence has been identified in various foods, comprehensive research into its physiological effects following dietary supplementation in rodents is currently limited. This document provides detailed application notes and experimental protocols based on the available scientific literature concerning the dietary administration of NAT to rodents for research purposes. The primary source for the following protocols and data is a safety assessment study conducted in Sprague-Dawley rats.

Application Notes

The primary application of N-Acetyl-L-threonine in rodent dietary studies, as established by the available literature, is in the context of safety and toxicity assessments. The data indicates that NAT is well-tolerated at high doses.

Key Findings from a 28-Day Dietary Study in Sprague-Dawley Rats:

  • No Observed Adverse Effect Level (NOAEL): The NOAEL for systemic toxicity from repeated dietary exposure to NAT has been established as 848.5 mg/kg of body weight/day for male rats and 913.6 mg/kg of body weight/day for female rats.[1]

  • Physiological Parameters: In a 28-day study, dietary supplementation with NAT at concentrations targeting up to 1000 mg/kg of body weight/day resulted in no biologically significant differences in:

    • Body weight and feed consumption

    • Clinical signs of toxicity

    • Behavioral assessments

    • Ophthalmology

    • Hematology and coagulation

    • Clinical chemistry

    • Organ weights

    • Gross or microscopic pathology[1]

  • Acute Toxicity: Following a single acute oral administration of 2000 mg/kg of body weight, no mortalities or evidence of adverse effects were observed in Sprague-Dawley rats.[1]

  • Genotoxicity: In vitro and in vivo studies have shown no evidence of mutagenicity or genotoxicity.[1]

Due to the limited research, the therapeutic potential and specific metabolic pathways of N-Acetylthreonine remain largely unexplored. Future studies could investigate its effects in rodent models of various diseases, its bioavailability compared to L-threonine, and its role in cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data from the 28-day repeated dose toxicity study of N-Acetyl-L-threonine in Sprague-Dawley rats.

Table 1: Study Design for 28-Day Repeated Dose Toxicity Study

ParameterDetails
Animal Model Sprague-Dawley (SD) rats
Sex Male and Female
Duration 28 days
Administration Incorporation of N-Acetyl-L-threonine into the diet
Target Dosages Up to 1000 mg/kg of body weight/day
Key Observations Body weight, feed consumption, clinical signs, behavior, ophthalmology, hematology, clinical chemistry, organ weights, gross and microscopic pathology

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) for N-Acetyl-L-threonine

SexNOAEL (mg/kg of body weight/day)
Male848.5
Female913.6

Experimental Protocols

The following are detailed protocols for acute and repeated-dose oral toxicity studies of N-Acetyl-L-threonine in rodents, based on the methodologies reported in the literature.[1]

Protocol 1: Acute Oral Toxicity Study

Objective: To determine the acute toxicity of a single high dose of N-Acetyl-L-threonine.

Materials:

  • N-Acetyl-L-threonine

  • Vehicle for administration (e.g., distilled water)

  • Sprague-Dawley rats (specific pathogen-free)

  • Oral gavage needles

  • Standard laboratory animal diet and water

  • Animal caging and housing facilities

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Fast the animals overnight prior to dosing.

  • Dose Preparation: Prepare a solution or suspension of N-Acetyl-L-threonine in the vehicle at a concentration suitable for administering a dose of 2000 mg/kg of body weight.

  • Administration: Administer the prepared dose to each rat via oral gavage. A control group should receive the vehicle only.

  • Observations: Observe the animals for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours after dosing and then daily for 14 days.

  • Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

Protocol 2: 28-Day Repeated Dose Dietary Toxicity Study

Objective: To evaluate the potential subchronic toxicity of N-Acetyl-L-threonine administered in the diet over a 28-day period.

Materials:

  • N-Acetyl-L-threonine

  • Powdered standard laboratory animal diet

  • Sprague-Dawley rats (specific pathogen-free)

  • Metabolic cages for feed consumption measurement

  • Equipment for hematology, clinical chemistry, and histopathology analysis

Procedure:

  • Diet Preparation: Prepare diets containing N-Acetyl-L-threonine at various concentrations calculated to achieve the target daily doses (e.g., low, mid, and high doses up to 1000 mg/kg body weight/day). A control group will receive the basal diet without the test substance.

  • Animal Acclimation and Grouping: Acclimate rats to the laboratory conditions and then randomly assign them to control and treatment groups.

  • Administration: Provide the prepared diets and water ad libitum for 28 consecutive days.

  • Daily Observations: Conduct and record clinical observations for all animals daily.

  • Weekly Measurements:

    • Record the body weight of each animal weekly.

    • Measure feed consumption weekly.

  • Functional Observations: Near the end of the study, perform a functional observational battery to assess sensory and motor functions.

  • Ophthalmology: Conduct ophthalmological examinations on all animals prior to the start of the study and before termination.

  • Blood Collection and Analysis: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Euthanize all animals.

    • Conduct a thorough gross necropsy.

    • Weigh designated organs (e.g., liver, kidneys, brain, spleen).

    • Preserve selected tissues in an appropriate fixative for microscopic examination.

    • Perform histopathological evaluation of the preserved tissues.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a 28-day repeated-dose dietary toxicity study.

G cluster_setup Study Setup cluster_dosing Dosing & Observation (28 Days) cluster_analysis Terminal Analysis cluster_results Results acclimation Animal Acclimation grouping Random Grouping acclimation->grouping diet_prep Diet Preparation (Control & NAT doses) grouping->diet_prep dosing Ad libitum Feeding diet_prep->dosing daily_obs Daily Clinical Observations dosing->daily_obs weekly_meas Weekly Body Weight & Feed Consumption dosing->weekly_meas func_obs Functional Observational Battery dosing->func_obs ophthalmology Ophthalmology dosing->ophthalmology blood_collection Blood Collection dosing->blood_collection necropsy Necropsy & Organ Weights blood_collection->necropsy blood_analysis Hematology & Clinical Chemistry blood_collection->blood_analysis histopathology Histopathology necropsy->histopathology noael NOAEL Determination histopathology->noael blood_analysis->noael

Workflow for a 28-day rodent dietary toxicity study.
Potential Metabolic Fate of this compound

While not experimentally verified in rodent dietary studies, a hypothetical signaling pathway for the metabolism of this compound can be proposed based on general biochemical knowledge. It is plausible that this compound is deacetylated to yield L-threonine, which can then enter known metabolic pathways.

cluster_threonine_metabolism L-Threonine Metabolism NAT N-Acetyl-L-threonine Deacetylase Deacetylase (Hypothesized) NAT->Deacetylase Threonine L-Threonine Deacetylase->Threonine TDH Threonine Dehydrogenase Threonine->TDH Pathway 1 TDehydratatse TDehydratatse Threonine->TDehydratatse Pathway 2 Glycine Glycine TDH->Glycine AcetylCoA Acetyl-CoA TDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TDehydratase Threonine Dehydratase AKB α-ketobutyrate PropionylCoA Propionyl-CoA AKB->PropionylCoA PropionylCoA->TCA TDehydratatse->AKB

Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for Studying Protein Stability In Vitro Using N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein stability is a critical parameter in biological research and the development of protein-based therapeutics. The structural integrity of a protein dictates its function, and instability can lead to aggregation, loss of activity, and immunogenicity. N-Acetylthreonine, a derivative of the amino acid threonine, presents a multifaceted tool for investigating protein stability. Its relevance stems from two primary contexts: as an endogenous post-translational modification at the N-terminus of proteins, and as a potential exogenous chemical chaperone.

This document provides detailed application notes and protocols for utilizing this compound to study protein stability in vitro. It covers the investigation of N-terminal acetylation's role in protein fate via the N-end rule pathway and the use of free this compound as a stabilizing agent.

Application 1: Investigating the Role of Endogenous N-Terminal Acetylation of Threonine on Protein Stability

N-terminal acetylation (Nt-acetylation) is a common co-translational modification in eukaryotes, where an acetyl group is added to the alpha-amino group of the N-terminal amino acid.[1] When threonine is at the N-terminus (after the initiator methionine is cleaved), it can be acetylated by N-terminal acetyltransferase A (NatA).[1] This modification can have profound effects on protein stability, often protecting the protein from degradation via the ubiquitin-proteasome system, specifically the N-end rule pathway.[1][2] However, in some contexts, Nt-acetylation can also serve as a degradation signal (degron).[2]

Signaling Pathway: The Ac/N-End Rule Pathway

The Ac/N-end rule pathway is a branch of the N-end rule pathway that targets proteins bearing N-terminally acetylated residues for degradation.[2] This process is mediated by specific E3 ubiquitin ligases that recognize the acetylated N-terminus. The stability of a protein with an N-terminal acetylated threonine is thus determined by its interaction with components of this pathway.

N_End_Rule_Pathway cluster_0 Protein Synthesis & Modification cluster_1 Protein Fate Nascent_Protein Nascent Protein (Met-Thr-...) MetAP Methionine Aminopeptidase (MetAP) Nascent_Protein->MetAP Cleavage of Met Protein_Thr_N_Term Protein with N-terminal Threonine (Thr-...) MetAP->Protein_Thr_N_Term NatA N-terminal Acetyltransferase A (NatA) Protein_Thr_N_Term->NatA Acetylation Acetylated_Protein N-terminally Acetylated Protein (Ac-Thr-...) NatA->Acetylated_Protein Stable_Protein Stable, Functional Protein Acetylated_Protein->Stable_Protein Increased Stability (Protection from other pathways) Ac_N_degron Ac/N-degron Recognition by E3 Ligase (e.g., Doa10/MARCHF6) Acetylated_Protein->Ac_N_degron Degradation Signal Ubiquitination Polyubiquitination Ac_N_degron->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: N-terminal acetylation and the Ac/N-end rule pathway.
Experimental Workflow

To study the effect of endogenous Nt-acetylation of threonine, a comparative approach is employed. The stability of a protein with an N-terminal threonine is compared to its N-terminally acetylated counterpart.

Experimental_Workflow_Endogenous Start Start: Protein of Interest with N-terminal Threonine Generate_Variants Generate Protein Variants Start->Generate_Variants Unacetylated Unacetylated Protein (e.g., E. coli expression) Generate_Variants->Unacetylated Control Acetylated Acetylated Protein (e.g., in vitro acetylation or eukaryotic expression) Generate_Variants->Acetylated Test Stability_Assays Perform In Vitro Stability Assays Unacetylated->Stability_Assays Acetylated->Stability_Assays TSA Thermal Shift Assay (TSA) Stability_Assays->TSA CD Circular Dichroism (CD) Stability_Assays->CD Data_Analysis Data Analysis and Comparison TSA->Data_Analysis CD->Data_Analysis

Figure 2: Workflow for comparing acetylated and unacetylated protein stability.
Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.[3][4] An increase in the melting temperature (Tm) indicates increased protein stability.

Materials:

  • Purified unacetylated and N-terminally acetylated protein of interest (≥95% purity).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Real-time PCR instrument with a melt curve module.

  • 96-well PCR plates.

Procedure:

  • Prepare Protein Solutions: Dilute the stock solutions of both unacetylated and acetylated proteins to a final concentration of 2-5 µM in the assay buffer.

  • Prepare Dye Solution: Dilute the 5000x SYPRO Orange stock to a 100x working solution in the assay buffer.

  • Set up the Assay Plate: In a 96-well PCR plate, for each protein variant, prepare triplicate reactions as follows:

    • 20 µL of protein solution.

    • 5 µL of 100x SYPRO Orange dye.

    • Final volume: 25 µL (final dye concentration will be 20x).

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the Assay: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each 0.5 °C increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary and tertiary structure of proteins.[5] Thermal denaturation can be monitored by tracking the change in CD signal at a specific wavelength as a function of temperature.

Materials:

  • Purified unacetylated and N-terminally acetylated protein of interest (≥95% purity).

  • CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4; avoid high concentrations of chloride ions).

  • CD spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD buffer.

  • Instrument Setup: Set up the CD spectrophotometer to measure the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).

  • Baseline Correction: Record a baseline spectrum of the buffer alone under the same conditions.

  • Thermal Melt:

    • Place the protein sample in the cuvette and equilibrate at the starting temperature (e.g., 20 °C).

    • Program the instrument to increase the temperature in 1 °C increments to a final temperature (e.g., 90 °C).

    • At each temperature step, allow the sample to equilibrate for 1-2 minutes before recording the CD signal.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal at the chosen wavelength as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the transition.

Data Presentation

Table 1: Comparison of Thermal Stability of Unacetylated vs. N-terminally Acetylated Protein

Protein VariantMelting Temperature (Tm) from TSA (°C)Melting Temperature (Tm) from CD (°C)
Unacetylated Protein55.2 ± 0.355.5 ± 0.2
Acetylated Protein59.8 ± 0.460.1 ± 0.3
ΔTm (Acetylated - Unacetylated) +4.6 +4.6

Application 2: Using Exogenous this compound as a Chemical Chaperone

Chemical chaperones are small molecules that can assist in protein folding and enhance stability, often by preventing aggregation.[6] While direct studies on this compound as a chemical chaperone are limited, other N-acetylated amino acids like N-acetylaspartate (NAA) have been shown to be potent inhibitors of protein aggregation.[7] By analogy, this compound can be investigated as a potential stabilizing agent for proteins in vitro, particularly during purification, storage, or formulation.

Rationale for Use

This compound, being a small, polar molecule, may act as an osmolyte. Osmolytes are thought to stabilize proteins by being preferentially excluded from the protein surface, which increases the free energy of the unfolded state and shifts the equilibrium towards the native, folded state.

Experimental Protocol

Protocol 3: Screening the Stabilizing Effect of this compound using Thermal Shift Assay

This protocol is designed to screen for changes in protein stability in the presence of varying concentrations of this compound.

Materials:

  • Purified protein of interest (≥95% purity).

  • This compound powder.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Real-time PCR instrument.

  • 96-well PCR plates.

Procedure:

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 M) in the assay buffer. Adjust the pH if necessary.

  • Prepare Assay Solutions: In separate tubes, prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0 mM, 10 mM, 50 mM, 100 mM, 250 mM, 500 mM).

  • Set up the Assay Plate: For each concentration of this compound, prepare triplicate reactions in a 96-well plate:

    • To each well, add 12.5 µL of the 2x concentrated this compound solution (or buffer for the 0 mM control).

    • Prepare a master mix of the protein of interest (at 2x the final concentration, e.g., 4-10 µM) and SYPRO Orange dye (at 2x the final concentration, e.g., 10x) in the assay buffer.

    • Add 12.5 µL of the protein-dye master mix to each well.

    • The final volume in each well will be 25 µL.

  • Run and Analyze: Follow steps 4-6 from Protocol 1.

Data Presentation

Table 2: Effect of Exogenous this compound on Protein Melting Temperature (Tm)

This compound Concentration (mM)Average Tm (°C)Standard DeviationΔTm (Tm - Tm at 0 mM)
062.50.20.0
1062.80.3+0.3
5063.50.2+1.0
10064.70.3+2.2
25066.10.4+3.6
50067.30.3+4.8

Conclusion

This compound serves as a valuable molecule for probing the intricacies of protein stability. Investigating the impact of its endogenous incorporation at the N-terminus provides fundamental insights into cellular protein quality control mechanisms like the N-end rule pathway. Furthermore, exploring its use as an exogenous chemical chaperone offers a potential strategy for enhancing the stability of recombinant proteins and biotherapeutics during manufacturing and storage. The protocols and frameworks provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their protein stability studies.

References

Application Note: Quantification of N-Acetylthreonine in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed protocol for the quantitative analysis of N-Acetylthreonine in human urine samples. While specific literature on the quantification of this compound in urine is limited, this protocol has been adapted from established methods for other N-acetylated amino acids. The described methodology utilizes a robust sample preparation procedure involving protein precipitation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity for the detection and quantification of this compound, making it suitable for researchers, scientists, and drug development professionals investigating metabolic pathways and potential biomarkers.

Introduction

N-acetylated amino acids are a class of metabolites that can be found in various biological fluids, including urine. Their presence and concentration can be indicative of specific metabolic processes, enzymatic activities, or inborn errors of metabolism. This compound, an acetylated form of the essential amino acid threonine, is a potential biomarker that could provide insights into cellular metabolism and disease states. Accurate and reliable quantification of this compound in urine is crucial for understanding its physiological and pathological significance. This document provides a comprehensive protocol for the extraction and quantification of this compound from human urine samples using LC-MS/MS.

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the analyte.

  • Collection: First morning mid-stream urine is the preferred specimen.[1] A random urine collection is also acceptable.[1]

  • Preservatives: If immediate analysis is not possible, the use of a preservative like sodium azide (0.05% to 1%) can inhibit microbial contamination.[2]

  • Storage: Urine samples should be centrifuged to remove particulate matter. The supernatant should be transferred to a clean tube and stored at -80°C until analysis to ensure stability.[3][4]

Sample Preparation

This protocol employs a protein precipitation method to remove interfering macromolecules.

  • Thawing: Frozen urine samples should be thawed completely at room temperature or in a 37°C water bath.[5]

  • Precipitation:

    • To 100 µL of urine sample, add 400 µL of cold acetonitrile (containing an appropriate internal standard, e.g., isotopically labeled this compound).[3]

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pelleted protein.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required.

Liquid Chromatography (LC) Conditions:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

Proposed MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound162.0974.06, 100.08Optimized
Internal Standard[To be determined][To be determined]Optimized

*Note: These are theoretical m/z values and require experimental confirmation.

Data Presentation

The following table presents hypothetical yet realistic quantitative data for the proposed method. Actual values must be determined during method validation.

ParameterExpected Performance
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 15 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis UrineCollection Urine Collection Storage Storage at -80°C UrineCollection->Storage Thawing Thawing Storage->Thawing ProteinPrecipitation Protein Precipitation (Acetonitrile) Thawing->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for this compound quantification.

Hypothetical Metabolic Context

metabolic_pathway Threonine Threonine NAT_enzyme N-acetyltransferase (Hypothetical) Threonine->NAT_enzyme AcetylCoA Acetyl-CoA AcetylCoA->NAT_enzyme NAcetylthreonine This compound NAT_enzyme->NAcetylthreonine Acetylation Urine Urine Excretion NAcetylthreonine->Urine

Caption: Hypothetical metabolic origin of this compound.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the quantification of this compound in human urine samples by LC-MS/MS. The described methods for sample preparation and analysis are based on established procedures for similar N-acetylated compounds and are expected to yield high-quality, reproducible data. Researchers can use this protocol as a starting point for developing and validating a robust method for this compound analysis in their own laboratories, which will aid in exploring its potential role as a biomarker in various physiological and pathological conditions.

References

Application of N-Acetylthreonine in Metabolic Flux Analysis: A Novel Approach for Probing Acetyl-CoA and Threonine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as those containing ¹³C, researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism that is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.

While glucose and amino acids are common tracers, there is a continuous need for novel probes that can illuminate specific nodes of metabolism. N-Acetylthreonine (NAT), a naturally occurring N-terminal acetylated amino acid, presents a unique opportunity as a tracer for simultaneously investigating two critical metabolic pools: acetyl-CoA and threonine. In mammalian systems, NAT can be hydrolyzed by N-acyl-L-amino-acid amidohydrolases (acylases) to yield acetate and L-threonine. By using isotopically labeled this compound, the respective fates of the acetyl group and the threonine backbone can be tracked as they integrate into central carbon metabolism.

Principle of this compound as a Metabolic Tracer

The core principle behind using this compound in MFA lies in its intracellular deacetylation. When a cell culture is supplied with ¹³C-labeled this compound, the labeled acetate enters the acetyl-CoA pool, while the labeled threonine enters the cellular threonine pool.

  • Tracing Acetyl-CoA: The acetyl group from NAT contributes to the cytosolic and/or mitochondrial acetyl-CoA pools. Acetyl-CoA is a central metabolic intermediate, participating in the TCA cycle for energy production, fatty acid synthesis for membrane formation and signaling, and acetylation of proteins and other molecules. Tracing the label from the acetyl group of NAT allows for the quantification of fluxes through these critical pathways.

  • Tracing Threonine Metabolism: The threonine backbone can be catabolized through various pathways, for instance, via threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then converted to acetyl-CoA and glycine. This provides an additional route to trace carbon into the TCA cycle and one-carbon metabolism.

Potential Applications

The use of labeled this compound as a tracer can address several key research questions:

  • Dissecting Cytosolic vs. Mitochondrial Acetyl-CoA Metabolism: By comparing the labeling patterns from NAT with those from other tracers like glucose or fatty acids, it may be possible to gain further insights into the contributions of different substrates to specific acetyl-CoA pools.

  • Investigating Threonine Catabolism in Disease: Alterations in threonine metabolism have been implicated in various diseases. NAT tracing can provide a direct measure of the flux through threonine catabolic pathways.

  • Drug Development: For drugs that target enzymes involved in acetyl-CoA or threonine metabolism, NAT-based MFA can be used to assess target engagement and downstream metabolic consequences.

Proposed Metabolic Pathway and Experimental Workflow

The proposed metabolic fate of isotopically labeled this compound and the general workflow for a corresponding MFA experiment are depicted below.

cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_TCA TCA Cycle & Biosynthesis NAT_ext ¹³C-N-Acetylthreonine NAT_int ¹³C-N-Acetylthreonine NAT_ext->NAT_int Transport Acylase Acylase NAT_int->Acylase Acetate ¹³C-Acetate Acylase->Acetate Threonine ¹³C-Threonine Acylase->Threonine AcetylCoA ¹³C-Acetyl-CoA Acetate->AcetylCoA Threonine_path Threonine Catabolism Threonine->Threonine_path Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Threonine_path->AcetylCoA Glycine Glycine Threonine_path->Glycine AminoAcids Amino Acids Citrate->AminoAcids

Figure 1: Proposed metabolic pathway of ¹³C-N-Acetylthreonine.

start Start: Cell Culture at Metabolic Steady State labeling Introduce ¹³C-N-Acetylthreonine -containing medium start->labeling incubation Incubate until Isotopic Steady State labeling->incubation quench Quench Metabolism (e.g., cold methanol) incubation->quench extract Extract Metabolites quench->extract hydrolyze Hydrolyze Protein to Amino Acids extract->hydrolyze analysis LC-MS/MS or GC-MS Analysis of Metabolites and Amino Acids extract->analysis hydrolyze->analysis data Determine Mass Isotopomer Distributions analysis->data mfa Metabolic Flux Analysis (e.g., INCA, VANTED) data->mfa

Figure 2: General experimental workflow for ¹³C-MFA using this compound.

Experimental Protocols

Protocol 1: ¹³C-Labeling Experiment

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Culture: Culture cells of interest in standard growth medium to the desired confluence, ensuring they are in a state of metabolic pseudo-steady state.

  • Tracer Introduction: Replace the standard medium with a labeling medium containing a known concentration of isotopically labeled this compound (e.g., [1,2-¹³C₂-acetyl]-N-Threonine or [U-¹³C₄]-Threonine-N-acetyl). The concentration of other key nutrients like glucose and glutamine should be carefully controlled and measured.

  • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time will vary depending on the cell type and doubling time and should be determined empirically (typically 12-24 hours for mammalian cells).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Protein Hydrolysis (for proteinogenic amino acid analysis):

    • The cell pellet from the extraction step can be washed and hydrolyzed (e.g., using 6 M HCl at 110°C for 24 hours) to release protein-bound amino acids.

    • Neutralize and process the hydrolysate for analysis.

Protocol 2: Mass Spectrometry Analysis

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Derivatize the samples as required for the analytical platform (e.g., silylation for GC-MS).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

  • Data Acquisition: Acquire data in a manner that allows for the determination of mass isotopomer distributions (the relative abundance of each isotopologue of a metabolite).

Data Presentation and Interpretation

The primary data from these experiments are the mass isotopomer distributions (MIDs) of key metabolites. These MIDs are then used in computational models to estimate metabolic fluxes.

Table 1: Expected Labeled Metabolites and Their Metabolic Significance

Metabolite ClassExample MetaboliteExpected Labeling Pattern from [1,2-¹³C₂-acetyl]-NATMetabolic Pathway Indicated
TCA Cycle IntermediatesCitrateM+2Entry of acetyl-CoA into the TCA cycle
MalateM+2Continued cycling of the TCA cycle
Amino AcidsGlutamateM+2Reductive carboxylation or TCA cycle activity
AspartateM+2Anaplerotic contribution from the TCA cycle
Fatty AcidsPalmitateM+2, M+4, M+6, etc.De novo fatty acid synthesis from acetyl-CoA

Table 2: Expected Labeled Metabolites from Threonine Backbone Labeling

Metabolite ClassExample MetaboliteExpected Labeling Pattern from [U-¹³C₄]-Threonine-N-acetylMetabolic Pathway Indicated
Amino AcidsGlycineM+2Threonine catabolism via threonine dehydrogenase
ThreonineM+4Direct incorporation into protein
TCA Cycle IntermediatesCitrateM+2Conversion of threonine to acetyl-CoA and entry into TCA

Computational Flux Analysis

The measured MIDs, along with measured uptake and secretion rates of extracellular metabolites, are used as inputs for computational flux analysis software (e.g., INCA, OpenFLUX2). This software uses a metabolic network model to simulate the labeling patterns for a given set of fluxes and iteratively adjusts the fluxes to minimize the difference between the simulated and measured MIDs. The output is a quantitative map of intracellular metabolic fluxes.

Conclusion

The proposed use of this compound as a tracer in metabolic flux analysis offers a promising new tool for researchers in metabolism and drug development. By providing a means to simultaneously trace both acetyl-CoA and threonine metabolism, this approach can offer unique insights into the metabolic adaptations of cells in health and disease. Further validation and application of this methodology are warranted to fully explore its potential.

Troubleshooting & Optimization

Technical Support Center: Detection of N-Acetylthreonine Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Acetylthreonine (N-Ac-Thr) post-translational modifications (PTMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to detect?

This compound is a post-translational modification where an acetyl group is attached to the nitrogen atom of a threonine residue. Detecting this specific PTM is challenging due to several factors:

  • Low Abundance: Like many PTMs, N-Ac-Thr can be present at very low stoichiometric levels, making it difficult to detect amongst the much more abundant unmodified proteins.[1][2][3]

  • Lack of Specific Antibodies: There is a significant lack of commercially available antibodies that specifically recognize this compound. This limits the use of antibody-based detection methods such as Western blotting and immunoprecipitation.

  • Physicochemical Properties: The addition of an acetyl group results in a relatively small mass shift (42.0106 Da), which can be challenging to resolve and identify confidently using mass spectrometry, especially in complex samples.[4]

  • Labile Nature: PTMs can be unstable and may be lost during sample preparation and analysis.[1][2]

Q2: What are the primary methods for detecting this compound?

The primary and most reliable method for identifying and characterizing this compound modifications is mass spectrometry (MS) .[1][5] This is often coupled with enrichment strategies to increase the concentration of modified peptides prior to analysis. Antibody-based methods are currently limited due to the lack of specific antibodies.

Q3: Can I use a general anti-acetyllysine antibody to detect this compound?

It is highly unlikely that a general anti-acetyllysine antibody will recognize this compound. Antibodies are typically highly specific to the amino acid residue and the modification. Using an antibody not validated for N-Ac-Thr will likely lead to unreliable and uninterpretable results.

Q4: What is the mass shift I should look for in my mass spectrometry data for this compound?

The monoisotopic mass of an acetyl group is 42.010565 Da . When a threonine residue is acetylated, you should look for a mass increase of this value on the peptide containing the modification.[4]

Troubleshooting Guides

Mass Spectrometry-Based Detection

Issue: Low or no detection of this compound modified peptides.

Potential Cause Troubleshooting Steps
Low abundance of the modification 1. Enrichment: Employ enrichment strategies for acetylated peptides. While specific N-Ac-Thr enrichment is not established, methods for enriching N-terminal acetylated peptides using strong cation exchange (SCX) chromatography can be adapted.[6] 2. Increase Starting Material: Increase the amount of protein digest injected into the mass spectrometer.
Inefficient fragmentation of the modified peptide 1. Optimize Fragmentation Energy: Adjust collision energy (HCD or CID) to ensure fragmentation of the peptide backbone without complete loss of the modification. 2. Use Alternative Fragmentation: Employ alternative fragmentation methods like Electron Transfer Dissociation (ETD) which can be gentler and may preserve the modification on the fragment ions.
Incorrect data analysis parameters 1. Variable Modification: Ensure your search parameters in software like MaxQuant or Proteome Discoverer include N-Acetylation of threonine as a variable modification. 2. Mass Tolerance: Use a narrow mass tolerance for precursor and fragment ions to increase identification confidence.
Loss of modification during sample preparation 1. Avoid Harsh Conditions: Minimize exposure to high pH and high temperatures during sample preparation to prevent chemical degradation of the acetyl group. 2. Use Inhibitors: While less common for acetylation, consider the use of broad-spectrum deacetylase inhibitors during cell lysis if enzymatic removal is a concern.

Issue: Ambiguous identification of the modification site.

Potential Cause Troubleshooting Steps
Insufficient fragment ion coverage 1. Manual Spectra Validation: Manually inspect the MS/MS spectra to confirm the presence of fragment ions that pinpoint the modification to the threonine residue. 2. Increase MS/MS Scans: Increase the number of MS/MS scans per duty cycle to improve the chances of obtaining high-quality spectra for low-abundance peptides.
Isomeric modifications 1. High-Resolution MS: Use a high-resolution mass spectrometer to accurately determine the mass of the modification and differentiate it from other PTMs with similar masses. 2. Consider O-acetylation: Be aware of the possibility of O-acetylation on the hydroxyl group of threonine, which is an isomeric modification. Careful analysis of fragmentation patterns is required for differentiation.
Antibody-Based Detection (Western Blotting)

Issue: No specific signal for this compound.

Potential Cause Troubleshooting Steps
Lack of a specific primary antibody 1. Literature Search: Conduct a thorough search for recent publications that may describe the development and validation of a custom this compound antibody. 2. Custom Antibody Production: Consider generating a custom polyclonal or monoclonal antibody against a synthetic peptide containing this compound. This is a significant undertaking requiring careful design and validation. 3. Alternative Methods: Rely on mass spectrometry for detection and validation until a reliable antibody becomes commercially available.
Antibody recognizes the unmodified protein 1. Peptide Competition Assay: If you have a custom antibody, perform a peptide competition assay by pre-incubating the antibody with the acetylated and non-acetylated versions of the immunizing peptide to confirm specificity.

Quantitative Data Summary

The following table summarizes the key mass values associated with this compound, which are critical for mass spectrometry data analysis.

Parameter Monoisotopic Mass (Da) Average Mass (Da)
Threonine (Thr)101.047679101.1051
Acetyl Group42.01056542.0367
This compound 143.058244 143.1418

Experimental Protocols

Protocol 1: Enrichment of N-terminally Acetylated Peptides using Strong Cation Exchange (SCX) Chromatography

This protocol is adapted from methods used for enriching N-terminally acetylated peptides and can be a starting point for enriching peptides with this compound.[6]

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

    • Perform protein quantification (e.g., BCA assay).

    • Reduce and alkylate the proteins (e.g., with DTT and iodoacetamide).

    • Digest the proteins into peptides using an appropriate protease (e.g., Trypsin, Lys-C).

    • Desalt the resulting peptide mixture using a C18 column.

  • SCX Fractionation:

    • Equilibrate an SCX column with a low pH buffer (e.g., 10 mM KH2PO4, 25% acetonitrile, pH 3.0).

    • Load the desalted peptide mixture onto the equilibrated SCX column.

    • Wash the column extensively with the equilibration buffer to remove unbound peptides.

    • Elute the peptides using a step gradient of increasing salt concentration (e.g., KCl or NaCl in the equilibration buffer). N-terminally acetylated peptides, which have a blocked N-terminus and thus a reduced positive charge at low pH, are expected to elute in the early, low-salt fractions.

    • Collect the fractions and desalt them using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions by LC-MS/MS.

    • Set the data acquisition parameters to include N-Acetylation of threonine as a variable modification.

Signaling Pathways and Workflows

Below are diagrams illustrating a generic signaling pathway involving protein acetylation and a typical experimental workflow for detecting this compound.

Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Signaling Cascade cluster_2 Acetylation Event cluster_3 Downstream Effects Stimulus External/Internal Signal Kinase_Cascade Kinase Cascade / Second Messengers Stimulus->Kinase_Cascade NAT N-acetyltransferase (NAT) Kinase_Cascade->NAT Activation Protein Target Protein (Threonine) Acetylated_Protein This compound-Modified Protein Protein->Acetylated_Protein Acetylation Downstream_Effect Altered Protein Function / Protein-Protein Interaction / Subcellular Localization Acetylated_Protein->Downstream_Effect

Caption: Generic signaling pathway leading to this compound modification.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis cluster_3 Validation Start Biological Sample Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Reduction, Alkylation & Proteolytic Digestion Lysis->Digestion Enrichment Acetylated Peptide Enrichment (e.g., SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Search & Data Interpretation LC_MS->Data_Analysis Validation Manual Spectra Validation & Site Localization Data_Analysis->Validation

Caption: Experimental workflow for the detection of this compound.

References

preventing N-to-O-acyl shift of N-Acetylthreonine during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the N-to-O-acyl shift of N-Acetylthreonine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the N-to-O-acyl shift and why is it a concern for this compound analysis?

The N-to-O-acyl shift is an intramolecular rearrangement where the acetyl group on the nitrogen atom of this compound migrates to the oxygen atom of the threonine side-chain hydroxyl group. This creates an O-acetylated isomer, which can lead to inaccurate quantification of this compound in analytical methods such as HPLC and mass spectrometry. This reaction is known to occur in peptides containing serine or threonine and is catalyzed by acidic conditions. The reverse reaction, O-to-N-acyl shift, is favored under neutral or slightly basic conditions.

Q2: What are the primary factors that promote the N-to-O-acyl shift during sample preparation?

The primary factors that promote the N-to-O-acyl shift are:

  • Low pH: Strongly acidic conditions are the main drivers of this rearrangement.

  • High Temperature: Elevated temperatures can accelerate the rate of the acyl shift.

  • Extended Exposure Time: The longer the sample is exposed to adverse conditions (low pH, high temperature), the greater the extent of the acyl shift.

Q3: At what pH is this compound most stable?

Based on stability studies of similar N-acetylated amino acids, this compound is expected to be most stable in the pH range of 3.0 to 10.0.[1] Significant degradation and potential for acyl shift increase at pH values below 2.0 and above 11.0.[1]

Q4: Can the N-to-O-acyl shift be reversed?

Yes, the N-to-O-acyl shift is a reversible reaction. The reverse O-to-N-acyl shift is favored at neutral to slightly basic pH (around pH 7.0-7.5).[2] This principle is sometimes used in synthetic chemistry. However, for analytical purposes, it is best to prevent the initial shift from occurring.

Troubleshooting Guide

Issue: I am seeing a second peak in my chromatogram that I suspect is the O-acetylated isomer of this compound.

Possible Cause: The N-to-O-acyl shift has occurred during your sample preparation or analysis. This is likely due to exposure to acidic conditions, elevated temperatures, or prolonged storage of the prepared sample.

Solutions:

  • Confirm the Identity of the Second Peak:

    • If using mass spectrometry, check if the second peak has the same mass-to-charge ratio (m/z) as this compound. Isomers will have the same mass.

    • If possible, collect the fraction corresponding to the second peak and analyze it by NMR to confirm the structure.

  • Review and Optimize Your Sample Preparation Protocol:

    • pH Control: Ensure that the pH of your sample and any buffers used are within the stable range of pH 3.0-10.0. Avoid strong acids. If acidification is necessary, use a weak acid and keep the exposure time to a minimum.

    • Temperature Control: Perform all sample preparation steps on ice or at reduced temperatures (e.g., 4°C). Avoid heating samples.

    • Time Management: Minimize the time between sample preparation and analysis. Prepare samples fresh whenever possible.

    • Solvent Choice: For extraction, consider using cold 80% methanol, a common solvent for polar metabolites that is less likely to cause degradation compared to strong acids.

  • Adjust HPLC/LC-MS Conditions:

    • While many methods for similar compounds use mobile phases containing weak acids like formic acid, consider if the concentration and exposure time could be contributing to the issue. If the acyl shift is significant, you may need to develop a method using a mobile phase with a more neutral pH, if compatible with your chromatography.

  • Attempt to Reverse the Shift:

    • As a last resort for samples that cannot be re-prepared, you can try to induce the reverse O-to-N-acyl shift. Adjust the sample pH to a neutral or slightly basic range (e.g., pH 7.0-7.5) and incubate for a short period. Monitor the conversion back to this compound by re-analyzing the sample at different time points. Note that this may introduce other stability issues, so it should be used with caution.

Quantitative Data on Stability of Similar Compounds

Table 1: Stability of N-Acetylcysteine under Forced Degradation

ConditionTime% Decrease in NAC
0.5 M HCl1 min15%
0.1 M NaOH10 min23%
80 °C3 hours24%

Data adapted from a stability study on N-Acetylcysteine.[3]

Table 2: Stability of N-Acetylneuraminic Acid at Different pH and Temperatures

pHTemperatureTime% Remaining
1.060 °C6 hours91.5%
2.060 °C6 hours94.5%
11.060 °C6 hours88.1%
12.060 °C6 hours45.1%
1.090 °C6 hours48.0%
2.090 °C6 hours59.6%
11.090 °C6 hours36.0%
12.090 °C6 hours1.5%

Data adapted from a stability study on N-acetylneuraminic acid.[1]

Experimental Protocols

Recommended Sample Preparation Protocol for this compound to Minimize Acyl Shift

This protocol is based on best practices for the analysis of polar metabolites and aims to minimize the risk of N-to-O-acyl shift.

Materials:

  • Sample containing this compound

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade), pre-chilled to 4°C

  • Centrifuge capable of reaching 4°C

  • Eppendorf tubes or similar

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • To your sample (e.g., cell pellet, tissue homogenate), add ice-cold 80% methanol (a mixture of 80% methanol and 20% water). The volume will depend on your sample size; a common ratio is 1 mL of 80% methanol per 10-20 mg of tissue or 1 million cells.

    • Vortex the sample vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polar metabolites including this compound.

  • Filtration (Optional but Recommended):

    • For analysis by HPLC or LC-MS, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis:

    • Analyze the sample immediately by your chosen method (e.g., LC-MS).

    • If immediate analysis is not possible, store the samples at -80°C. Minimize freeze-thaw cycles.

HPLC-MS/MS Analytical Method (Example)

This is a general starting point; optimization may be required for your specific instrumentation and sample matrix.

  • Column: A reverse-phase C18 column or a HILIC column can be used for separation of polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid. (Note: While acidic, the short exposure time on the column is often tolerated. If acyl shift is still observed, consider a mobile phase with a higher pH).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A standard gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

  • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: Keep the column at a controlled, cool temperature (e.g., 25-40°C) to minimize on-column degradation.

  • MS Detection: Use electrospray ionization (ESI) in either positive or negative mode. This compound can be monitored using its specific m/z.

Visualizations

N_to_O_Acyl_Shift N_Acetylthreonine This compound Amide Bond TransitionState Five-membered Ring Intermediate N_Acetylthreonine->TransitionState  Acidic Conditions (H⁺) (e.g., low pH sample prep) TransitionState->N_Acetylthreonine O_Acylated_Isomer O-Acylated Isomer Ester Bond TransitionState->O_Acylated_Isomer O_Acylated_Isomer->TransitionState  Neutral/Slightly Basic Conditions (e.g., pH 7.0-7.5)

Caption: Mechanism of the N-to-O-acyl shift of this compound.

Experimental_Workflow cluster_prep Sample Preparation (Cold Conditions) cluster_analysis Analysis Sample Biological Sample Extraction Add ice-cold 80% Methanol Vortex and Incubate on Ice Sample->Extraction Centrifugation Centrifuge at 4°C Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration Analysis Immediate Analysis by HPLC or LC-MS Filtration->Analysis Storage Store at -80°C if needed Analysis->Storage

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: N-Acetylthreonine Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of N-Acetylthreonine (NAcT) into proteins in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind incorporating this compound into proteins in E. coli?

A1: The site-specific incorporation of this compound (NAcT), a non-canonical amino acid (ncAA), relies on the utilization of a repurposed stop codon, typically the amber stop codon (UAG).[1][2][3][4] This process requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[5][6] The orthogonal aaRS is specifically evolved to recognize and charge NAcT onto the orthogonal tRNA. This NAcT-charged tRNA then recognizes the UAG codon within the messenger RNA (mRNA) of the target protein, leading to the incorporation of NAcT instead of translation termination.[2]

Q2: Which orthogonal translation system is suitable for this compound?

A2: The most commonly used orthogonal systems in E. coli are derived from the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species (e.g., M. mazei, M. barkeri).[3][4][7][8] To make these systems specific for NAcT, the amino acid binding site of the synthetase must be engineered through directed evolution or rational design. Researchers would need to screen a library of mutant synthetases to identify a variant that efficiently and specifically charges NAcT.

Q3: What are the key components of the expression system for NAcT incorporation?

A3: A typical expression system consists of two plasmids:

  • Expression Plasmid: This plasmid contains the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • pEVOL/pUltra Plasmid: This plasmid carries the genes for the orthogonal NAcT-specific tRNA synthetase (NAcT-RS) and multiple copies of the suppressor tRNA.[8] Using a plasmid with multiple tRNA copies, such as pSup-MjTyrRS-6TRN, can enhance incorporation efficiency.[3][4]

Q4: How can I verify the successful incorporation of this compound?

A4: Successful incorporation can be verified using several methods:

  • SDS-PAGE and Western Blotting: The expression of the full-length protein, in the presence of NAcT, can be detected by Western blotting. A control experiment without NAcT should show a truncated protein product or no product.

  • Mass Spectrometry: This is the most definitive method to confirm the precise mass of the incorporated amino acid, verifying that it is indeed NAcT.[1][9]

  • Reporter Assays: Reporter proteins like Green Fluorescent Protein (GFP) with a UAG codon at a permissive site can provide a fluorescent readout of incorporation efficiency.[2][9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of full-length protein 1. Inefficient amber suppression.[3] 2. Toxicity of the unnatural amino acid.[1] 3. Low expression of the orthogonal synthetase or tRNA. 4. The NAcT concentration in the media is too low. 5. The chosen incorporation site is not permissive.1. Increase the copy number of the suppressor tRNA by using a plasmid like pEVOL.[8] 2. Use an E. coli strain with a reduced number of genomic UAG codons or a deleted release factor 1 (RF1).[4] 3. Optimize the NAcT concentration in the growth media (typically 1-10 mM). 4. Test different incorporation sites within the target protein. 5. Use stronger promoters for the synthetase and tRNA genes.[11]
High levels of truncated protein 1. Competition between the suppressor tRNA and Release Factor 1 (RF1) at the UAG codon.[3][4] 2. The orthogonal synthetase is not efficiently charging the tRNA with NAcT.1. Use an RF1-deficient E. coli strain (e.g., C321.ΔA).[7] 2. Further evolve the NAcT-RS for improved kinetics. 3. Increase the expression level of the suppressor tRNA.
Misinorporation of natural amino acids 1. The orthogonal synthetase is not entirely specific for NAcT and recognizes a natural amino acid. 2. The endogenous E. coli synthetases are charging the orthogonal tRNA.1. Perform negative selection during the evolution of the NAcT-RS to remove variants that recognize natural amino acids.[2][8] 2. Confirm the orthogonality of the tRNA; it should not be a substrate for any endogenous synthetases.
Cell toxicity or slow growth 1. The NAcT itself is toxic to E. coli. 2. High levels of amber suppression are disrupting the termination of essential native genes.[1][12]1. Lower the concentration of NAcT in the media. 2. Reduce the expression level of the suppressor tRNA. 3. Use an E. coli strain where essential UAG codons have been replaced with other stop codons.[4]

Quantitative Data Summary

ParameterReported Value/RangeReference
NAcT Concentration in Media1 - 10 mMGeneral recommendation
Typical Protein Yield with ncAAUp to 40 mg/L[3][4]
Amber Codon Usage in E. coli~9% of stop codons[1]
Improvement with tRNAoptSignificant increase in expression[1]
Improvement with RF1 deletionEnhanced multi-site incorporation[7]

Experimental Protocols

General Protocol for this compound Incorporation

This protocol provides a general framework. Optimization of specific conditions such as inducer and NAcT concentrations may be required.

a. Transformation:

  • Co-transform chemically competent E. coli (e.g., BL21(DE3) or a specialized strain like C321.ΔA) with the expression plasmid containing your gene of interest (with a UAG codon) and the pEVOL plasmid encoding the NAcT-RS and suppressor tRNA.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate overnight at 37°C.

b. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger culture (e.g., 1 L of LB or minimal media) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1-10 mM.

  • Induce the expression of the target protein and the orthogonal synthetase with the appropriate inducers (e.g., IPTG for the T7 promoter and L-arabinose for the araBAD promoter on the pEVOL plasmid).

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.

c. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Analyze the purified protein by SDS-PAGE, Western blot, and mass spectrometry to confirm successful incorporation of NAcT.

Reporter Assay for Incorporation Efficiency

A GFP-based reporter can be used to quantify the efficiency of NAcT incorporation.

  • Clone a GFP gene with a UAG codon at a permissive site (e.g., position 39) into an expression vector.

  • Co-transform this reporter plasmid with the pEVOL-NAcT plasmid into E. coli.

  • Grow and induce the cultures as described above, with and without the addition of NAcT. A positive control with a wild-type GFP (no UAG codon) should also be included.

  • Measure the fluorescence of the cultures using a plate reader or flow cytometer.

  • The incorporation efficiency can be calculated by normalizing the fluorescence of the NAcT-containing sample to the fluorescence of the wild-type GFP control.[9]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_expression Protein Expression cluster_analysis Analysis Transformation Co-transformation of Plasmids Growth Cell Growth to Mid-log Phase Transformation->Growth Inoculation Plasmid_Expression Expression Plasmid (Gene of Interest + UAG) Plasmid_Expression->Transformation Plasmid_pEVOL pEVOL Plasmid (NAcT-RS + tRNA) Plasmid_pEVOL->Transformation Addition Addition of this compound Growth->Addition Induction Induction of Gene Expression Addition->Induction Incubation Overnight Incubation Induction->Incubation Harvest Cell Harvesting Incubation->Harvest Purification Protein Purification Harvest->Purification Verification Verification (SDS-PAGE, MS) Purification->Verification

Caption: Workflow for this compound incorporation in E. coli.

Amber_Suppression_Mechanism cluster_components Orthogonal System Components cluster_process Translation Process NAcT This compound (NAcT) Charging tRNA Charging NAcT->Charging NAcT_RS NAcT-specific Synthetase (NAcT-RS) NAcT_RS->Charging tRNA Orthogonal tRNA tRNA->Charging Competition Competition Charging->Competition Charged tRNA Ribosome Ribosome encounters UAG codon on mRNA Ribosome->Competition Incorporation NAcT Incorporation (Full-length protein) Competition->Incorporation tRNA wins Termination Translation Termination (Truncated protein) Competition->Termination RF1 wins RF1 Release Factor 1 (RF1) RF1->Competition

Caption: Mechanism of amber codon suppression for NAcT incorporation.

References

stability of N-Acetylthreonine in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Acetylthreonine Stability

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is there publicly available data on the ?

Currently, there is limited specific data in the public domain detailing the stability of this compound across a wide range of buffer solutions, pH values, and temperatures. Therefore, it is highly recommended to perform in-house stability studies tailored to your specific experimental conditions and formulation.

Q2: What are the primary factors that can affect the stability of this compound in a solution?

The stability of this compound is primarily influenced by:

  • pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the N-acetyl group and the peptide bond, although the amide linkage of the acetyl group is generally more susceptible.

  • Temperature: Elevated temperatures will accelerate the rate of degradation. For long-term storage, lower temperatures are recommended.

  • Buffer Composition: The components of the buffer solution can potentially interact with this compound. For instance, certain buffer species may catalyze hydrolysis.

  • Presence of Enzymes: If the solution is not sterile, microbial contamination could introduce enzymes that may degrade this compound.

  • Light Exposure: While this compound is not known to be highly photosensitive, it is good practice to store solutions in amber vials or protected from light to minimize any potential for photodegradation.

Q3: My this compound solution shows a decrease in pH over time. What is the likely cause?

A decrease in pH is likely due to the hydrolysis of the N-acetyl group, which releases acetic acid into the solution. This is a common degradation pathway for N-acetylated compounds, especially in non-optimal pH conditions or at elevated temperatures.

Q4: I am observing the appearance of a new peak in my HPLC analysis of an aged this compound solution. What could this be?

The new peak could correspond to threonine, the product of N-acetyl group hydrolysis. To confirm this, you can run a threonine standard on your HPLC system to compare retention times.

Q5: What are the best practices for preparing and storing this compound solutions to ensure stability?

  • Use High-Purity Reagents: Start with high-purity this compound and analytical grade buffer components.

  • Sterile Filtration: For long-term storage or use in cell culture, sterile filter the solution using a 0.22 µm filter to prevent microbial growth.

  • Optimal pH: Based on general knowledge of amino acid stability, it is advisable to maintain the pH of the solution in the neutral to slightly acidic range (pH 4-7). However, the optimal pH should be determined experimentally.

  • Low Temperature Storage: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, degassing the buffer and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative damage.

Recommended Experimental Protocol for Stability Testing

To assess the stability of this compound in your specific buffer system, we recommend the following experimental workflow.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep_buffer Prepare Buffer Solutions (e.g., pH 4, 7, 9) prep_nat Prepare Stock Solution of This compound prep_buffer->prep_nat prep_samples Prepare Stability Samples in Different Buffers prep_nat->prep_samples storage_conditions Store Aliquots at Different Temperatures (e.g., 4°C, 25°C, 40°C) prep_samples->storage_conditions sampling Withdraw Samples at Defined Time Points (e.g., 0, 1, 2, 4 weeks) storage_conditions->sampling hplc_analysis Analyze by HPLC for Purity and Degradants sampling->hplc_analysis data_analysis Quantify Degradation and Determine Rate Constants hplc_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing this compound stability.

Data Presentation for Stability Studies

Below is a template table for summarizing the results from a stability study of this compound. This table can be adapted to your specific experimental design.

Buffer SystempHTemperature (°C)Time Point (Weeks)This compound Concentration (mg/mL)% RemainingAppearance of Degradants (Peak Area %)
Phosphate7.44010.0100%0%
Phosphate7.4419.999%<0.1%
Phosphate7.4429.999%<0.1%
Phosphate7.4449.898%0.2%
Phosphate7.425010.0100%0%
Phosphate7.42519.595%0.5%
Phosphate7.42529.191%0.9%
Phosphate7.42548.585%1.5%
Citrate5.025010.0100%0%
Citrate5.02519.898%0.2%
Citrate5.02529.696%0.4%
Citrate5.02549.393%0.7%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Logical Relationship of Stability Factors

The following diagram illustrates the logical relationship between key factors influencing the stability of this compound.

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathway cluster_outcome Outcome pH pH Hydrolysis Hydrolysis of N-acetyl Group pH->Hydrolysis Temp Temperature Temp->Hydrolysis Buffer Buffer Composition Buffer->Hydrolysis Loss Loss of this compound Hydrolysis->Loss Degradants Formation of Threonine and Acetic Acid Hydrolysis->Degradants

Caption: Factors influencing this compound degradation.

Technical Support Center: N-Acetylthreonine Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of N-Acetylthreonine by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC quantification of this compound. The troubleshooting process is outlined in a question-and-answer format to help you quickly identify and resolve your specific problem.

Problem: No Peak or Very Small Peak for this compound

Is your detector turned on and set to the correct wavelength?

This compound lacks a strong chromophore, making UV detection challenging. A low UV wavelength, typically between 200-220 nm, is often required for adequate sensitivity.[1][2] Ensure your detector is on and set to an appropriate wavelength. For higher sensitivity and specificity, consider using a mass spectrometer (LC-MS/MS).[3][4]

Have you confirmed the stability of your this compound standard and sample?

N-acetylated amino acids can be susceptible to degradation, particularly oxidation.[2][5] Prepare fresh standards and samples. If you suspect instability, consider the following preventative measures:

  • Use of Reducing Agents: For compounds prone to oxidation, adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample diluent can help maintain the analyte in its reduced form.[5]

  • pH Control: The stability of N-acetylated amino acids can be pH-dependent. Acidifying the sample diluent, for instance with citric acid, can help slow degradation.[5]

  • Temperature Control: Store standards and samples at low temperatures (e.g., 4°C) to minimize degradation.[5][6]

Is your mobile phase composition appropriate for retaining this compound?

This compound is a polar compound. If your mobile phase is too non-polar, the analyte may elute in the void volume with no retention on a reversed-phase column. For a standard C18 column, start with a highly aqueous mobile phase and gradually increase the organic solvent (e.g., acetonitrile or methanol) concentration.

dot

start Start: No/Small Peak check_detector Check Detector Status - Power On? - Correct Wavelength (200-220nm)? start->check_detector check_stability Verify Analyte Stability - Prepare Fresh Standards/Samples - Consider Reducing Agents (DTT, TCEP) - Control pH and Temperature check_detector->check_stability Detector OK peak_ok Peak Observed check_detector->peak_ok Issue Found & Corrected check_mobile_phase Evaluate Mobile Phase - Is it too non-polar? - Start with high aqueous content for RP-HPLC check_stability->check_mobile_phase Analyte Stable check_stability->peak_ok Issue Found & Corrected check_derivatization Consider Derivatization - Is derivatization necessary for detection? - Verify derivatization reaction efficiency check_mobile_phase->check_derivatization Mobile Phase OK check_mobile_phase->peak_ok Issue Found & Corrected check_derivatization->peak_ok Derivatization Successful

Caption: Troubleshooting workflow for no or small peak detection.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Is your sample solvent compatible with the mobile phase?

Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion. Ideally, dissolve your sample in the initial mobile phase. If this is not possible, inject the smallest possible volume.

Could your column be overloaded?

Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

Is the mobile phase pH appropriate for the analyte?

The peak shape of ionizable compounds like this compound can be sensitive to the mobile phase pH. Buffering the mobile phase to a pH at least 2 units away from the analyte's pKa can improve peak symmetry.

dot

start Start: Poor Peak Shape check_solvent Check Sample Solvent - Is it compatible with the mobile phase? - Dissolve in mobile phase if possible start->check_solvent check_concentration Check Sample Concentration - Is the column overloaded? - Dilute sample and reinject check_solvent->check_concentration Solvent OK good_peak Good Peak Shape check_solvent->good_peak Issue Found & Corrected check_ph Check Mobile Phase pH - Is the pH appropriate for the analyte's pKa? - Buffer the mobile phase check_concentration->check_ph Concentration OK check_concentration->good_peak Issue Found & Corrected check_column Inspect Column - Is there a void or contamination? - Flush or replace the column check_ph->check_column pH OK check_ph->good_peak Issue Found & Corrected check_column->good_peak Column OK

References

Technical Support Center: N-Acetylthreonine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylthreonine (NAT) mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?

A1: In positive ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this compound (molecular weight: 161.16 g/mol ) typically exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ at m/z 162.1 is often the precursor ion selected for fragmentation. Key product ions arise from the neutral loss of a ketene group (C₂H₂O, 42 Da) from the acetyl moiety, and the combined loss of water and carbon monoxide (immonium ion).[1]

Q2: What are common adducts observed with this compound, and how can they be minimized?

A2: this compound can readily form adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, particularly when salts are present in the mobile phase or sample matrix. These adducts can complicate spectral interpretation and reduce the signal intensity of the desired protonated molecule [M+H]⁺. To minimize adduct formation, it is recommended to use mobile phases with low salt concentrations and high-purity solvents. The addition of a small amount of a volatile buffer like ammonium formate can also help to promote protonation over other adduct formations.

Q3: Which type of chromatography is best suited for this compound analysis?

A3: Due to its polar nature, this compound can be challenging to retain on traditional reversed-phase (e.g., C18) columns, sometimes resulting in poor peak shape or elution in the solvent front.[2] While reversed-phase chromatography can be optimized, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more robust alternative for retaining and separating highly polar compounds like this compound.[3] HILIC columns provide better retention and peak symmetry for such analytes.[3]

Q4: Why is the use of a stable isotope-labeled internal standard important for the quantification of this compound?

A4: A stable isotope-labeled internal standard (e.g., N-Acetyl-d3-threonine) is crucial for accurate and precise quantification, especially in complex biological matrices like plasma or urine.[3] These matrices can cause ion suppression or enhancement, where other co-eluting molecules interfere with the ionization of the analyte of interest, leading to inaccurate measurements.[4][5][6] An internal standard that is chemically identical to the analyte but has a different mass will co-elute and experience the same matrix effects, allowing for reliable correction and improving the accuracy of the quantification.[3]

Troubleshooting Guide

Problem 1: Low or No Parent Ion ([M+H]⁺) Signal

  • Possible Cause: In-source fragmentation. This compound can be susceptible to fragmentation within the ion source before it reaches the mass analyzer, especially at higher cone or capillary voltages.

  • Troubleshooting Steps:

    • Optimize Cone/Capillary Voltage: Systematically reduce the cone or capillary voltage to find an optimal setting that maximizes the intensity of the [M+H]⁺ ion at m/z 162.1 while minimizing premature fragmentation.

    • Adjust Source Temperature: High source temperatures can also contribute to in-source fragmentation. Try reducing the desolvation gas temperature.

    • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to promote efficient protonation of this compound.

Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Possible Cause (Reversed-Phase): Insufficient retention of the polar this compound on the column.[2] Peak fronting can occur if the sample is injected in a solvent stronger than the initial mobile phase.[7]

  • Troubleshooting Steps:

    • Modify Mobile Phase: For reversed-phase, start with a highly aqueous initial mobile phase (e.g., 98-100% aqueous) to improve retention.[2]

    • Match Injection Solvent: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[7]

    • Consider HILIC: If peak shape issues persist, switching to a HILIC column is a highly effective solution for improving the chromatography of polar analytes.[3]

    • Check for Column Contamination: Column fouling can lead to distorted peak shapes.[7] Flush the column or use a guard column to protect it.[7]

Problem 3: Signal Suppression and Inconsistent Results in Biological Samples

  • Possible Cause: Matrix effects from endogenous components in the sample (e.g., salts, lipids, proteins) are interfering with the ionization of this compound.[4][6]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[8]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions where matrix components elute.[5]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[3] The internal standard will be affected in the same way as the analyte, allowing for an accurate ratio-based quantification.

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and mitigate their effect.[5]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/SettingPurpose
Chromatography
ColumnHILIC or C18 (with highly aqueous mobile phase)Analyte Separation
Mobile Phase A0.1% Formic Acid in WaterPromotes Protonation
Mobile Phase BAcetonitrile with 0.1% Formic AcidElution of Analyte
Flow Rate0.3 - 0.5 mL/minOptimal Separation Efficiency
Injection Volume1 - 10 µLSample Introduction
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Analyte Ionization
Precursor Ion (Q1)m/z 162.1This compound [M+H]⁺
Product Ion (Q3)m/z 102.1Fragment after loss of ketene
Dwell Time50 - 100 msSignal Acquisition Time
Cone Voltage15 - 30 VOptimize to minimize in-source fragmentation
Collision Energy10 - 20 eVOptimize for characteristic fragmentation

Experimental Protocols

Protocol: Quantification of this compound in Plasma using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 1 µg/mL N-Acetyl-d3-threonine).

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system.

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Tandem quadrupole mass spectrometer.

    • Ionization: ESI+.

    • MRM Transitions:

      • This compound: 162.1 -> 102.1

      • N-Acetyl-d3-threonine (IS): 165.1 -> 105.1

    • Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard and comparing against a calibration curve.

Visualizations

fragmentation_pathway precursor This compound [M+H]⁺ m/z 162.1 neutral_loss Neutral Loss (-C₂H₂O) precursor->neutral_loss neutral_loss_2 Neutral Loss (-H₂O, -CO) precursor->neutral_loss_2 product_ion Product Ion m/z 120.1 neutral_loss->product_ion immonium_ion Immonium Ion m/z 74.1 neutral_loss_2->immonium_ion

Caption: Fragmentation pathway of this compound in ESI-MS/MS.

troubleshooting_workflow start Problem Identified: Poor MS Signal check_source Check In-Source Fragmentation? start->check_source optimize_cone Reduce Cone Voltage & Source Temp check_source->optimize_cone Yes check_chroma Check Chromatography? check_source->check_chroma No optimize_cone->check_chroma optimize_lc Improve LC Method (e.g., use HILIC) check_chroma->optimize_lc Yes check_matrix Suspect Matrix Effects? check_chroma->check_matrix No optimize_lc->check_matrix use_is Implement Stable Isotope IS check_matrix->use_is Yes solution Problem Resolved check_matrix->solution No use_is->solution

Caption: Troubleshooting workflow for poor MS signal.

matrix_effects_solution problem Problem: Matrix Effects (Ion Suppression) cause1 Co-eluting Endogenous Compounds problem->cause1 cause2 Competition for Ionization problem->cause2 effect Result: Inaccurate Quantification cause1->effect cause2->effect solution Solution: Co-eluting Stable Isotope IS solution->problem Compensates for correction Mechanism: Ratio of Analyte/IS remains constant correction->solution outcome Outcome: Accurate Quantification correction->outcome

Caption: Logic diagram for matrix effects and the internal standard solution.

References

Technical Support Center: Minimizing Artifacts in the Detection of N-acetylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts during the detection of N-acetylated peptides.

Troubleshooting Guides & FAQs

This section addresses specific issues that can arise during the experimental workflow, from sample preparation to mass spectrometry analysis.

Q1: I am observing a high number of unexpected acetylated peptides in my sample. What are the potential sources of artificial acetylation?

A1: Artificial N-acetylation is a common artifact that can be introduced during sample preparation. The primary sources include:

  • Reagent Contamination: Acetic anhydride is a common acetylating agent, and trace amounts in solvents like methanol can lead to unwanted acetylation. Similarly, N-hydroxysuccinimide (NHS)-esters used for other labeling purposes can cause non-specific acetylation.

  • Use of Urea: While urea is a common denaturing agent, it can decompose into isocyanic acid, which then reacts with primary amines (N-termini and lysine side chains) in a process called carbamylation. Carbamylation results in a mass shift (+43.0058 Da) that is nearly isobaric to acetylation (+42.0106 Da), making it a significant source of false positives, especially with lower resolution mass spectrometers.[1][2][3]

  • In-source Fragmentation: High temperatures and voltages in the mass spectrometer's ion source can cause labile acetyl groups to transfer to other molecules, leading to artifactual acetylation.

Q2: How can I prevent or minimize artificial acetylation during sample preparation?

A2: Several strategies can be employed to minimize artificial acetylation:

  • Reagent Quality: Use high-purity solvents and freshly prepared reagents. Avoid using old bottles of solvents that may have accumulated acetic acid.

  • Alternative Denaturants: Consider using guanidinium hydrochloride or sodium deoxycholate (SDC) instead of urea to avoid carbamylation.[3] Studies have shown a significant reduction in carbamylated lysine residues when using SDC compared to urea-based buffers.[1]

  • pH Control: Maintain a slightly acidic to neutral pH during sample handling and digestion, as alkaline conditions can promote carbamylation.

  • Temperature Control: Perform sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of chemical reactions that can lead to artifacts.

  • Propionylation Labeling: To distinguish between in-vivo acetylation and chemical artifacts, you can perform chemical propionylation (+56.0262 Da) on all free amines. This modification will cap the N-termini and lysine side chains that were not originally acetylated, allowing for the specific identification of endogenously acetylated peptides.

Q3: My mass spectrometry data shows poor identification of N-acetylated peptides. What could be the issue?

A3: Poor identification of N-acetylated peptides can stem from several factors:

  • Substoichiometric Nature: N-acetylation is often a low-abundance modification, meaning only a small fraction of a particular protein may be acetylated.

  • Ion Suppression: The presence of highly abundant, unmodified peptides can suppress the ionization of less abundant acetylated peptides.

  • Database Search Parameters: If N-acetylation is not included as a variable modification in your database search, acetylated peptides will likely be misidentified or go unidentified altogether.

  • Inefficient Enrichment: If using an enrichment strategy, the efficiency of the antibody or chromatography matrix can significantly impact the number of identified acetylated peptides.

Q4: What are the recommended methods for enriching N-acetylated peptides?

A4: Enrichment is often necessary to detect low-abundance N-acetylated peptides. The two primary methods are:

  • Immunoprecipitation (IP): This method uses antibodies that specifically recognize acetylated lysine (Ac-K) residues to capture and enrich acetylated peptides. The specificity of the antibody is crucial for successful enrichment.[4][5][6]

  • Strong Cation Exchange (SCX) Chromatography: At a low pH, N-terminally acetylated peptides typically have a net charge of +1, while most tryptic peptides have a net charge of +2 or higher. This charge difference allows for the separation and enrichment of N-acetylated peptides in the flow-through or early fractions of an SCX column.[7][8][9][10][11]

Q5: I am having trouble localizing the exact site of acetylation on my peptide. How can I improve this?

A5: Ambiguous site localization is often due to poor fragmentation in the MS/MS spectrum. To improve fragmentation and site localization:

  • Optimize Collision Energy: Adjust the collision energy in your mass spectrometer to achieve a more complete fragmentation pattern of the peptide backbone.

  • Use Different Fragmentation Techniques: Electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) can be advantageous for fragmenting peptides with labile modifications like acetylation, as they tend to preserve the modification while fragmenting the peptide backbone.

  • Improve Spectral Quality: Ensure high-quality MS/MS spectra are acquired by optimizing spray stability and ion transmission.

Quantitative Data Summary

The following tables summarize key quantitative data related to artifact minimization and enrichment efficiency.

Table 1: Impact of Denaturing Agent on Carbamylation Artifacts

Denaturing AgentReduction in Carbamylated Lysine Residues (compared to Urea)Reference
Sodium Deoxycholate (SDC)> 67%[1]

Table 2: Efficiency of N-acetylated Peptide Enrichment using Strong Cation Exchange (SCX) Chromatography

ParameterEnrichment SpecificityReference
Peptide Number> 90%[9]
Peptide Peak Area> 97%[9]

Table 3: Enrichment of Acetylated PD-L1 using an Acetyl-Lysine Affinity Matrix

ConditionPercentage of Total PD-L1 AcetylatedReference
Endogenous Level0.02 - 0.07%[6]
After 4h HDAC Inhibitor Treatment0.11 - 0.17%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the detection of N-acetylated peptides.

Protocol 1: Chemical Acetylation of Peptides for Quantitative Analysis

This protocol describes a method for acetylating all free primary amines in a peptide sample, which can be useful for creating standards or for distinguishing between different types of modifications.

Materials:

  • Peptide sample

  • 50 mM Ammonium Bicarbonate (NH₄HCO₃)

  • Acetic Anhydride

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • C18 desalting column

Procedure:

  • Sample Reconstitution: Dissolve the peptide sample in 20 µL of 50 mM NH₄HCO₃.

  • Acetylation Reagent Preparation: Prepare the acetylation reagent by mixing 1 part acetic anhydride with 3 parts methanol. Caution: Acetic anhydride is corrosive and should be handled in a fume hood.

  • Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution.

  • Incubation: Let the reaction proceed for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 5 µL of 10% TFA.

  • Desalting: Desalt the acetylated peptides using a C18 column according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the desalted peptides to dryness.

  • Analysis: Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Enrichment of N-acetylated Peptides using Strong Cation Exchange (SCX) Chromatography

This protocol outlines a method for enriching N-terminally acetylated peptides from a complex peptide mixture.

Materials:

  • Digested peptide sample

  • SCX column

  • SCX Buffer A: 5 mM KH₂PO₄, 30% Acetonitrile (ACN), pH 2.7

  • SCX Buffer B: 5 mM KH₂PO₄, 350 mM KCl, 30% ACN, pH 2.7

  • C18 desalting column

Procedure:

  • Sample Preparation: Acidify the digested peptide sample with formic acid to a final concentration of 0.1%.

  • Column Equilibration: Equilibrate the SCX column with SCX Buffer A.

  • Sample Loading: Load the acidified peptide sample onto the equilibrated SCX column.

  • Washing: Wash the column with SCX Buffer A to remove unbound peptides. The N-acetylated peptides, having a +1 charge, will be in the flow-through and early wash fractions.

  • Elution (Optional for other peptides): Elute more highly charged peptides using a gradient of SCX Buffer B.

  • Fraction Collection: Collect the flow-through and early wash fractions containing the enriched N-acetylated peptides.

  • Desalting: Desalt the collected fractions using a C18 column.

  • Lyophilization and Analysis: Lyophilize the desalted peptides and reconstitute for LC-MS/MS analysis.

Protocol 3: Immunoprecipitation of Acetylated Peptides

This protocol details a general procedure for enriching acetylated peptides using anti-acetyl-lysine antibodies.

Materials:

  • Digested peptide sample

  • Anti-acetyl-lysine antibody-conjugated beads

  • Immunoprecipitation (IP) Buffer: 50 mM MOPS, pH 7.2, 10 mM Na₂HPO₄, 50 mM NaCl

  • Wash Buffer: 1x PBS with 0.05% Tween-20

  • Elution Buffer: 0.15% TFA

  • C18 desalting column

Procedure:

  • Bead Preparation: Wash the anti-acetyl-lysine antibody-conjugated beads with IP buffer according to the manufacturer's instructions.

  • Sample Incubation: Resuspend the digested peptide sample in IP buffer and add it to the prepared beads.

  • Binding: Incubate the peptide-bead mixture for 2-4 hours at 4°C with gentle rotation to allow for binding.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with Wash Buffer to remove non-specifically bound peptides.

  • Elution: Elute the bound acetylated peptides from the beads by incubating with Elution Buffer for 10 minutes at room temperature.

  • Collection: Pellet the beads and collect the supernatant containing the enriched acetylated peptides.

  • Desalting and Analysis: Desalt the eluted peptides using a C18 column, lyophilize, and reconstitute for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in minimizing artifacts in N-acetylated peptide detection.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis sp Protein Extraction & Digestion enrich Enrichment of N-acetylated Peptides sp->enrich Optional desalt Desalting sp->desalt enrich->desalt lcms LC-MS/MS Analysis desalt->lcms search Database Search lcms->search val Validation search->val

Caption: A generalized experimental workflow for the detection of N-acetylated peptides.

troubleshooting_workflow start Start: Unexpected Acetylation Detected check_reagents Check Reagent Purity & Preparation start->check_reagents check_urea Using Urea? check_reagents->check_urea use_alternative Switch to Guanidinium-HCl or SDC check_urea->use_alternative Yes optimize_urea Optimize Urea Conditions: - Freshly prepared - Lower temperature check_urea->optimize_urea Alternative check_ph_temp Check pH and Temperature of Sample Prep check_urea->check_ph_temp No end Artifacts Minimized use_alternative->end optimize_urea->end adjust_conditions Adjust to Neutral pH and Low Temperature check_ph_temp->adjust_conditions check_ms Check MS Source Parameters adjust_conditions->check_ms optimize_ms Lower Source Temperature and Voltage check_ms->optimize_ms optimize_ms->end

Caption: A troubleshooting workflow for identifying and mitigating sources of artificial acetylation.

enrichment_logic start Goal: Detect Low-Abundance N-acetylated Peptides is_enrichment_needed Is Enrichment Necessary? start->is_enrichment_needed no_enrichment Direct LC-MS/MS Analysis is_enrichment_needed->no_enrichment No choose_method Choose Enrichment Method is_enrichment_needed->choose_method Yes lcms_analysis LC-MS/MS Analysis no_enrichment->lcms_analysis ip Immunoprecipitation (IP) (Targets Ac-K) choose_method->ip scx Strong Cation Exchange (SCX) (Targets N-term Ac) choose_method->scx ip->lcms_analysis scx->lcms_analysis

Caption: A decision-making diagram for choosing an N-acetylated peptide enrichment strategy.

References

Technical Support Center: Enhancing Protein Yields with N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the incorporation of N-Acetylthreonine (AcT) into recombinant proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low protein yield during site-specific incorporation of this non-canonical amino acid (ncAA).

FAQs: Quick Solutions to Common Problems

Q1: Why is the yield of my protein containing this compound significantly lower than the wild-type version?

A1: Low yields are a common challenge when incorporating non-canonical amino acids. The primary reasons include:

  • Competition with Release Factor 1 (RF1): The amber stop codon (UAG), typically used to encode AcT, is also recognized by RF1, which terminates protein synthesis prematurely.[1]

  • Inefficient Orthogonal Translation System (OTS): The specialized aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) pair used for AcT may not function optimally within the host organism's cellular machinery.[1][2]

  • Low Affinity of Elongation Factor-Tu (EF-Tu) for AcT-tRNACUA: The host's EF-Tu may not efficiently bind to and deliver the AcT-loaded tRNA to the ribosome, slowing down translation.[1]

  • Suboptimal aaRS Activity: The engineered AcT-specific synthetase may have low efficiency in charging the suppressor tRNA.

Q2: What is the single most effective change I can make to improve my protein yield?

A2: Switching to an E. coli strain deficient in Release Factor 1 (e.g., C321.ΔA) can lead to a dramatic increase in the yield of AcT-containing protein.[1] This eliminates the competition between the suppressor tRNA and RF1 at the amber codon, thereby significantly boosting full-length protein production.

Q3: How much this compound should I add to the culture medium?

A3: The optimal concentration of AcT can vary, but a starting point is typically 1-2 mM. It is advisable to perform a titration experiment to determine the optimal concentration for your specific protein and expression system.

Q4: Can the location of the amber codon within my gene affect the yield?

A4: Yes, the position of the UAG codon can influence incorporation efficiency. Some studies suggest that suppression efficiency is higher when the amber codon is located in the N-terminal region of the protein. Additionally, the local sequence context (codons immediately preceding the UAG) can also impact yield.[3]

Troubleshooting Guide: Overcoming Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields of proteins with incorporated this compound.

Problem Potential Cause Recommended Solution
Very low or no full-length protein observed Premature termination of translation 1. Use an E. coli strain with a deleted or down-regulated Release Factor 1 (RF1) gene (e.g., C321.ΔA).[1] 2. Increase the expression level of the suppressor tRNA and aaRS by using a higher copy number plasmid or a stronger promoter.
Low protein yield despite using an RF1-deficient strain Inefficient Orthogonal Translation System (OTS) 1. Optimize the Suppressor tRNA: Use a suppressor tRNA with an engineered T-stem that has a higher affinity for the host's EF-Tu. A GC-rich T-stem can improve recognition.[1] 2. Evolve the aaRS: If the synthetase has low activity for AcT, consider directed evolution of the aaRS to improve its catalytic efficiency.
Poor recognition by Elongation Factor-Tu (EF-Tu) 1. Co-express a mutant version of EF-Tu that has been engineered to have a higher affinity for AcT-charged tRNA.[4] 2. Optimize the suppressor tRNA T-stem, as this is a key recognition site for EF-Tu.[5][6][7]
Protein is expressed but forms inclusion bodies Protein misfolding and aggregation 1. Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis and promote proper folding. 2. Co-express molecular chaperones to assist in protein folding. 3. Optimize the lysis buffer with solubilizing agents.
Yield is inconsistent between experiments Variability in experimental conditions 1. Ensure a consistent concentration of this compound in the growth media. 2. Standardize induction time and cell density (OD600) at the point of induction. 3. Verify the integrity and concentration of all plasmids used for transformation.
Illustrative Impact of Optimization Strategies on Protein Yield

The following table provides a hypothetical yet realistic representation of the potential improvements in protein yield that can be achieved by implementing various optimization strategies.

Expression System Strategy Relative Yield (%) Purified Protein (mg/L)
Standard E. coli (e.g., BL21(DE3)) Baseline with pEVOL plasmid100%~5 mg/L
+ Optimized Suppressor tRNA (tRNAopt)150%~7.5 mg/L
RF1 Deficient E. coli (e.g., C321.ΔA) Baseline with pEVOL plasmid300%~15 mg/L
+ Optimized Suppressor tRNA (tRNAopt)400%~20 mg/L
+ Evolved aaRS & tRNAopt600%~30 mg/L
Cell-Free Protein Synthesis (CFPS) Batch Mode250%~12.5 mg/L
Dialysis Mode with optimized components>1000%>50 mg/L

Note: These values are for illustrative purposes to demonstrate the potential impact of different strategies. Actual yields will vary depending on the specific protein, expression construct, and experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: High-Yield Expression of AcT-Containing Proteins in RF1-Deficient E. coli

This protocol outlines a general procedure for expressing a target protein with a site-specifically incorporated this compound using an RF1-deficient E. coli strain.

1. Plasmids and Strain:

  • Expression Strain: E. coli C321.ΔA (or another appropriate RF1-deficient strain).

  • OTS Plasmid: A pEVOL-based plasmid encoding the engineered this compound-tRNA synthetase (AcT-RS) and an optimized amber suppressor tRNA (tRNAoptCUA).

  • Target Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, under the control of an inducible promoter (e.g., T7).

2. Transformation:

  • Co-transform competent C321.ΔA cells with the OTS plasmid and the target plasmid.

  • Plate on LB agar containing the appropriate antibiotics for both plasmids.

  • Incubate overnight at 37°C.

3. Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of fresh LB medium with antibiotics.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the AcT-RS.

  • Incubate for 15 minutes to allow for the uptake of AcT and expression of the synthetase.

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

4. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Visualizations

Experimental Workflow for AcT Incorporation

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification pEVOL OTS Plasmid (AcT-RS + tRNA) Ecoli RF1-deficient E. coli pEVOL->Ecoli pTarget Target Plasmid (Gene with TAG) pTarget->Ecoli Culture Cell Culture (OD600 0.6-0.8) Ecoli->Culture Transformation Induction Induction: 1. Add AcT & Arabinose 2. Add IPTG Culture->Induction Growth Overnight Growth (20°C) Induction->Growth Harvest Harvest Cells Growth->Harvest Lysis Cell Lysis Harvest->Lysis Purify Chromatography Lysis->Purify Protein Purified Protein with AcT Purify->Protein

Caption: Workflow for recombinant protein expression with this compound.

Key Factors Affecting AcT Incorporation Yield

logical_relationship Yield Protein Yield with AcT RF1 Release Factor 1 (RF1) Competition RF1->Yield - OTS OTS Efficiency OTS->Yield + aaRS aaRS Activity OTS->aaRS tRNA tRNAopt Efficiency OTS->tRNA EFTu EF-Tu Affinity EFTu->Yield + Expression Expression Conditions Expression->Yield +/-

Caption: Factors influencing the final yield of AcT-containing protein.

References

addressing the instability of O-acetylthreonine vs N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-acetylthreonine and N-acetylthreonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the handling, stability, and analysis of these acetylated amino acid isomers.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary difference in stability between O-acetylthreonine and this compound?

A1: The primary difference lies in the type of acetyl linkage. This compound has an acetyl group attached to the nitrogen atom of the amino group, forming a stable amide bond. In contrast, O-acetylthreonine has an acetyl group on the oxygen atom of the hydroxyl side chain, forming an ester bond. Ester bonds are generally more susceptible to hydrolysis than amide bonds, especially under neutral to basic conditions.

Q2: Why is O-acetylthreonine considered unstable?

A2: The instability of O-acetylthreonine is primarily due to a pH-dependent intramolecular reaction called O- to N-acyl migration. Under neutral or slightly basic conditions, the free amino group of threonine can act as a nucleophile, attacking the carbonyl carbon of the O-acetyl group. This leads to the formation of a five-membered ring intermediate that resolves into the more thermodynamically stable this compound. This rearrangement is a well-documented side reaction in peptide chemistry.[1][2]

Q3: Under what conditions is O-acetylthreonine relatively stable?

A3: O-acetylthreonine exhibits greater stability under acidic conditions (pH < 5).[1] In an acidic environment, the amino group is protonated (-NH3+), which prevents it from acting as a nucleophile and initiating the acyl migration to the nitrogen. Therefore, to maintain the O-acetylated form, it is crucial to work in an acidic medium.

Q4: What are the main challenges when working with O-acetylthreonine in experiments?

A4: The main challenges include:

  • Unintended Isomerization: The spontaneous conversion of O-acetylthreonine to this compound during synthesis, purification, or analysis, especially if the pH is not strictly controlled.

  • Hydrolysis: The breakdown of the ester linkage, leading to the formation of threonine and acetic acid, particularly at elevated temperatures and non-acidic pH.

  • Difficulty in Synthesis and Purification: The need for specific reaction and purification conditions to isolate and maintain the O-acetylated isomer.

  • Analytical Complexity: The necessity of analytical methods that can accurately separate and quantify both O- and this compound isomers.

Q5: How can I prevent the degradation of O-acetylthreonine during my experiments?

A5: To minimize degradation, it is recommended to:

  • Maintain Acidic pH: Keep all solutions containing O-acetylthreonine at a pH below 5.

  • Low Temperature: Perform reactions and store samples at low temperatures (e.g., 4°C or below) to reduce the rates of both hydrolysis and acyl migration.

  • Anhydrous Conditions: For non-aqueous reactions, ensure the use of dry solvents to prevent hydrolysis.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for potential degradation.

II. Troubleshooting Guides

Issue 1: Unexpected formation of this compound in a sample of O-acetylthreonine.
Possible Cause Troubleshooting Step
pH of the solution is neutral or basic. Immediately acidify the sample to a pH below 5 using a suitable acid (e.g., dilute HCl or trifluoroacetic acid). For future experiments, ensure all buffers and solvents are maintained at an acidic pH.
Prolonged storage at room temperature. Store samples at or below 4°C. For long-term storage, consider freezing at -20°C or -80°C in an acidic buffer.
High temperature during reaction or workup. Conduct all experimental steps at the lowest feasible temperature. Use ice baths during reactions and extractions.
Issue 2: Low yield during the synthesis of O-acetylthreonine.
Possible Cause Troubleshooting Step
Acyl migration to the nitrogen during the reaction. Use an N-protected threonine derivative as the starting material to prevent N-acetylation. The protecting group can be removed in a final step under conditions that preserve the O-acetyl group.
Hydrolysis of the product during workup. Perform aqueous extractions with cold, acidified water. Minimize the time the product is in contact with aqueous phases.
Incomplete reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Consider using a more efficient acetylating agent.
Issue 3: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of O-acetylthreonine in the assay buffer. Verify the pH of the assay buffer. If it is neutral or basic, consider if the experiment can be performed at a lower pH. If not, prepare fresh solutions of O-acetylthreonine immediately before each experiment and minimize incubation times.
Presence of contaminating this compound. Analyze the purity and isomeric composition of your O-acetylthreonine stock solution using a validated analytical method (e.g., HPLC, NMR) before conducting biological assays.

III. Data Presentation

Table 1: Comparative Stability of O-Acetylthreonine vs. This compound
Parameter O-Acetylthreonine This compound
Bond Type EsterAmide
Primary Degradation Pathway O- to N-acyl migration, HydrolysisHydrolysis (under harsh conditions)
Stability in Acidic pH (<5) Relatively StableHighly Stable
Stability in Neutral/Basic pH (>6) Unstable, prone to rapid acyl migrationHighly Stable
General Handling Precautions Requires acidic conditions and low temperaturesStandard laboratory conditions

IV. Experimental Protocols

Protocol 1: Synthesis of O-Acetyl-L-threonine

This protocol is adapted from methods described for the selective O-acylation of hydroxyl-containing amino acids.

Materials:

  • N-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • O-Acetylation of N-protected Threonine:

    • Dissolve Boc-L-Thr-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (as a catalyst and base) to the solution.

    • Slowly add acetic anhydride dropwise to the cooled solution.

    • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding cold deionized water.

    • Extract the product into ethyl acetate. Wash the organic layer sequentially with cold, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-O-acetyl-L-threonine.

  • Deprotection of the Amino Group:

    • Dissolve the crude Boc-O-acetyl-L-threonine in a solution of TFA and DCM (e.g., 1:1 v/v) at 0°C.

    • Stir the reaction at 0°C for 1-2 hours, monitoring the removal of the Boc group by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting crude O-acetyl-L-threonine can be purified by crystallization or chromatography under acidic conditions.

Protocol 2: HPLC Method for Separation of O- and this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B (linear gradient)

    • 15-17 min: 30% to 95% B (linear gradient)

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B (linear gradient)

    • 22-27 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase A to ensure an acidic environment and prevent degradation.

Expected Elution: O-acetylthreonine is generally less polar than this compound and is expected to have a slightly longer retention time under these conditions. However, the exact elution order should be confirmed with pure standards.

Protocol 3: 1H-NMR for Distinguishing O- and this compound

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D2O) with a small amount of DCl to maintain an acidic pH, or in deuterated dimethyl sulfoxide (DMSO-d6).

Expected Chemical Shifts:

  • Acetyl protons (-COCH3): The chemical shift of the acetyl protons will be different for the two isomers. In O-acetylthreonine, the acetyl protons are on an ester and will typically resonate at a different chemical shift compared to the acetyl protons on the amide in this compound.

  • Threonine protons: The protons on the threonine backbone, particularly the alpha-proton and beta-proton, will experience different chemical environments in the O- and N-acetylated forms, leading to distinct chemical shifts and coupling constants. High-resolution 1H-NMR spectroscopy can be used to localize the position of O-acetyl substituents.[3]

V. Visualizations

Instability_Pathway O_Ac_Thr O-Acetylthreonine (Ester linkage) Intermediate Five-membered Ring Intermediate O_Ac_Thr->Intermediate Intramolecular Nucleophilic Attack N_Ac_Thr This compound (Amide linkage - More Stable) Intermediate->N_Ac_Thr Rearrangement Conditions Neutral to Basic pH (pH > 6) Conditions->O_Ac_Thr

Caption: O- to N-acyl migration pathway of O-acetylthreonine.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_handling Storage & Handling cluster_analysis Analysis Start Start with N-protected Threonine O_Acetylation O-Acetylation Start->O_Acetylation Deprotection N-Deprotection (Acidic Conditions) O_Acetylation->Deprotection Purification Purification (Acidic Buffers) Deprotection->Purification Storage Store at <= 4°C in acidic buffer (pH < 5) Purification->Storage Handling Use acidic solvents/buffers for all manipulations Storage->Handling HPLC HPLC with acidic mobile phase Handling->HPLC NMR NMR in acidic deuterated solvent Handling->NMR

Caption: Recommended workflow for O-acetylthreonine experiments.

References

Technical Support Center: Optimizing Cell Lysis for N-Acetylthreonine Preservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis conditions for the preservation of N-Acetylthreonine modifications.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to downstream analysis.

Low or No Signal of this compound Modification

Problem: Western blot or mass spectrometry analysis shows a weak or absent signal for the this compound modification.

Potential Cause Recommended Solution
Degradation by Deacetylases Incorporate broad-spectrum histone deacetylase (HDAC) inhibitors into the lysis buffer. Common choices include Trichostatin A (TSA) and Sodium Butyrate. For metallo-dependent deacetylases, include a metal chelator like EDTA.
Inefficient Protein Extraction Optimize the lysis buffer composition. For cytoplasmic proteins, a milder non-ionic detergent like Triton X-100 may be sufficient. For nuclear or membrane-bound proteins, stronger detergents or RIPA buffer might be necessary.[1] Ensure complete cell lysis by using appropriate mechanical disruption methods (e.g., sonication, homogenization) in conjunction with detergent-based lysis.[1]
Low Abundance of Target Protein Increase the amount of starting material (cells or tissue). Consider enrichment of the target protein via immunoprecipitation (IP) after cell lysis.
Suboptimal Antibody Performance (Western Blot) Ensure the primary antibody is validated for detecting this compound. Optimize antibody concentrations and incubation times. Use a suitable blocking agent; for some post-translational modification antibodies, Bovine Serum Albumin (BSA) is preferred over milk.
Poor Ionization or Detection (Mass Spectrometry) Enrich for acetylated peptides after protein digestion using techniques like immunoprecipitation with anti-acetyl-lysine antibodies or strong cation exchange (SCX) chromatography.[2][3][4][5] Optimize mass spectrometry parameters for the detection of acetylated peptides.
Inconsistent Quantification of this compound

Problem: High variability in the levels of this compound modification is observed between replicate samples.

Potential Cause Recommended Solution
Variable Deacetylase Activity Prepare fresh lysis buffer with inhibitors immediately before each experiment. Ensure consistent incubation times on ice during lysis.
Inconsistent Cell Handling Standardize cell harvesting procedures. Process all samples in parallel under identical conditions.
Precipitation of Acetylated Proteins Ensure the lysis buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to maintain protein solubility.[6]
Variability in Mass Spectrometry Analysis Utilize stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT) for more accurate relative quantification.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which deacetylase inhibitors are most effective for preserving this compound?

A1: While specific deacetylases for this compound are not as well-characterized as those for lysine acetylation, a broad-spectrum approach is recommended. A cocktail of inhibitors targeting different classes of HDACs is often effective. Commonly used inhibitors include:

  • Trichostatin A (TSA): A potent, reversible inhibitor of class I and II HDACs.

  • Sodium Butyrate: A less potent but commonly used pan-HDAC inhibitor.

  • Nicotinamide: An inhibitor of sirtuins (Class III HDACs).

  • N-ethylmaleimide (NEM): Can be included to inhibit certain deubiquitinases that might also have deacetylase activity.[9]

Q2: What is the optimal lysis buffer for preserving this compound?

A2: The ideal lysis buffer depends on the subcellular localization of your protein of interest. A good starting point for a gentle lysis that preserves modifications is a RIPA-like buffer with the addition of deacetylase inhibitors.

Recommended Lysis Buffer Formulation:

Component Final Concentration Purpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMMaintain ionic strength
EDTA1 mMMetal chelator, inhibits metalloproteases
Triton X-1001% (v/v)Non-ionic detergent for cell lysis
Sodium Deoxycholate0.5% (w/v)Ionic detergent to aid solubilization
SDS0.1% (w/v)Strong ionic detergent for complete denaturation
Protease Inhibitor Cocktail1XPrevent protein degradation
Deacetylase Inhibitors Preserve Acetylation
Trichostatin A (TSA)1 µMInhibit Class I/II HDACs
Sodium Butyrate10 mMPan-HDAC inhibitor
Nicotinamide5 mMInhibit Sirtuins (Class III HDACs)

Q3: How can I enrich for this compound-containing proteins or peptides?

A3: Due to the often low stoichiometry of post-translational modifications, enrichment is crucial for detection, especially by mass spectrometry.

  • Protein-level Enrichment: Immunoprecipitation (IP) using an antibody specific to your protein of interest can be performed after cell lysis.

  • Peptide-level Enrichment: After digesting your protein lysate into peptides, you can enrich for acetylated peptides using an antibody that recognizes acetylated lysine residues (as this compound specific antibodies are not widely available, this may have some cross-reactivity).[2][10] Strong cation exchange (SCX) chromatography is another effective method for enriching N-terminally acetylated peptides.[3][5]

Q4: What are the key considerations for mass spectrometry analysis of this compound?

A4: For successful mass spectrometry-based quantification of this compound:

  • Sample Preparation: Ensure complete protein digestion and efficient enrichment of acetylated peptides.

  • Instrumentation: Utilize high-resolution mass spectrometers for accurate mass determination of the acetylated peptide.[11]

  • Data Analysis: Use appropriate software that can identify and quantify peptides with N-terminal modifications. Account for the mass shift of +42.0106 Da corresponding to the acetyl group.[12]

  • Quantitative Strategy: Employ label-based (e.g., SILAC, TMT) or label-free quantification methods for accurate comparison between samples.[7][8]

Experimental Protocols

Protocol 1: Cell Lysis for Preservation of this compound Modifications

This protocol provides a detailed methodology for lysing cultured mammalian cells to preserve this compound modifications for downstream analysis such as Western blotting or mass spectrometry.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Lysis Buffer (see FAQ Q2 for formulation), freshly prepared and kept on ice

  • Microcentrifuge (4°C)

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • For immediate use, proceed to the downstream application. For storage, aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow cluster_lysis Cell Lysis cluster_downstream Downstream Analysis start Cell Culture wash Wash with PBS start->wash lysis Add Lysis Buffer (with Deacetylase Inhibitors) wash->lysis scrape Scrape and Collect lysis->scrape incubate Incubate on Ice scrape->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Supernatant (Cleared Lysate) centrifuge->collect quantify Protein Quantification collect->quantify wb Western Blot quantify->wb ms_prep MS Sample Prep (Digestion & Enrichment) quantify->ms_prep ms Mass Spectrometry ms_prep->ms

Caption: Workflow for cell lysis and downstream analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No N-Ac-Thr Signal degradation Deacetylase Activity start->degradation extraction Inefficient Extraction start->extraction abundance Low Protein Abundance start->abundance detection Poor Detection start->detection inhibitors Add Deacetylase Inhibitors degradation->inhibitors buffer Optimize Lysis Buffer extraction->buffer enrich Enrich Target abundance->enrich antibody Optimize Antibody (WB) detection->antibody ms_opt Optimize MS Parameters detection->ms_opt

Caption: Troubleshooting logic for low this compound signal.

References

troubleshooting poor separation of N-Acetylthreonine in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with the chromatographic separation of N-Acetylthreonine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound.

Question: Why is my this compound peak tailing or showing poor shape?

Answer: Peak tailing is a common issue, often indicating undesirable interactions between the analyte and the stationary phase or other system components. Here are several potential causes and solutions:

  • Secondary Interactions: Unwanted interactions between this compound and active sites (e.g., free silanols) on the silica-based column can cause tailing.

    • Solution: Try using an acidic mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate silanols and reduce these interactions.[1][2] For Hydrophilic Interaction Liquid Chromatography (HILIC), using a neutral pH buffer like ammonium formate can also be effective.[1]

  • Injection Solvent Mismatch: If the sample solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion. This is especially critical in HILIC.[3][4]

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[3][4] For HILIC, this means using a high percentage of organic solvent (e.g., acetonitrile) in your sample diluent.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • System Voids or Dead Volume: Poorly connected tubing or fittings can create dead volume, leading to band broadening and tailing peaks.[5]

    • Solution: Ensure all fittings are properly seated and that tubing cuts are clean and straight.[5]

Question: I am seeing poor resolution between this compound and other components. How can I improve it?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition: Small changes to the mobile phase can significantly impact selectivity.

    • Solution 1 (Reversed-Phase): Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Solution 2 (HILIC): In HILIC, increasing the water content will decrease retention.[1] Experiment with the organic-to-aqueous ratio in small increments.[3]

    • Solution 3 (pH Adjustment): Altering the mobile phase pH can change the ionization state of this compound and other analytes, which can dramatically affect selectivity.[6] Screening at different pH values (e.g., pH 3.2 and 5.8) is recommended during method development.[6]

  • Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Solution: Consider a column with a different stationary phase. For polar compounds like this compound, HILIC columns or embedded polar group (EPG) reversed-phase columns can provide alternative selectivity compared to standard C18 columns.[4][7]

Question: My retention times for this compound are shifting between injections. What is the cause?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase.

  • Insufficient Column Equilibration: This is a primary cause of shifting retention, especially in HILIC and with gradient elution.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase before each injection. For HILIC, this is critical for forming the stable water layer necessary for separation.[4][6] A minimum of 10 column volumes is often recommended for re-equilibration.[4]

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of volatile organic components.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[7]

Question: How do I perform chiral separation of this compound enantiomers?

Answer: Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).

  • Column Selection: The choice of CSP is critical. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are commonly used for separating amino acids and their derivatives.[8][9] The CHIROBIOTIC T column, based on teicoplanin, has been shown to be effective for the enantiomeric separation of N-acetyl amino acids.[8]

  • Mobile Phase: The mobile phase composition must be optimized for the specific CSP. This often involves screening different organic modifiers (e.g., methanol, ethanol, acetonitrile) and additives.[9]

Quantitative Data: Example Chromatographic Conditions

The table below summarizes example starting conditions for the analysis of N-acetylated amino acids, which can be adapted for this compound.

ParameterMethod 1: Reversed-Phase Ion-Pair[10]Method 2: Reversed-Phase[2]Method 3: Chiral Separation[8]
Column Cadenza C18YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm)CHIROBIOTIC T
Mobile Phase A 0.01M Octane Sulphonate (pH 2.2)96% Water with 0.1% TFANot specified
Mobile Phase B Methanol and Acetonitrile4% AcetonitrileNot specified
Elution Mode GradientIsocraticNot specified
Flow Rate Not specified1.0 mL/minNot specified
Column Temp. Not specified25 °CNot specified
Detection UV-DADUV at 212 nmUV
Analyte N-acetylcysteine & related substancesN-acetylcysteine & its dimerRacemic N-acetyl amino acids

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

This protocol provides a general starting point for developing a reversed-phase HPLC method.

1. Mobile Phase Preparation:

  • Prepare Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (0.1% TFA).

  • Prepare Mobile Phase B: Use 100% HPLC-grade acetonitrile.

  • Degas both solvents using sonication or vacuum filtration before use.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound by accurately weighing about 10 mg of the standard and dissolving it in a 10 mL volumetric flask using the mobile phase as the diluent.

  • From the stock solution, prepare a series of working standards at different concentrations by diluting with the mobile phase.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

4. HPLC System Parameters:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: 96% Mobile Phase A, 4% Mobile Phase B (adjust as needed for optimal retention).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 212 nm.[2]

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standards and samples.

  • Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.

Visualizations

The following diagrams illustrate a logical workflow for troubleshooting and the key interactions involved in the chromatographic separation of this compound.

TroubleshootingWorkflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Issues cluster_resolution Resolution Issues start Poor Separation of This compound peak_shape 1. Check Peak Shape start->peak_shape retention 2. Check Retention Time start->retention resolution 3. Check Resolution start->resolution is_tailing Tailing? peak_shape->is_tailing is_fronting Fronting? peak_shape->is_fronting is_split Split Peak? peak_shape->is_split is_drifting Drifting RT? retention->is_drifting is_no_retention No Retention? retention->is_no_retention is_poor_res Poor Resolution? resolution->is_poor_res sol_tailing Adjust pH (e.g., add acid) Increase mobile phase strength Use different column is_tailing->sol_tailing sol_fronting Reduce sample concentration Check for column overload is_fronting->sol_fronting sol_split Match sample solvent to mobile phase Check for column blockage is_split->sol_split sol_drifting Increase column equilibration time Use column thermostat Prepare fresh mobile phase is_drifting->sol_drifting sol_no_retention Decrease mobile phase strength (e.g., less organic for RP) Switch to HILIC column is_no_retention->sol_no_retention sol_resolution Optimize mobile phase ratio Change mobile phase pH Try different column chemistry is_poor_res->sol_resolution

Caption: Troubleshooting workflow for poor this compound separation.

SeparationInteractions cluster_column Chromatography Column analyte This compound (Polar Analyte) sp Stationary Phase analyte->sp Retention (Hydrophilic, Ionic) mp Mobile Phase analyte->mp Elution (Solvation) sp_factors Factors: - Polarity (e.g., Silica, C18) - pH (Silanol activity) - Chiral Selector sp->sp_factors mp_factors Factors: - Organic/Aqueous Ratio - pH / Buffer Salts - Additives (e.g., TFA) mp->mp_factors

Caption: Factors influencing this compound separation in chromatography.

References

Technical Support Center: N-Acetylthreonine Detection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference issues during N-Acetylthreonine detection assays. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection assays, particularly when using LC-MS/MS?

A1: The most significant source of interference in LC-MS/MS-based assays for this compound is the "matrix effect."[1][2][3] This phenomenon arises from co-eluting compounds from the biological sample (e.g., plasma, urine, cell lysates) that can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][3][4] Key contributors to matrix effects include:

  • Phospholipids: Abundant in plasma and serum samples, these can cause significant ion suppression.[5]

  • Other endogenous metabolites: Structurally similar or highly abundant small molecules can co-elute and interfere with ionization.

  • Salts and formulation agents: High concentrations of salts from buffers or formulation agents in drug products can also lead to ion suppression.[3]

Q2: My this compound signal is lower than expected or highly variable between samples. Could this be an interference issue?

A2: Yes, low or variable signal intensity is a classic symptom of ion suppression due to matrix effects.[1][3] The composition of the biological matrix can differ between samples, leading to varying degrees of ion suppression and, consequently, poor reproducibility.[5] It is crucial to assess the matrix effect during method development and validation.

Q3: Are there any known compounds that cross-react or directly interfere with this compound detection?

A3: While specific cross-reactants for this compound are not widely reported, interference can be expected from isomers or structurally related compounds if the chromatographic separation is inadequate. For instance, other acetylated amino acids or small peptides could potentially interfere if they share similar mass-to-charge ratios (m/z) and retention times. A highly selective LC-MS/MS method with optimized chromatography is essential to mitigate this risk. In a validated assay for a metabolite panel including acetylthreonine, no specific interferences were observed, suggesting that with proper methodology, high specificity can be achieved.[6]

Q4: How can I determine if my assay is suffering from matrix effects?

A4: A common method to evaluate matrix effects is through a post-extraction addition experiment.[2] This involves comparing the signal of this compound in a neat (clean) solvent to the signal of this compound spiked into a blank, extracted biological matrix. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal Intensity
  • Potential Cause: Ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Incorporate a protein precipitation step followed by solid-phase extraction (SPE) to remove proteins and phospholipids.[5]

      • Use phospholipid removal plates or cartridges for plasma and serum samples.[5][7]

      • Consider liquid-liquid extraction (LLE) to isolate this compound from interfering matrix components.

    • Optimize Chromatography:

      • Increase the chromatographic resolution to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry (e.g., HILIC for polar compounds like this compound).[7]

    • Dilute the Sample:

      • A simple approach is to dilute the sample with the initial mobile phase. This reduces the concentration of interfering compounds, but may also decrease the analyte signal to below the limit of quantification.[1]

Issue 2: High Variability and Poor Reproducibility
  • Potential Cause: Inconsistent matrix effects between samples and/or inefficient internal standard correction.

  • Troubleshooting Steps:

    • Implement an Appropriate Internal Standard (IS):

      • The gold standard is a stable isotope-labeled (SIL) this compound (e.g., D3-N-Acetylthreonine). A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing effective normalization.[8]

      • If a SIL-IS is unavailable, a structural analog that elutes very close to this compound can be used, but it may not perfectly mimic the ionization behavior of the analyte.[1]

    • Standardize Sample Collection and Handling:

      • Ensure consistency in sample collection, processing, and storage to minimize variability in the sample matrix.

    • Evaluate Matrix Effects Across Different Lots of Matrix:

      • During method validation, test the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.

Data Presentation

Table 1: Quantifying Matrix Effects

To assess the impact of matrix effects, the following calculations can be made. Prepare three sets of samples as described in the experimental protocol below.

Sample SetDescriptionMean Peak Area
A This compound in neat solventUser-defined value
B This compound spiked into extracted blank matrixUser-defined value
C Extracted matrix spiked with this compoundUser-defined value

Calculations:

  • Matrix Effect (%) = (B / A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (%) = (C / B) * 100

A matrix effect is considered negligible if the calculated value is between 85% and 115%.

Experimental Protocols

Protocol: Assessment of Matrix Effects

This protocol describes a standard method to quantify the matrix effect for this compound in a biological matrix (e.g., human plasma).

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

    • Prepare working solutions at a desired concentration (e.g., low, medium, and high QC levels).

  • Sample Set Preparation:

    • Set A (Neat Solution): Spike the this compound working solution into the final mobile phase solvent.

    • Set B (Post-Extraction Spike):

      • Process a blank biological matrix sample (e.g., human plasma) through your entire sample preparation procedure (e.g., protein precipitation and/or SPE).

      • Spike the this compound working solution into the final, extracted blank matrix.

    • Set C (Pre-Extraction Spike):

      • Spike the this compound working solution into a blank biological matrix sample before the sample preparation procedure.

      • Process this spiked sample through the entire sample preparation procedure.

  • Analysis:

    • Analyze all three sets of samples using your LC-MS/MS method.

    • Determine the mean peak area for this compound in each set (n ≥ 3).

  • Calculation:

    • Use the mean peak areas to calculate the Matrix Effect (%) and Recovery (%) as described in Table 1.

Mandatory Visualization

cluster_0 Troubleshooting Workflow for LC-MS/MS Interference start Inconsistent or Poor Signal for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS for Reliable Normalization check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Is Matrix Effect Significant (e.g., >15% suppression)? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes end_ok Method Optimized me_present->end_ok No optimize_lc Optimize Chromatography (e.g., Gradient, Column Chemistry) optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me reassess_me->me_present end_fail Further Method Development Required reassess_me->end_fail If still significant

Caption: Troubleshooting workflow for interference in this compound assays.

cluster_1 Potential Sources of Interference in LC-MS/MS Assays cluster_matrix Matrix Components sample Biological Sample (Plasma, Urine, etc.) extraction Sample Preparation (e.g., Protein Precipitation, SPE) sample->extraction lc_system LC System extraction->lc_system ion_source MS Ion Source lc_system->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer phospholipids Phospholipids phospholipids->ion_source Ion Suppression/ Enhancement salts Salts salts->ion_source Ion Suppression metabolites Endogenous Metabolites metabolites->lc_system Co-elution with Analyte metabolites->ion_source Co-elution & Ionization Competition

Caption: Logical diagram of interference sources in LC-MS/MS analysis.

References

Technical Support Center: Complete Enzymatic Digestion of N-Acetylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve complete and efficient enzymatic digestion of N-acetylated proteins for downstream analysis, particularly mass spectrometry-based proteomics.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic digestion of N-acetylated proteins challenging?

N-terminal acetylation is one of the most common protein modifications in eukaryotes, where an acetyl group is added to the α-amino group of the N-terminal amino acid.[1][2][3][4] This modification can present challenges for standard proteomics workflows for several reasons:

  • Blocked N-terminus: The acetyl group blocks the primary amine at the N-terminus, which can interfere with certain downstream applications and enrichment strategies.

  • Resistance to Proteolysis: If the N-terminal residue that is acetylated is a lysine, trypsin (the most commonly used protease in proteomics) will not be able to cleave at that site, as it requires a free ε-amino group. This can lead to very long or missed peptides at the N-terminus.[5]

  • Low Abundance: Acetylated peptides can be of low abundance compared to their unmodified counterparts, making their detection difficult without specific enrichment strategies.[6]

  • Reduced Ionization Efficiency: The neutralization of the positive charge at the N-terminus by acetylation can lead to reduced ionization efficiency in mass spectrometry, further hampering detection.[2]

Q2: What are the most effective strategies for enriching N-acetylated peptides?

Due to their often low abundance, selective enrichment is crucial for the successful identification and quantification of acetylated peptides.[6][7] The main strategies include:

  • Antibody-Based Affinity Enrichment: This method utilizes monoclonal antibodies that specifically recognize acetylated lysine (Ac-Lys) residues to capture and enrich acetylated peptides from a complex mixture.[6][8]

  • Chemical Derivatization: This approach involves chemically modifying the acetylated lysine residues to introduce an affinity tag (e.g., biotin), which can then be used for enrichment via streptavidin-coated beads.[6]

  • Lectins and Hydrazide Chemistry: For O-GlcNAcylated proteins (a different type of acetylation), lectin affinity chromatography or hydrazide chemistry can be used for enrichment.

  • Strong Cation Exchange (SCX) Chromatography: This technique can be used to separate peptides based on charge. N-terminally acetylated peptides, having lost a positive charge, elute earlier than their non-acetylated counterparts.[9] This method is particularly effective when combined with specific digestion enzymes like TrypN.[9][10]

  • LysN Digestion with Amine-Reactive Resin: This strategy involves digesting the proteome with LysN, which cleaves at the N-terminus of lysine.[1][3] This leaves the naturally N-terminally acetylated peptides as the only species without a free N-terminal amine. All other peptides can then be removed using an amine-reactive resin, resulting in a highly specific enrichment of the desired N-acetylated peptides.[1][3]

Q3: Which enzymes are recommended for digesting N-acetylated proteins?

While trypsin is the workhorse of proteomics, its efficiency can be hampered by N-terminal acetylation, especially at lysine residues. Therefore, using alternative or multiple enzymes is often beneficial:

  • Trypsin: Still widely used, but be aware of potential missed cleavages at acetylated lysines. It is often used in combination with other enzymes.

  • LysN: Cleaves at the amino-terminus of lysine residues. This enzyme is highly advantageous for N-terminal proteomics as it generates peptides with a C-terminal lysine and leaves the N-terminally acetylated peptide intact.[1][3]

  • TrypN: A protease that cleaves at the C-terminus of lysine and arginine residues, even when the subsequent residue is proline. It can improve coverage of the N-terminome.[9]

  • Elastase: A less specific protease that can be used in sequential digestion with trypsin to generate smaller peptides and improve coverage of regions that are difficult for trypsin to access.[11][12]

  • Lys-C and Arg-C: These enzymes are more specific than trypsin and can be used to generate larger peptides, which may be beneficial in certain applications. Lys-C is often used in an initial digestion step before a second digestion with trypsin.[9]

  • Glu-C and Asp-N: These enzymes cleave at acidic residues and can be used to generate overlapping peptides to increase sequence coverage.

Q4: Can N-acetyl groups be removed prior to digestion?

Yes, enzymatic and chemical methods exist for the removal of N-terminal blocking groups. Acylaminoacyl-peptide hydrolase is an enzyme that can remove Nα-acyl groups from peptides.[13] However, this approach requires initial fragmentation of the protein. Chemical methods like acid hydrolysis can also be used, but these conditions are harsh and can lead to non-specific peptide bond cleavage.[13] For studies where the goal is to identify the protein and not characterize the acetylation site, these methods can be useful. However, for studies focused on the acetylation itself, these methods are generally avoided.

Troubleshooting Guides

Issue 1: Low Yield or No Identification of N-acetylated Peptides

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Protein Extraction and Denaturation - Ensure complete cell lysis using appropriate buffers containing protease and deacetylase inhibitors.[14] - Use strong denaturants like 8M urea or 6M guanidine hydrochloride to fully unfold proteins and make cleavage sites accessible.
Incomplete Reduction and Alkylation - Ensure complete reduction of disulfide bonds by using fresh DTT or TCEP and incubating at an appropriate temperature (e.g., 55-60°C for 30-60 minutes).[8] - Perform alkylation with iodoacetamide or chloroacetamide in the dark to prevent degradation of the reagent.[8]
Suboptimal Enzymatic Digestion - Check the activity of your enzyme. Use a fresh batch if necessary. - Optimize the enzyme-to-protein ratio (typically 1:20 to 1:100 w/w). - Ensure the digestion buffer has the optimal pH for the enzyme (e.g., pH 8.0 for trypsin). - Consider a sequential digestion with multiple enzymes (e.g., Lys-C followed by trypsin, or trypsin followed by elastase).[9][11][12]
Loss of Peptides During Sample Cleanup - Use appropriate desalting materials (e.g., C18 StageTips) and ensure proper equilibration and elution steps. - Be aware that highly hydrophilic or very hydrophobic peptides may be lost during cleanup.
Inefficient Enrichment - If using antibody-based enrichment, ensure the antibody is specific and has high affinity. Titrate the antibody to find the optimal concentration. - Optimize incubation times and washing conditions to reduce non-specific binding.[6] - For resin-based methods, ensure the resin is not expired and has sufficient binding capacity.
Mass Spectrometry Detection Issues - The acetylated peptides may be present at very low levels. Increase the amount of sample injected or use a more sensitive mass spectrometer. - Optimize fragmentation parameters (e.g., collision energy) for acetylated peptides.

Troubleshooting Workflow for Incomplete Digestion

G start Incomplete Digestion Observed check_denaturation Was protein denaturation sufficient? (e.g., 8M Urea) start->check_denaturation improve_denaturation Improve denaturation: - Increase denaturant concentration - Increase incubation time/temperature check_denaturation->improve_denaturation No check_reduction Were reduction and alkylation complete? check_denaturation->check_reduction Yes improve_denaturation->check_reduction optimize_reagents Optimize reduction/alkylation: - Use fresh reagents (DTT, IAA) - Ensure proper incubation times and temps check_reduction->optimize_reagents No check_enzyme Is the enzyme active and at the correct ratio? check_reduction->check_enzyme Yes optimize_reagents->check_enzyme optimize_enzyme Optimize digestion: - Use fresh enzyme - Adjust enzyme:protein ratio - Check buffer pH check_enzyme->optimize_enzyme No consider_multi_enzyme Consider sequential digestion with a second enzyme (e.g., Elastase after Trypsin). check_enzyme->consider_multi_enzyme Yes optimize_enzyme->consider_multi_enzyme success Complete Digestion Achieved consider_multi_enzyme->success

Caption: Troubleshooting decision tree for incomplete enzymatic digestion.

Experimental Protocols

Protocol 1: General In-Solution Protein Digestion

This protocol is a general guideline and may need optimization for specific protein samples.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5.[15]

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30 minutes.[16]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 15-20 mM.

    • Incubate for 20-30 minutes at room temperature in the dark.[16]

  • Dilution and First Digestion (Optional, with Lys-C):

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add Lys-C at an enzyme-to-protein ratio of 1:100 (w/w) and incubate for 2-4 hours at 37°C.

  • Second Digestion (Trypsin):

    • Add sequencing-grade modified trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Quenching the Digestion:

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%, bringing the pH to <3.

  • Desalting:

    • Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method.

    • Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Enrichment of N-acetylated Peptides using LysN and Amine-Reactive Resin

This protocol is based on a method with reported high specificity for naturally acetylated N-terminal peptides.[1][3]

  • Protein Preparation:

    • Perform protein extraction, denaturation, reduction, and alkylation as described in Protocol 1.

  • Buffer Exchange:

    • Exchange the buffer to a LysN digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • LysN Digestion:

    • Add LysN protease at an appropriate enzyme-to-protein ratio and incubate overnight at 37°C.

  • Removal of Non-Acetylated Peptides:

    • After digestion, acidify the sample slightly.

    • Add an amine-reactive resin (e.g., AminoLink Resin) to the peptide mixture.[1][3] This resin will covalently bind to all peptides with a free primary amine (i.e., all peptides except the naturally N-terminally acetylated ones).

    • Incubate according to the resin manufacturer's instructions.

  • Collection of Enriched Peptides:

    • Centrifuge the sample to pellet the resin.

    • The supernatant contains the enriched N-terminally acetylated peptides. Carefully collect the supernatant.

  • Sample Cleanup:

    • Desalt the enriched peptide fraction using a C18 StageTip.

    • Dry the sample and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

Method/ParameterReported Value/FindingReference
Enrichment Specificity (LysN + Amine Resin) > 99% for HeLa cell lysates[1][3]
Identified N-acetylated Peptides (TrypN + SCX) ~1,550 from 20 µg of HEK293T cell lysate[9][10]
Contamination with Internal Peptides (TrypN + SCX) < 3%[9][10]
Recommended Protein Input (Antibody Enrichment) ≥1 mg[6]

Visualizations

General Workflow for N-acetylated Proteomics

G start Protein Sample extraction 1. Protein Extraction (with Deacetylase Inhibitors) start->extraction denaturation 2. Denaturation, Reduction, Alkylation extraction->denaturation digestion 3. Enzymatic Digestion (e.g., Trypsin, LysN) denaturation->digestion enrichment 4. Enrichment of Acetylated Peptides (e.g., Antibody, Resin) digestion->enrichment cleanup 5. Desalting / Cleanup (C18) enrichment->cleanup lcms 6. LC-MS/MS Analysis cleanup->lcms data_analysis 7. Data Analysis (Identification & Quantification) lcms->data_analysis result Identified Acetylation Sites data_analysis->result

Caption: A typical experimental workflow for the analysis of N-acetylated proteins.

LysN-Based Enrichment Strategy

G cluster_0 Protein Mixture cluster_1 Peptide Mixture cluster_2 Separation protA Protein A (N-acetylated) lysN Digestion with LysN protA->lysN protB Protein B (Free N-terminus) protB->lysN pepA N-acetylated Peptide (No free N-terminus) lysN->pepA pepB Internal Peptides (Free N-terminus) lysN->pepB resin Incubation with Amine-Reactive Resin pepA->resin pepB->resin supernatant Supernatant: Enriched N-acetylated Peptides resin->supernatant pellet Resin Pellet: Bound Internal Peptides resin->pellet

References

Technical Support Center: N-Acetylthreonine Synthetic Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic N-Acetylthreonine standards.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for a synthetic this compound standard?

A1: A Certificate of Analysis (CoA) for a high-quality this compound standard will typically include the parameters listed in the table below. These specifications ensure the identity, purity, and quality of the standard.

Q2: My this compound standard shows a new peak in the HPLC chromatogram after a few days in solution. What could be the cause?

A2: N-acetylated amino acids can be susceptible to degradation in solution.[1][2] A common issue is oxidation, which can occur with exposure to air (oxygen).[3] For sulfur-containing amino acids like N-Acetylcysteine, dimerization is a known degradation pathway.[2] While this compound does not contain sulfur, other oxidative degradation pathways or hydrolysis of the acetyl group could occur. It is recommended to prepare solutions fresh and store them under inert gas if possible. Lowering the pH of the solution can also reduce the rate of oxidation.[1]

Q3: I am having trouble dissolving the this compound standard. What solvents are recommended?

A3: this compound is generally soluble in water. For HPLC analysis, sample preparation often involves dissolving the standard in the mobile phase or a compatible solvent like water or a water/acetonitrile mixture. If you are experiencing solubility issues, gentle warming or sonication may help.

Q4: What are the potential impurities I should be aware of in a synthetic this compound standard?

A4: Potential impurities can arise from the starting materials, synthesis process, or degradation. These may include:

  • Related substances: Unreacted starting materials (L-Threonine), byproducts of the acetylation reaction, or stereoisomers.

  • Residual solvents: Solvents used during synthesis and purification.

  • Heavy metals: Trace amounts of metals from reactors and reagents.

  • Degradation products: As mentioned in Q2, these can form during storage.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Interaction of the analyte with active sites on the column packing (silanols). 3. Inappropriate mobile phase pH.1. Use a new or proven HPLC column. 2. Use a column with low silanol activity.[4] 3. Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using phosphoric or formic acid) can improve peak shape.[4]
Ghost Peaks 1. Contamination in the injection system or column. 2. Impurity in the mobile phase or sample solvent.1. Flush the injection system and column thoroughly. 2. Use high-purity solvents and freshly prepared mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injection.
Sample Stability Problems
Issue Potential Cause Preventative Measures
Decreased Purity Over Time 1. Oxidative degradation.[1][3] 2. Hydrolysis. 3. Microbial growth in aqueous solutions.1. Store solutions at low temperatures (2-8 °C).[2] 2. Prepare solutions fresh daily. 3. Use an inert gas (e.g., nitrogen or argon) to blanket the solution. 4. For N-Acetylcysteine, adding antioxidants or chelating agents like EDTA has been shown to improve stability.[1] This may also be applicable to this compound.
Formation of Particulates 1. Poor solubility at storage temperature. 2. Precipitation of degradation products.1. Ensure the standard is fully dissolved before storage. 2. If storing at low temperatures, allow the solution to come to room temperature and check for precipitates before use. 3. Filter the solution through a 0.22 µm filter before use.

Data Presentation

Table 1: Typical Quality Control Specifications for N-Acetyl Amino Acid Standards
Parameter Typical Specification Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identity Conforms to the structureIR, NMR
Assay (Purity) ≥ 98.0%HPLC
Specific Optical Rotation Varies depending on the stereoisomerPolarimetry
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Related Substances/Impurities Total Impurities ≤ 1.0%HPLC
Heavy Metals ≤ 10 ppmICP-MS or Colorimetric
Residual Solvents Conforms to pharmacopeial limitsGC-HS
Microbial Content Total Viable Count < 1000 CFU/gPlate Count

Note: These specifications are based on typical values for N-acetylated amino acids and may vary for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound standard.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column is commonly used for N-acetylated amino acids.

2. Mobile Phase Preparation:

  • A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[4]

  • The aqueous buffer is often a phosphate or acetate buffer, with the pH adjusted to be acidic (e.g., pH 2.5-3.5) using an acid like phosphoric acid or formic acid.[4]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Further dilute as necessary to create working standards.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Typically in the low UV range (e.g., 210-230 nm).

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.

5. Data Analysis:

  • The purity of the this compound standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard Weigh this compound Standard dissolve Dissolve in Mobile Phase standard->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

troubleshooting_logic start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check Column / Use New Column peak_shape->check_column Yes extra_peaks Unexpected Peaks? retention_time->extra_peaks No check_mobile_phase Check Mobile Phase Prep & Degassing retention_time->check_mobile_phase Yes check_contamination Check for Contamination (Solvents, System) extra_peaks->check_contamination Yes end Problem Resolved extra_peaks->end No adjust_ph Adjust Mobile Phase pH check_column->adjust_ph adjust_ph->end use_oven Use Column Oven check_mobile_phase->use_oven use_oven->end check_stability Investigate Sample Stability check_contamination->check_stability check_stability->end

Caption: HPLC Troubleshooting Logic Flow.

References

Validation & Comparative

N-Acetylthreonine vs. N-Acetylserine: A Comparative Guide to Their Impact on Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of protein engineering and drug development, understanding the factors that govern protein stability is paramount. Among the myriad of post-translational modifications, N-terminal acetylation stands out as a widespread and crucial determinant of a protein's fate. This guide provides a detailed comparison of two common N-terminal acetylated residues, N-Acetylthreonine (Ac-Thr) and N-Acetylserine (Ac-Ser), and their influence on protein stability. This document is intended for researchers, scientists, and drug development professionals seeking to modulate protein stability for therapeutic or research purposes.

N-Terminal Acetylation: A Key Regulator of Protein Homeostasis

N-terminal acetylation is the covalent attachment of an acetyl group to the alpha-amino group of the N-terminal amino acid of a protein.[1][2] This modification is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). For proteins where the initiator methionine (iMet) is cleaved, the subsequent amino acid is exposed at the N-terminus. If this residue is a small amino acid such as serine, alanine, threonine, valine, cysteine, or glycine, it is a substrate for the major N-terminal acetyltransferase, NatA.[3][4][5][6][7]

The consequence of N-terminal acetylation on protein stability is not straightforward and can be context-dependent. It can either shield a protein from degradation by blocking signals for ubiquitination or, conversely, create a degradation signal (degron) that targets the protein for destruction via the ubiquitin-proteasome system.[2][8][9][10][11][12]

This compound and N-Acetylserine: A Subtle Distinction with Potential Implications

Both threonine and serine are common N-terminal residues that are acetylated by NatA. While structurally similar, the additional methyl group in threonine compared to serine can introduce subtle steric and hydrophobic differences at the N-terminus of a protein.

Currently, there is a lack of direct, quantitative experimental data comparing the intrinsic stability of a protein N-terminally acetylated with threonine versus the same protein acetylated with serine. However, studies on the substrate specificity of NatA provide some insights. Global N-terminome analyses have revealed that serine and alanine are highly N-terminally acetylated, whereas threonine and valine are moderately acetylated.[5] This suggests a potential difference in the efficiency of acetylation by NatA, which could indirectly impact the overall stability of a protein population in a cellular context. A less efficiently acetylated N-terminus might leave a larger fraction of the protein population in its non-acetylated, and potentially less stable, state.

Table 1: Comparison of this compound and N-Acetylserine in the Context of Protein Stability

FeatureThis compound (Ac-Thr)N-Acetylserine (Ac-Ser)
Structure Acetylated threonine residue at the N-terminus.Acetylated serine residue at the N-terminus.
Enzyme Primarily catalyzed by NatA after iMet cleavage.[3][4][5][6][7]Primarily catalyzed by NatA after iMet cleavage.[3][4][5][6][7]
NatA Substrate Efficiency Moderately acetylated.[5]Highly acetylated.[5]
Direct Stability Comparison No direct quantitative data available comparing its stabilizing effect against Ac-Ser on the same protein.No direct quantitative data available comparing its stabilizing effect against Ac-Thr on the same protein.
Potential Implications The lower acetylation efficiency might result in a heterogeneous population of acetylated and non-acetylated protein, potentially impacting overall stability.Higher acetylation efficiency may lead to a more homogenous population of acetylated protein, which could have a more uniform stability profile.

Experimental Protocols for Assessing Protein Stability

To empirically determine the effect of N-terminal acetylation on the stability of a specific protein, a variety of biophysical techniques can be employed. Below are detailed methodologies for three key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to characterize the thermal stability of a protein by measuring the heat change associated with its thermal denaturation. The temperature at the midpoint of the unfolding transition (Tm) is a direct measure of the protein's stability.

Protocol:

  • Sample Preparation:

    • Prepare the protein of interest (with N-terminal Ac-Thr or Ac-Ser) at a concentration of 0.1-2 mg/mL in a well-defined buffer.[13]

    • Prepare a matching buffer solution for the reference cell. It is crucial that the sample and reference buffers are identical to ensure accurate measurements.[13]

    • Degas both the protein solution and the reference buffer immediately before the experiment to prevent the formation of air bubbles.

  • Instrument Setup:

    • Thoroughly clean the DSC cells with a suitable cleaning solution (e.g., 20% Contrad 70) followed by extensive rinsing with water and the experimental buffer.[13]

    • Load the protein sample into the sample cell and the matching buffer into the reference cell.

    • Set the experimental parameters:

      • Temperature Range: Start the scan 10-20°C below the expected Tm and end 10-20°C above the final Tm.[13]

      • Scan Rate: A typical scan rate for proteins is 60-90 °C/h.[13][14]

      • Feedback Mode: Use a low or no feedback mode for proteins.[13]

      • Pre-scan Equilibration: Allow for a 15-minute pre-scan thermostat period to ensure thermal equilibrium.[13]

  • Data Acquisition and Analysis:

    • Perform a buffer-buffer scan under the same conditions to obtain a baseline.[13]

    • Run the sample scan.

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the Tm and the calorimetric enthalpy (ΔH) of unfolding.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of a protein and can monitor conformational changes upon thermal or chemical denaturation.

Protocol:

  • Sample Preparation:

    • Prepare the protein sample at a concentration of 0.1-0.2 mg/mL for far-UV CD (secondary structure) and 0.5-1.0 mg/mL for near-UV CD (tertiary structure) in a CD-compatible buffer (e.g., phosphate buffer). Buffers should be transparent in the wavelength range of interest and free of optically active compounds.[15][16]

    • Ensure the sample is highly pure (>95%).[15][16]

  • Instrument Setup and Data Collection:

    • Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV and 1 cm for near-UV).

    • Set the instrument parameters:

      • Wavelength Range: 190-260 nm for far-UV and 250-320 nm for near-UV.

      • Bandwidth: 1.0 nm.

      • Scan Speed: 50 nm/min.

      • Data Pitch: 0.5 nm.

      • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

    • Collect a baseline spectrum of the buffer in the same cuvette.

  • Thermal Denaturation:

    • To determine the Tm, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature.

    • Increase the temperature at a controlled rate (e.g., 1 °C/min).

    • Plot the change in CD signal against temperature and fit the data to a sigmoidal function to determine the Tm.

Protease Protection Assay

This assay assesses the stability of a protein by measuring its resistance to digestion by a protease. A more stable protein will be more resistant to proteolysis.

Protocol:

  • Reaction Setup:

    • Prepare aliquots of the protein of interest (with N-terminal Ac-Thr or Ac-Ser) at a fixed concentration.

    • Prepare a stock solution of a broad-spectrum protease, such as Proteinase K, in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM CaCl2).[17]

    • Add the protease to the protein samples at a defined protein:protease ratio (e.g., 100:1 w/w).

    • As a control, add buffer without protease to one aliquot.

    • To confirm that protection is due to folding, a denatured control can be included by adding a denaturant (e.g., 0.5% Triton X-100) to one of the protease-treated samples.[17][18]

  • Incubation and Quenching:

    • Incubate the reactions at a specific temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a protease inhibitor (e.g., PMSF for serine proteases) or by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Analyze the samples by SDS-PAGE.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • The disappearance of the full-length protein band over time indicates the rate of proteolysis. A more stable protein will show a slower rate of degradation.

    • Quantify the band intensities using densitometry for a more quantitative comparison.

Visualizing the Workflow and Concepts

To better illustrate the processes discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_translation Protein Translation cluster_processing N-terminal Processing cluster_fate Protein Fate ribosome Ribosome nascent_chain Nascent Polypeptide (iMet-Thr/Ser-...) ribosome->nascent_chain Synthesis metap Methionine Aminopeptidase (MetAP) nascent_chain->metap iMet cleavage processed_chain Processed Polypeptide (Thr/Ser-...) metap->processed_chain natA N-terminal Acetyltransferase A (NatA) acetylated_protein N-terminally Acetylated Protein (Ac-Thr/Ser-...) natA->acetylated_protein processed_chain->natA Acetylation stable_protein Stable, Folded Protein acetylated_protein->stable_protein Protection degradation Degradation (Ubiquitin-Proteasome System) acetylated_protein->degradation Signaling

Caption: N-terminal acetylation workflow.

cluster_experiment Protein Stability Assessment Workflow cluster_dsc DSC cluster_cd CD Spectroscopy cluster_protease Protease Assay protein Protein with N-Ac-Thr or N-Ac-Ser dsc Measure Tm protein->dsc cd Monitor Unfolding protein->cd protease Assess Degradation Rate protein->protease stability_data Comparative Stability Data dsc->stability_data Quantitative Data cd->stability_data Quantitative Data protease->stability_data Quantitative Data

Caption: Experimental workflow for stability comparison.

Conclusion

While both this compound and N-Acetylserine are products of the essential N-terminal acetyltransferase NatA, the current body of scientific literature does not provide a definitive answer as to which modification confers greater protein stability. The observation that serine is a more efficiently acetylated substrate than threonine by NatA suggests a potential indirect influence on the stability of the entire protein population within a cell. However, direct experimental comparisons are necessary to elucidate the intrinsic stability imparted by each of these N-terminal modifications. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies and gain deeper insights into the nuanced role of N-terminal acetylation in protein engineering and drug design.

References

Validating N-Acetylthreonine Mass Spectrometry Data with Synthetic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of post-translational modifications (PTMs) are paramount in understanding protein function and cellular signaling. N-Acetylthreonine (N-Ac-Thr) is a recently identified PTM that, like other forms of acetylation, can play a crucial role in regulating protein activity and stability. However, confident identification of this and other novel PTMs by mass spectrometry (MS) alone can be fraught with ambiguity. This guide provides a comprehensive comparison of this compound mass spectrometry data with and without validation using synthetic peptides, highlighting the critical importance of this validation step.

The Challenge of Novel PTM Identification

Mass spectrometry-based proteomics is a powerful tool for discovering new PTMs. A typical discovery workflow identifies a mass shift on a peptide that may correspond to a novel modification. In the case of this compound, this would be a +42.01057 Da mass shift on a threonine residue. While tandem mass spectrometry (MS/MS) can provide fragmentation data to localize this mass shift, it is not always sufficient to definitively confirm the identity of the modification.[1] Misidentification can arise from sequence homology or chemical derivatization during sample preparation.[1]

To address this challenge, the use of synthetic peptides with the specific modification at the precise location is the gold standard for validation.[1]

Comparative Analysis: Endogenous vs. Synthetic Peptides

The most stringent validation of an this compound modification involves comparing the mass spectrometric behavior of the endogenous peptide from a biological sample with that of a chemically synthesized peptide of the same sequence containing this compound at the identical position. The key comparative metrics are:

  • High-Resolution Mass Spectrometry (MS1) Analysis: The precursor ion mass-to-charge ratio (m/z) of the endogenous and synthetic peptides should be identical within a narrow mass tolerance (typically < 5 ppm).

  • Liquid Chromatography (LC) Co-elution: When the biological sample digest is mixed with the synthetic peptide, the two peptides should co-elute from the liquid chromatography column as a single, sharp peak. This indicates identical physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern: The MS/MS fragmentation spectra of the endogenous and synthetic peptides should be virtually identical. This includes the presence and relative abundance of key fragment ions (b- and y-ions) that confirm the peptide sequence and the location of the modification.

  • MS/MS/MS (MS3) Analysis: For further confirmation, a specific fragment ion from the MS/MS spectrum can be isolated and fragmented again. The resulting MS3 spectra from the endogenous and synthetic peptides should also match, providing an additional layer of structural validation.[1]

Quantitative Data Comparison

The following table provides a hypothetical but representative comparison of mass spectrometry data for a putative this compound-containing peptide from a biological sample and its corresponding synthetic standard.

ParameterEndogenous Peptide (Unvalidated)Synthetic N-Ac-Thr PeptideCo-injection (Endogenous + Synthetic)Validation Outcome
Precursor m/z (MS1) 1234.56781234.56791234.5678Match (<1 ppm difference)
Retention Time (min) 25.325.325.3 (single peak)Match
Key Fragment Ions (MS/MS) y7, y6, y5, b2, b3, b4-Acy7, y6, y5, b2, b3, b4-Acy7, y6, y5, b2, b3, b4-AcMatch
Fragment Ion Ratios (y7/y6) 1.251.221.24Match
MS3 of y4 ion Key fragments at m/z X, Y, ZKey fragments at m/z X, Y, ZKey fragments at m/z X, Y, ZMatch

Experimental Protocols

I. Synthesis of this compound Peptide

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry is employed.

  • Resin Preparation: A suitable resin (e.g., Wang resin) is chosen based on the C-terminal amino acid of the target peptide.

  • Amino Acid Coupling: The peptide is synthesized by sequential coupling of Fmoc-protected amino acids. For the threonine residue to be acetylated, Fmoc-L-Threonine is used.

  • N-Terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated on the resin. A solution of acetic anhydride in a suitable solvent (e.g., N,N-dimethylformamide) with a mild base (e.g., diisopropylethylamine) is added to the resin and allowed to react.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the synthetic peptide are confirmed by mass spectrometry.

II. Mass Spectrometry Analysis and Validation Workflow

The following workflow is essential for the robust validation of a putative this compound site.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_synthesis Standard Synthesis cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Data Validation Biological_Sample Biological Sample Protein_Extraction Protein Extraction & Digestion Biological_Sample->Protein_Extraction LC_MSMS_Bio LC-MS/MS of Biological Sample Protein_Extraction->LC_MSMS_Bio LC_MSMS_Coinject LC-MS/MS of Co-injected Sample Protein_Extraction->LC_MSMS_Coinject Synthetic_Peptide N-Ac-Thr Synthetic Peptide LC_MSMS_Synth LC-MS/MS of Synthetic Peptide Synthetic_Peptide->LC_MSMS_Synth Synthetic_Peptide->LC_MSMS_Coinject Compare_RT Compare Retention Times LC_MSMS_Bio->Compare_RT Compare_Precursor Compare Precursor m/z LC_MSMS_Bio->Compare_Precursor Compare_MSMS Compare MS/MS Spectra LC_MSMS_Bio->Compare_MSMS LC_MSMS_Synth->Compare_RT LC_MSMS_Synth->Compare_Precursor LC_MSMS_Synth->Compare_MSMS LC_MSMS_Coinject->Compare_RT Validated_ID Validated N-Ac-Thr Identification Compare_RT->Validated_ID Compare_Precursor->Validated_ID Compare_MS3 Compare MS3 Spectra (optional) Compare_MSMS->Compare_MS3 Compare_MSMS->Validated_ID Compare_MS3->Validated_ID

Validation workflow for this compound.

The Role of PTMs in Signaling Pathways

Post-translational modifications are central to the regulation of cellular signaling pathways. They can alter a protein's conformation, activity, localization, and interaction with other proteins, thereby switching signaling cascades on or off. While specific signaling pathways directly regulated by this compound are an active area of research, the general mechanism by which PTMs influence signaling is well-established.

The following diagram illustrates a generic signaling pathway where a protein's activity is modulated by a PTM, such as this compound.

Generic signaling pathway regulated by PTM.

Conclusion

The identification of novel post-translational modifications like this compound holds exciting possibilities for advancing our understanding of cellular biology and disease. However, the rigor of these discoveries hinges on meticulous validation. This guide underscores that while initial mass spectrometry data provides valuable clues, the use of synthetic peptides as standards is indispensable for confident and accurate identification. By following a stringent validation workflow that includes comparison of precursor mass, chromatographic retention time, and fragmentation patterns, researchers can ensure the reliability of their findings and build a solid foundation for future functional studies.

References

comparative analysis of N-Acetylthreonine and threonine supplementation on cell growth

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Acetylthreonine and threonine supplementation on cell growth. Due to a lack of direct comparative studies on this compound, this guide synthesizes findings on threonine's established role in cell proliferation and draws potential parallels from the well-researched N-acetylated amino acid, N-acetylcysteine (NAC), to infer the possible effects of this compound.

Executive Summary

Threonine is an essential amino acid with a well-documented, critical role in promoting cell growth and proliferation. It acts as a vital substrate for protein synthesis and a signaling molecule, influencing key metabolic pathways such as the mTOR and MAPK pathways. In contrast, direct experimental data on the effects of this compound on cell growth is currently unavailable in published literature. However, studies on the structurally similar compound, N-acetylcysteine (NAC), suggest that N-acetylation can modulate the biological activity of amino acids, impacting cell proliferation in a context-dependent manner. This guide presents the known effects of threonine, juxtaposed with the plausible, yet unconfirmed, roles of this compound, underscoring the need for direct comparative research.

Threonine: A Fundamental Driver of Cell Growth

Threonine is indispensable for cell growth, serving multiple functions beyond its role as a building block for proteins.[1] Research has consistently demonstrated its importance in various cell types, particularly in rapidly dividing cells like embryonic stem cells.[2][3][4]

Key Functions of Threonine in Cell Growth:

  • Protein Synthesis: As an essential amino acid, threonine is a prerequisite for the synthesis of new proteins, a fundamental process for cell growth and division.

  • Signaling Molecule: Threonine supplementation has been shown to activate critical signaling pathways that regulate cell proliferation and metabolism, including the mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (mTOR) pathways.[1][5]

  • Metabolic Precursor: The catabolism of threonine, primarily through the enzyme threonine dehydrogenase (TDH), provides essential metabolites for various biosynthetic pathways and for epigenetic modifications that are crucial for maintaining cell pluripotency and self-renewal.[2][4][6]

Signaling Pathways Influenced by Threonine

Threonine supplementation can stimulate the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and proliferation.

Threonine_Signaling Threonine Threonine IGF1 IGF-I Threonine->IGF1 PI3K PI3K IGF1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K eIF4EBP1 4E-BP1 mTOR->eIF4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis |

Caption: Threonine-influenced PI3K/AKT/mTOR signaling pathway.

This compound: An Unexplored Analogue

Direct experimental evidence detailing the effects of this compound (NAT) on cell growth is not present in the current scientific literature. A safety assessment of N-acetyl-L-threonine has been conducted, establishing its non-mutagenic, non-genotoxic, and non-acutely toxic nature in rat models, with a determined No-Observed-Adverse-Effect-Level (NOAEL).[7]

To hypothesize the potential effects of NAT, we can look to the well-studied N-acetylated amino acid, N-acetylcysteine (NAC). It is crucial to note that while structurally related, the biological activities of NAC cannot be directly extrapolated to NAT.

Inferred Biological Activities based on N-Acetylcysteine (NAC) Studies:

  • Antioxidant Properties: NAC is a potent antioxidant and a precursor to glutathione.[8][9] If NAT shares similar properties, it could influence cell growth by modulating cellular redox status.

  • Effects on Proliferation: Studies on NAC have shown dose-dependent and cell-type-specific effects on cell proliferation. In some contexts, NAC can promote cell proliferation, while in others, particularly at higher concentrations, it can be inhibitory.[9][10][11][12]

  • Modulation of Signaling Pathways: NAC has been shown to influence signaling pathways involved in cell proliferation, such as the extracellular signal-regulated kinase (ERK) pathway.[9]

Comparative Overview

FeatureThreonineThis compound (Inferred)
Direct Evidence on Cell Growth Extensive evidence of promoting cell growth and proliferation.[1][2][3][4]No direct experimental data available.
Mechanism of Action Substrate for protein synthesis, activation of mTOR and MAPK signaling pathways.[1][5]Unknown. Potential for antioxidant activity and modulation of redox-sensitive signaling pathways.
Metabolic Role Catabolized to provide building blocks for biosynthesis and epigenetic modifications.[2][4][6]Unknown. The N-acetylation may alter its metabolic fate compared to threonine.
Safety Profile Generally recognized as safe; an essential nutrient.Found to be non-mutagenic, non-genotoxic, and not acutely toxic in animal studies.[7]

Experimental Protocols

As there are no direct comparative studies, this section outlines a general experimental workflow that could be employed to investigate the comparative effects of this compound and threonine on cell growth.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Growth and Viability Assays cluster_mechanistic Mechanistic Studies Cell_Culture Cell Line Seeding (e.g., HeLa, HEK293) Treatment Supplementation with: - Control (Vehicle) - Threonine - this compound Cell_Culture->Treatment Proliferation Cell Proliferation Assay (e.g., BrdU, Ki-67) Treatment->Proliferation Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability Western_Blot Western Blot Analysis (p-mTOR, p-ERK, etc.) Treatment->Western_Blot Metabolomics Metabolomic Analysis Treatment->Metabolomics

Caption: Proposed experimental workflow for comparative analysis.

1. Cell Culture and Supplementation:

  • Cell Lines: Select appropriate cell lines (e.g., HeLa, HEK293, or a specific cancer cell line) based on the research question.

  • Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Supplementation: Treat cells with varying concentrations of L-threonine and N-Acetyl-L-threonine. A vehicle control (the solvent used to dissolve the compounds) should be included.

2. Cell Proliferation and Viability Assays:

  • Cell Counting: Directly count cells using a hemocytometer or an automated cell counter at different time points after treatment.

  • MTT Assay: To assess cell viability and metabolic activity.

  • BrdU or EdU Incorporation Assay: To measure DNA synthesis as an indicator of cell proliferation.

3. Mechanistic Studies:

  • Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling molecules in the mTOR and MAPK pathways (e.g., Akt, mTOR, S6K, ERK).

  • Metabolomic Analysis: Perform metabolomics to understand how each compound alters the cellular metabolic profile.

Conclusion and Future Directions

While threonine's role as a promoter of cell growth is well-established, the effects of this compound remain uninvestigated. The N-acetylation could potentially alter its uptake, metabolism, and biological activity, possibly endowing it with antioxidant properties or modifying its influence on cell signaling pathways. The lack of direct comparative data represents a significant knowledge gap. Future research should focus on conducting head-to-head comparisons of these two molecules across various cell lines to elucidate the specific effects of this compound on cell growth and to determine its potential as a therapeutic or research agent. Such studies will be crucial for understanding the structure-activity relationship of N-acetylated amino acids and for exploring their potential applications in drug development and cellular research.

References

Navigating the Detection of N-Acetylthreonine: A Comparative Guide to Specificity and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules and post-translational modifications are paramount. This guide provides a comprehensive comparison of methodologies for the analysis of N-Acetylthreonine, a molecule of interest in various biological contexts. Due to the current lack of commercially available antibodies specifically targeting this compound, this guide will focus on a validated analytical chemistry approach and outline the rigorous validation requirements for any potential future immunological assays.

This compound is an N-acetylated derivative of the amino acid threonine. Its presence can be the result of protein degradation where it was an N-terminally acetylated residue or potentially other metabolic pathways. While its role in cellular signaling is not well-established, the structurally similar and widely studied N-acetylcysteine (NAC) is known to modulate key signaling pathways, suggesting that N-acetylated amino acids can have significant biological effects.

This guide will delve into the specifics of a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for this compound quantification and provide a framework for the validation of any forthcoming antibody-based detection methods.

Alternative Detection Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Currently, the most robust and validated method for the quantification of this compound in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A study focused on developing a more accurate estimation of glomerular filtration rate (eGFR) successfully developed and validated an ultra-performance liquid chromatography-tandem mass spectrometry assay for several metabolites, including acetylthreonine[1].

Performance Data of a Validated LC-MS/MS Assay for this compound

The performance of this assay demonstrates its suitability for quantitative applications in a clinical or research setting.

Performance Metric Result
Intra-assay Imprecision ≤10%
Inter-assay Imprecision ≤6.9%
Linearity (r²) >0.98
Analyte Recovery 98.5% - 113%
Carryover None Observed
Interferences None Observed

Table 1: Performance characteristics of a validated LC-MS/MS assay for the quantification of this compound[1].

Experimental Protocol: LC-MS/MS for this compound Quantification

The following is a generalized protocol for the quantification of small molecules like this compound in biological samples using LC-MS/MS. Specific parameters would need to be optimized for the particular instrument and sample type.

1. Sample Preparation:

  • For plasma or serum samples, perform a protein precipitation step by adding a solvent like methanol or acetonitrile.
  • Vortex and centrifuge to pellet the precipitated protein.
  • Collect the supernatant containing the small molecule analytes.
  • Evaporate the solvent and reconstitute the sample in a buffer compatible with the LC system.

2. Liquid Chromatography Separation:

  • Inject the prepared sample onto a suitable LC column (e.g., a reversed-phase C18 column).
  • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • The gradient will separate this compound from other components in the sample based on its physicochemical properties.

3. Mass Spectrometry Detection:

  • The eluent from the LC column is introduced into the mass spectrometer.
  • Ionize the this compound molecules, typically using electrospray ionization (ESI).
  • Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This two-stage mass filtering provides high specificity and sensitivity.

4. Quantification:

  • Create a standard curve using known concentrations of pure this compound.
  • Quantify the amount of this compound in the biological samples by comparing their peak areas to the standard curve.

Hypothetical this compound Antibody: A Roadmap for Validation

While no specific commercial antibodies for this compound are currently available, the development of such a reagent would require rigorous validation to ensure its specificity and reliability. The following sections outline the necessary validation experiments.

Western Blot Validation

Western blotting is a key technique to assess the specificity of an antibody against a target protein. In the case of a hypothetical anti-N-Acetylthreonine antibody, this would be adapted to test for specificity against N-acetylated proteins.

Experimental Protocol: Western Blot

  • Sample Preparation: Prepare lysates from cells or tissues known to contain or lack N-terminally acetylated proteins with threonine at the N-terminus. Include synthetic peptides with and without this compound as controls.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane using a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the hypothetical anti-N-Acetylthreonine antibody at an optimized dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Expected Outcomes for Western Blot Validation

Sample Expected Result with a Specific Antibody
Positive Control (Protein with this compound) Single band at the correct molecular weight.
Negative Control (Same protein without this compound) No band.
Competitive Peptide Blocking (Antibody pre-incubated with this compound peptide) No band in the positive control lane.
Cell Lysate from N-acetyltransferase knockout cells Reduced or absent signal compared to wild-type.

Table 2: Expected results from a Western Blot experiment to validate a hypothetical anti-N-Acetylthreonine antibody.

ELISA (Enzyme-Linked Immunosorbent Assay) Validation

ELISA would be used to quantify the amount of this compound in a sample and to assess the antibody's specificity and sensitivity.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a microplate with a conjugate of this compound linked to a carrier protein.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Add standards or samples containing free this compound along with the anti-N-Acetylthreonine antibody. The free this compound in the sample will compete with the coated this compound for binding to the antibody.

  • Washing: Wash away unbound antibody and sample.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate that will produce a colored product in the presence of the enzyme.

  • Measurement: Measure the absorbance of the colored product. The signal will be inversely proportional to the amount of this compound in the sample.

Expected Outcomes for ELISA Validation

Parameter Expected Result
Specificity The antibody should show high affinity for this compound and minimal cross-reactivity with other acetylated amino acids or unmodified threonine.
Sensitivity (Limit of Detection) The lowest concentration of this compound that can be reliably detected.
Linear Range The concentration range over which the assay is accurate.

Table 3: Key parameters to be determined during the ELISA validation of a hypothetical anti-N-Acetylthreonine antibody.

Immunohistochemistry (IHC) Validation

IHC would be used to determine the spatial distribution of this compound-containing proteins within a tissue.

Experimental Protocol: Immunohistochemistry

  • Tissue Preparation: Fix the tissue (e.g., with formalin) and embed it in paraffin. Cut thin sections and mount them on slides.

  • Deparaffinization and Rehydration: Remove the paraffin and rehydrate the tissue sections.

  • Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the tissue sections with the anti-N-Acetylthreonine antibody.

  • Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the location of the primary antibody binding.

  • Counterstaining and Mounting: Stain the cell nuclei with a counterstain (e.g., hematoxylin) and mount a coverslip.

Expected Outcomes for IHC Validation

Control Expected Staining Pattern
Positive Control Tissue Specific staining in expected cellular compartments.
Negative Control Tissue No staining.
Isotype Control (Antibody of the same isotype but irrelevant specificity) No staining.
Peptide Blocking Control Absence of staining when the antibody is pre-incubated with the this compound peptide.

Table 4: Controls and expected outcomes for the validation of a hypothetical anti-N-Acetylthreonine antibody in immunohistochemistry.

Visualizing Workflows and Pathways

To aid in understanding the processes involved, the following diagrams illustrate a generic antibody validation workflow and a potential signaling pathway that could be influenced by N-acetylated amino acids.

Antibody_Validation_Workflow cluster_specificity Specificity Validation cluster_application Application Validation Peptide Array Peptide Array Western Blot Western Blot Peptide Array->Western Blot ELISA ELISA Western Blot->ELISA Immunoprecipitation Immunoprecipitation ELISA->Immunoprecipitation Immunohistochemistry Immunohistochemistry Immunoprecipitation->Immunohistochemistry Flow Cytometry Flow Cytometry Immunohistochemistry->Flow Cytometry Validated Antibody Validated Antibody Flow Cytometry->Validated Antibody Hypothetical Antibody Hypothetical Antibody Hypothetical Antibody->Peptide Array Screening Positive & Negative Controls Positive & Negative Controls Positive & Negative Controls->Western Blot Positive & Negative Controls->ELISA Positive & Negative Controls->Immunoprecipitation Positive & Negative Controls->Immunohistochemistry

Caption: A generalized workflow for the validation of a new antibody.

Potential Role in Signaling Pathways

While the direct role of this compound in signaling is unknown, the related molecule N-acetylcysteine (NAC) has been shown to influence key cellular pathways, in part through its antioxidant properties. For instance, NAC can modulate the MAP kinase pathway and inhibit the activation of NF-κB. It is plausible that this compound could have similar, though likely distinct, effects.

MAPK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival NAC / this compound? NAC / this compound? NAC / this compound?->ERK Modulation?

Caption: A simplified MAPK signaling pathway with hypothetical modulation by N-acetylated amino acids.

Conclusion

The specific and validated detection of this compound currently relies on analytical techniques such as LC-MS/MS. While the development of a specific antibody would provide a valuable tool for researchers, it is crucial that any such reagent undergoes rigorous validation to ensure its specificity and reliability in various applications. This guide provides a framework for such validation and highlights the current state of this compound detection, empowering researchers to make informed decisions about the most appropriate methods for their experimental needs.

References

comparing the effects of N-Acetylthreonine and other acetylated amino acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of N-Acetylthreonine (NAT) and other prominent acetylated amino acids, including N-acetylcysteine (NAC), N-acetyl-L-tyrosine (NALT), and N-acetylglutamate (NAG). The information is compiled from existing research to facilitate an objective comparison of their demonstrated activities and mechanisms of action.

Overview of Biological Effects

While research into the specific biological activities of this compound is still emerging, other acetylated amino acids have been extensively studied for their therapeutic potential. This section summarizes the known effects of these compounds.

Table 1: Comparison of Biological Effects of Acetylated Amino Acids

Acetylated Amino AcidPrimary Biological EffectsKey Mechanisms of Action
This compound (NAT) Limited data available. Primarily studied for safety and bioavailability. Found to be non-toxic, non-mutagenic, and fully bioavailable in rats[1].Mechanisms largely uncharacterized.
N-acetylcysteine (NAC) Antioxidant, Anti-inflammatory, Mucolytic, Neuroprotective[2][3][4][5].Precursor to L-cysteine and glutathione (GSH), scavenger of reactive oxygen species (ROS), modulates inflammatory signaling pathways (e.g., NF-κB)[3][[“]].
N-acetyl-L-tyrosine (NALT) Cognitive enhancement, Stress reduction, Mood regulation[7][8][9][10][11].Precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine[7][8][9][11].
N-acetylglutamate (NAG) Essential cofactor in the urea cycle, regulation of ammonia detoxification[12][13][14][15].Allosteric activator of carbamoyl phosphate synthetase I (CPS1)[12][13][15].

Detailed Comparison of Effects

This compound (NAT)

Current scientific literature on this compound primarily focuses on its safety and nutritional aspects. A key study established its safety profile, demonstrating no mutagenic, genotoxic, or acute toxic effects in rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 848.5 mg/kg bw/day for male and 913.6 mg/kg bw/day for female rats[1]. Another study highlighted that N-acetyl-L-threonine is as bioavailable as N-acetyl-L-methionine and supports growth in rats[16]. While one commercial source suggests potential roles in enhancing protein synthesis and supporting cognitive function, these claims are not yet substantiated by published experimental data[17]. Further research is needed to elucidate the specific biological activities and mechanisms of action of NAT.

N-acetylcysteine (NAC)

NAC is a well-established antioxidant and anti-inflammatory agent. Its primary mechanism involves replenishing intracellular levels of glutathione (GSH), a critical antioxidant[3]. NAC serves as a precursor for L-cysteine, which is a rate-limiting substrate for GSH synthesis. By boosting GSH levels, NAC helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Furthermore, NAC exerts anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response[2][3]. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

NAC_Signaling_Pathway NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation NFkB_Inhibition NF-κB Inhibition NAC->NFkB_Inhibition Inhibits GSH Glutathione (GSH) Cysteine->GSH Synthesis Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Neutralizes ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Induces Inflammation Inflammation NFkB_Inhibition->Inflammation

Figure 1: Simplified signaling pathway of N-acetylcysteine (NAC).
N-acetyl-L-tyrosine (NALT)

NALT is primarily recognized for its role in cognitive function. It serves as a more soluble precursor to the amino acid L-tyrosine[8]. L-tyrosine is a crucial building block for the synthesis of key catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine[7][8][9][11]. These neurotransmitters are integral to mood, focus, and the body's response to stress. By increasing the available pool of L-tyrosine in the brain, NALT is thought to support cognitive performance, particularly under stressful conditions[7][11].

NALT_Signaling_Pathway NALT N-acetyl-L-tyrosine (NALT) L_Tyrosine L-tyrosine NALT->L_Tyrosine Deacetylation L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Cognitive_Function Cognitive Function (Mood, Focus, Stress Response) Dopamine->Cognitive_Function Epinephrine Epinephrine Norepinephrine->Epinephrine Norepinephrine->Cognitive_Function Epinephrine->Cognitive_Function

Figure 2: N-acetyl-L-tyrosine (NALT) in neurotransmitter synthesis.
N-acetylglutamate (NAG)

N-acetylglutamate plays a critical and highly specific role in nitrogen metabolism as an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle[12][13][15]. The urea cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea for excretion[14]. The synthesis of NAG itself is stimulated by arginine, an intermediate of the urea cycle, creating a positive feedback loop that enhances ammonia detoxification when amino acid levels are high[12].

NAG_Urea_Cycle_Regulation cluster_mitochondrion Mitochondrion Glutamate Glutamate NAGS NAGS Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-acetylglutamate (NAG) NAGS->NAG CPS1 CPS1 NAG->CPS1 Allosteric Activator Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Ammonia Ammonia (NH3) Ammonia->CPS1 Arginine Arginine (from Urea Cycle) Arginine->NAGS Activates

Figure 3: Role of N-acetylglutamate (NAG) in the urea cycle.

Experimental Protocols

Detailed experimental protocols are crucial for the objective assessment of the biological effects of these compounds. Below are general methodologies for key assays.

Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_workflow General Workflow for In Vitro Antioxidant Assays start Prepare Acetylated Amino Acid Solutions (various concentrations) assay_prep Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) reaction Incubate Acetylated Amino Acid with Assay Reagent measurement Measure Absorbance Change (Spectrophotometry) calculation Calculate Antioxidant Capacity (e.g., IC50, Trolox equivalents) end Results

Figure 4: General experimental workflow for antioxidant assays.
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. A solution of the acetylated amino acid is mixed with a DPPH solution, and the decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to reduce the ABTS radical and cause decolorization is measured spectrophotometrically.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured by the change in absorbance.

Anti-inflammatory Activity Assays (In Vitro)

Anti_Inflammatory_Assay_Workflow cluster_workflow General Workflow for In Vitro Anti-inflammatory Assays start Culture Immune Cells (e.g., Macrophages, Monocytes) treatment Pre-treat cells with Acetylated Amino Acid stimulation Stimulate Inflammation (e.g., with Lipopolysaccharide - LPS) incubation Incubate for a defined period analysis Analyze Inflammatory Markers (e.g., Cytokine levels via ELISA, NF-κB activation via Western Blot) end Results

Figure 5: General workflow for in vitro anti-inflammatory assays.
  • Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages: Macrophage cell lines (e.g., RAW 264.7) are pre-treated with the acetylated amino acid and then stimulated with LPS to induce an inflammatory response. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are then quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

  • NF-κB Activation Assay: The effect of the acetylated amino acid on the activation of the NF-κB signaling pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting or immunofluorescence microscopy.

Neuroprotection Assays (In Vitro)

Neuroprotection_Assay_Workflow cluster_workflow General Workflow for In Vitro Neuroprotection Assays start Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) treatment Pre-treat cells with Acetylated Amino Acid insult Induce Neuronal Damage (e.g., Oxidative stress with H₂O₂, Excitotoxicity with Glutamate) incubation Incubate for a defined period viability_assay Assess Cell Viability (e.g., MTT assay, LDH assay) end Results

Figure 6: General workflow for in vitro neuroprotection assays.
  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells: Neuronal cell lines (e.g., SH-SY5Y) are pre-incubated with the acetylated amino acid before being exposed to H₂O₂ to induce oxidative stress and cell death. Cell viability is then measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial function.

  • Glutamate-Induced Excitotoxicity: Primary neurons or neuronal cell lines are treated with the acetylated amino acid and then exposed to high concentrations of glutamate to induce excitotoxicity, a key mechanism in neurodegenerative diseases. The protective effect of the compound is determined by measuring cell survival.

Conclusion

N-acetylcysteine, N-acetyl-L-tyrosine, and N-acetylglutamate are acetylated amino acids with distinct and well-characterized biological effects and mechanisms of action. NAC is a potent antioxidant and anti-inflammatory agent, NALT primarily supports cognitive function by providing a precursor to key neurotransmitters, and NAG is an essential regulator of the urea cycle.

In contrast, the biological activities of this compound remain largely unexplored. While it has been shown to be safe and bioavailable, there is a significant lack of published experimental data on its potential antioxidant, anti-inflammatory, neuroprotective, or other therapeutic effects. Further research is imperative to elucidate the functional roles of this compound and to enable a comprehensive comparison with other acetylated amino acids. This will be crucial for understanding its potential applications in research, nutrition, and drug development.

References

cross-reactivity testing of antibodies for N-acetylated proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , designed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of product performance with supporting experimental data, detailed methodologies, and visual diagrams to facilitate understanding.

Introduction to N-Acetylated Protein Antibody Specificity

N-terminal acetylation is a widespread protein modification in eukaryotes, affecting as many as 80% of all human proteins.[1][2] This modification is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[3][4][5] N-terminal acetylation plays a crucial role in regulating protein stability, protein-protein interactions, and subcellular localization.[6][7] Given the subtlety of this modification, the specificity of antibodies designed to detect N-acetylated proteins is paramount for accurate and reproducible research. This guide outlines the key methodologies for testing the cross-reactivity of these antibodies and provides a framework for comparing their performance.

Comparison of Antibody Performance

The performance of antibodies targeting N-acetylated proteins can be assessed based on their specificity and sensitivity. An ideal antibody will exhibit high affinity for the N-terminally acetylated protein while showing minimal to no binding to the non-acetylated form of the same protein or other acetylated proteins (in the case of site-specific antibodies).

Table 1: Comparison of Key Performance Parameters for Anti-N-Acetylated Protein Antibodies

Antibody Type Target Validation Assays Key Performance Metrics Potential Cross-Reactivity
Site-Specific N-terminal Acetyl (Nt-Ac) Antibody A specific N-terminally acetylated protein (e.g., Nt-Ac-Met-...)Dot Blot, Western Blot, ELISA, Peptide ArrayHigh signal with the target acetylated peptide/protein; No signal with the corresponding non-acetylated peptide/protein.Other proteins with similar N-terminal sequences; Lysine-acetylated proteins.
Pan-Acetyl-Lysine Antibody Acetylated lysine residues in any protein contextDot Blot, Western Blot, ELISA, ImmunoprecipitationBroad recognition of multiple acetylated proteins; No signal with non-acetylated proteins.May not recognize all acetylated lysine contexts equally due to sequence preferences.
N-terminal Acetyl Motif Antibody A consensus sequence with an N-terminal acetyl groupPTMScan®, ELISA, Western BlotEnrichment of peptides matching the specific N-terminal acetyl motif.Proteins outside the motif that share some sequence similarity.

Experimental Protocols for Cross-Reactivity Testing

Accurate determination of antibody cross-reactivity relies on well-designed experiments with appropriate controls. Below are detailed protocols for key assays.

Dot Blot Assay for Specificity Screening

The dot blot is a rapid and straightforward method to assess the specificity of an antibody for its acetylated target.[8][9][10][11]

Materials:

  • Nitrocellulose or PVDF membrane

  • Acetylated and non-acetylated synthetic peptides corresponding to the target protein's N-terminus

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody (the antibody to be tested)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Application: Spot serial dilutions of the acetylated and non-acetylated peptides onto the nitrocellulose membrane. Allow the spots to dry completely.[10][11]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as in step 4.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]

Expected Results: A specific antibody will generate a strong signal for the acetylated peptide with a negligible signal for the non-acetylated peptide.

Western Blot Analysis for Protein Specificity

Western blotting provides information about the antibody's ability to recognize the full-length target protein in a complex mixture, such as a cell lysate.[12][13][14]

Materials:

  • Cell lysates from cells expressing the target protein (ideally with and without induction of acetylation, e.g., using deacetylase inhibitors like Trichostatin A).

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Separation: Separate the cell lysates by SDS-PAGE.[12]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Expected Results: The antibody should detect a band at the correct molecular weight of the target protein, with signal intensity correlating with the expected level of acetylation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Comparison

ELISA can be used to quantify the binding affinity of the antibody to its acetylated target versus non-acetylated controls.[15][16][17][18][19]

Materials:

  • ELISA plates

  • Acetylated and non-acetylated peptides

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer

  • Primary and secondary antibodies

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Coating: Coat the wells of an ELISA plate with the acetylated and non-acetylated peptides overnight at 4°C.[19]

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells multiple times with wash buffer (e.g., PBS-T).

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution and allow the color to develop. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.[19]

Expected Results: The absorbance values will be high for the acetylated peptide and low for the non-acetylated peptide, allowing for a quantitative assessment of specificity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antibody Cross-Reactivity Testing

experimental_workflow cluster_prep Sample Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis acetyl_peptide Acetylated Peptide dot_blot Dot Blot acetyl_peptide->dot_blot elisa ELISA acetyl_peptide->elisa non_acetyl_peptide Non-Acetylated Peptide non_acetyl_peptide->dot_blot non_acetyl_peptide->elisa cell_lysate Cell Lysate western_blot Western Blot cell_lysate->western_blot specificity Specificity Assessment dot_blot->specificity western_blot->specificity sensitivity Sensitivity Analysis elisa->sensitivity quantification Quantitative Comparison elisa->quantification

Caption: Workflow for assessing the cross-reactivity of N-acetylated protein antibodies.

N-Terminal Acetylation Signaling Pathway

N-terminal acetylation can influence protein fate, including its stability and degradation. One such pathway involves the recognition of N-terminally acetylated proteins by specific E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.

n_acetylation_pathway cluster_translation Co-translational Modification cluster_fate Protein Fate ribosome Ribosome nascent_protein Nascent Polypeptide ribosome->nascent_protein nat N-terminal Acetyltransferase (NAT) nascent_protein->nat ac_coa Acetyl-CoA ac_coa->nat acetylated_protein N-terminally Acetylated Protein nat->acetylated_protein Acetylation stable_protein Stable, Functional Protein acetylated_protein->stable_protein Folding & Function e3_ligase E3 Ubiquitin Ligase acetylated_protein->e3_ligase Recognition of Ac-N-degron ubiquitination Ubiquitination e3_ligase->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation proteasome->degradation

Caption: N-terminal acetylation pathway influencing protein stability.

References

N-Acetylthreonine as an Emerging Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-Acetylthreonine as a potential biomarker, based on current scientific understanding. Due to the limited number of comprehensive validation studies on this compound in patient samples, this document outlines the foundational knowledge, analytical methodologies, and the necessary framework for its validation, while drawing comparisons with the broader class of N-acetylated amino acids.

Introduction to this compound

This compound is an N-acetylated derivative of the essential amino acid threonine. It is a known human metabolite detectable in biofluids such as urine[1]. The presence and concentration of N-acetylated amino acids can reflect alterations in protein metabolism and enzymatic activity, making them a subject of interest in biomarker discovery[2][3]. While specific, large-scale validation of this compound for particular diseases is not yet widely published, its class of molecules, N-acyl-alpha amino acids, are considered potential biomarkers for various metabolic conditions[2][4]. For instance, elevated levels of several N-acetylated amino acids, including this compound, have been observed in the urine of individuals with acylase I deficiency, a rare genetic disorder[1].

Comparative Analysis: this compound and Other Biomarkers

A direct comparison of this compound with established biomarkers for specific diseases is challenging due to the nascent stage of its validation. However, we can construct a comparative framework that highlights the parameters necessary for its validation against a well-established biomarker class, such as markers of kidney function.

Table 1: Hypothetical Performance Comparison for a Renal Disease Biomarker

FeatureThis compound (Potential)Established Renal Biomarkers (e.g., Serum Creatinine, Cystatin C)
Biological Rationale Altered amino acid metabolism and protein turnover in kidney disease could affect levels.Directly related to glomerular filtration rate (GFR); established indicators of kidney function.
Sensitivity To be determined through clinical studies.Well-characterized for detecting changes in GFR.
Specificity To be determined; may be influenced by diet and other metabolic conditions.Can be influenced by muscle mass (creatinine) or inflammation (cystatin C).
Validation in Patient Cohorts Limited to observations in specific metabolic disorders.Extensively validated in large, diverse patient populations.
Analytical Method Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Standardized colorimetric and enzymatic assays widely available in clinical labs.
Reference Ranges Not yet established for healthy or diseased populations.Well-established reference ranges are available.

Experimental Protocols

The primary analytical method for the quantification of this compound and other N-acetylated amino acids in patient samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for biomarker research.

Protocol: Quantification of this compound in Human Plasma/Urine by LC-MS/MS

1. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 400 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine: Thaw frozen urine samples and centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined and optimized. For example, for this compound (M+H)+ at m/z 162.08, a characteristic product ion would be monitored.

    • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Visualizing the Path to Validation

The validation of a novel biomarker like this compound is a multi-stage process, from initial discovery to clinical utility. The following diagram illustrates a typical workflow.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility Discovery Metabolomics Studies (e.g., in patient cohorts) Candidate_Selection Candidate Biomarker Selection (this compound identified) Discovery->Candidate_Selection Assay_Development Assay Development (LC-MS/MS method) Candidate_Selection->Assay_Development Assay_Validation Assay Validation (Sensitivity, Specificity, Reproducibility) Assay_Development->Assay_Validation Retrospective Retrospective Cohort Studies (Archived Samples) Assay_Validation->Retrospective Prospective Prospective Cohort Studies (Clinical Trials) Retrospective->Prospective Clinical_Utility Assessment of Clinical Utility (Diagnostic/Prognostic Value) Prospective->Clinical_Utility

Biomarker validation workflow.

Conclusion

This compound represents a potential, albeit underexplored, biomarker that warrants further investigation. Its connection to fundamental amino acid metabolism suggests its levels could be perturbed in various disease states. The primary barrier to its current clinical application is the lack of comprehensive validation studies in large patient cohorts. Future research should focus on targeted studies to evaluate its sensitivity and specificity for specific diseases, comparing its performance with existing biomarkers, and establishing standardized analytical methods for its routine measurement. The protocols and workflow outlined in this guide provide a roadmap for researchers to undertake such validation studies.

References

Comparative Proteomics of Cells Treated with N-Acetylcysteine (NAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Quantitative Proteomic Data Summary

The following tables summarize the differentially expressed proteins in cells treated with N-Acetylcysteine across different studies.

Table 1: Differentially Expressed Proteins in Human Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines (786-O and SN12C) Treated with 2 mM NAC for 24 hours [1]

Protein CategoryDownregulated Proteins (Associated with Cancer Features)Upregulated Proteins (Associated with Tumorigenicity Recovery)
Cell Proliferation & Growth Proteins associated with cell cycle progressionp53 pathway proteins
Cell Migration & Motility Proteins involved in cytoskeletal organizationProteins involved in DNA repair pathways
Metabolism Proteins involved in cancer cell metabolic pathways-

Note: The original study identified a large number of proteins; this table represents a summary of the key functional categories affected.[1]

Table 2: Differentially Expressed Proteins in H₂O₂-Induced Cytotoxicity in SK-N-MC Neural Cells with NAC Pretreatment [2]

Treatment GroupTotal Differentially Expressed Proteins (DEPs)Key Rescued DEPs by NAC Pretreatment
H₂O₂ vs. Control 37-
NAC + H₂O₂ vs. H₂O₂ 10Aspartate aminotransferase, L-lactate dehydrogenase B chain

Table 3: Differentially Expressed Proteins in Drosophila melanogaster Treated with NAC [3]

Protein Expression ChangeNumber of ProteinsKey Functional Groups
Upregulated 227Antioxidant proteins
Downregulated 12Proteins involved in glycolysis and citric acid cycle

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited proteomic studies.

Protocol 1: Quantitative Proteomics of ccRCC Cell Lines Treated with NAC[1]
  • Cell Culture and Treatment: Human clear cell renal cell carcinoma (ccRCC) cell lines (786-O and SN12C) were cultured. For the treatment group, cells were incubated in a serum-free, low pH medium with 2 mM NAC for 24 hours. The control group was incubated in a serum-free medium at a normal pH.

  • Protein Extraction and Digestion: Proteins were extracted from the cell lysates. Protein concentration was determined, and equal amounts of protein from control and treated samples were processed. Proteins were denatured, reduced, alkylated, and then digested into peptides, often using trypsin.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This study utilized SILAC for quantitative analysis, where cells are metabolically labeled with "heavy" or "light" amino acids to differentiate between the proteomes of different experimental conditions.

  • Mass Spectrometry (MS) Analysis: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data was processed using software to identify and quantify the proteins. The relative abundance of proteins between the NAC-treated and control groups was determined to identify differentially expressed proteins.

Protocol 2: Proteomic Analysis of H₂O₂-Induced Cytotoxicity with NAC Rescue[2]
  • Cell Culture and Treatment: SK-N-MC neural cells were divided into three groups: untreated control, H₂O₂-treated, and a group pretreated with NAC followed by H₂O₂ treatment.

  • Protein Digestion: Proteins from each group were extracted and digested into peptides.

  • LC-MS/MS with Data-Independent Acquisition (DIA): Peptide samples were analyzed using liquid chromatography-tandem mass spectrometry with a data-independent acquisition (DIA) method.

  • Data Analysis: The DIA data was quantified using Skyline software. Statistical analysis was performed using MSstats to identify differentially expressed proteins among the three groups. Gene Ontology (GO) and protein-protein interaction analyses were conducted on the identified DEPs.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate the experimental processes and biological pathways affected by NAC treatment.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_outcomes Outcomes A Cell Culture (e.g., ccRCC, Neural Cells) B Treatment Groups: 1. Control 2. NAC Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E Peptide Mixture F Protein Identification & Quantification E->F G Bioinformatics Analysis (Pathway, GO) F->G H Identification of Differentially Expressed Proteins G->H I Upregulated Proteins H->I J Downregulated Proteins H->J

Caption: A generalized workflow for comparative proteomics analysis of NAC-treated cells.

NAC-Modulated Signaling Pathways

N-Acetylcysteine is known to influence several key signaling pathways, primarily through its role as an antioxidant and a precursor to glutathione.[4] These pathways are often involved in cellular responses to stress, inflammation, and apoptosis.

G cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_responses Cellular Responses NAC N-Acetylcysteine ROS Reactive Oxygen Species (ROS) NAC->ROS scavenges GSH Glutathione (GSH) Synthesis NAC->GSH precursor JNK JNK Pathway NAC->JNK inhibits p38 p38 MAPK Pathway NAC->p38 inhibits NFkB NF-kappaB Pathway NAC->NFkB inhibits p53 p53 Pathway NAC->p53 upregulates ROS->JNK ROS->p38 ROS->NFkB Antioxidant Antioxidant Defense GSH->Antioxidant Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation NFkB->Inflammation CellCycle Cell Cycle Arrest p53->CellCycle

Caption: Key signaling pathways modulated by N-Acetylcysteine (NAC).

References

N-Acetylthreonine vs. Phosphothreonine: A Comparative Guide to Their Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, post-translational modifications (PTMs) of amino acids serve as critical switches that govern protein function, localization, and interaction. Among these, modifications on the threonine residue are pivotal. This guide provides a comprehensive comparison of two such modifications: N-Acetylthreonine and phosphothreonine. While both involve the addition of a chemical group to threonine, their roles in cellular signaling pathways are fundamentally distinct. Phosphothreonine is a cornerstone of dynamic signaling cascades, acting as a transient switch, whereas this compound, primarily in the form of N-terminal acetylation, is largely a stable modification influencing a protein's lifecycle.

Core Distinctions at a Glance

FeaturePhosphothreonineThis compound
Modification Type Reversible phosphorylation of the hydroxyl groupPrimarily irreversible N-terminal acetylation of the alpha-amino group; O-acetylation is chemically unstable[1].
Primary Role Dynamic signal transduction, enzyme activation/deactivation[2].Protein stability, localization, and preventing degradation[3][4].
Enzymes Involved Protein kinases (e.g., MAPKs) and phosphatases[2].N-terminal acetyltransferases (NATs)[5][6].
Nature of Regulation Highly dynamic and reversible, allowing for rapid cellular responses.Generally static and co-translational, establishing a protein's fate from its synthesis[5].
Key Signaling Pathways Mitogen-activated protein kinase (MAPK/ERK), Akt signaling, and numerous other kinase cascades[2][7].Primarily involved in the N-end rule pathway for protein degradation[3].

Phosphothreonine: The Dynamic Signaling Hub

Phosphorylation of threonine residues is a central mechanism in cellular signaling, acting as a molecular switch to control a vast array of cellular processes.[2] This reversible modification, catalyzed by protein kinases and revered by phosphatases, allows cells to rapidly respond to external stimuli.

Key Signaling Pathways Involving Phosphothreonine

The Mitogen-Activated Protein Kinase (MAPK) cascade is a canonical example of a signaling pathway heavily reliant on threonine phosphorylation. This pathway is crucial for cell proliferation, differentiation, and stress responses.

MAPK_Pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates (Ser/Thr) ERK ERK MEK->ERK phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse regulates

MAPK/ERK Signaling Cascade

This compound: A Regulator of Protein Fate

In contrast to the dynamic role of phosphothreonine, the acetylation of threonine residues is predominantly observed as N-terminal acetylation. This modification occurs co-translationally, shortly after a protein is synthesized on the ribosome, and is generally considered irreversible.[5][6] N-terminal acetylation of threonine, catalyzed by N-terminal acetyltransferases (NATs) like NatA, plays a crucial role in determining a protein's stability and protecting it from degradation.[3][5]

While O-acetylation of the threonine side chain has been considered, studies have shown this modification to be chemically unstable, making it an unlikely candidate for a widespread and robust signaling mechanism.[1] There is some evidence of O-acetylation of serine and threonine by bacterial effector proteins injected into host cells, but this is a specialized case of host-pathogen interaction rather than a general eukaryotic signaling mechanism.[8][9]

The primary recognized role of N-terminal threonine acetylation is in the context of the "N-end rule" or "N-degron" pathway, which dictates the half-life of a protein based on its N-terminal amino acid. Acetylation of the N-terminus can act as a protective signal, preventing the protein from being targeted for ubiquitination and subsequent degradation by the proteasome.[3]

N_Terminal_Acetylation cluster_translation Co-translational Modification NascentPolypeptide Nascent Polypeptide (N-terminal Thr) NatA NatA Complex (N-terminal Acetyltransferase) NascentPolypeptide->NatA acetylates Ribosome Ribosome Ribosome->NascentPolypeptide AcetylatedProtein N-terminally Acetylated Protein NatA->AcetylatedProtein StableProtein Stable Protein (Resistant to Degradation) AcetylatedProtein->StableProtein leads to Degradation Ubiquitin-Proteasome System UnacetylatedProtein Unacetylated Protein (Degradation Signal) UnacetylatedProtein->Degradation targeted by

Role of N-Terminal Threonine Acetylation in Protein Stability

Experimental Protocols

Investigating phosphothreonine and this compound requires distinct experimental approaches due to their different chemical natures and biological contexts.

Studying Phosphothreonine

The analysis of protein phosphorylation is a well-established field with a variety of available techniques.

1. Enrichment of Phosphopeptides: Due to the low stoichiometry of phosphorylation, enrichment is a critical step.

  • Immobilized Metal Affinity Chromatography (IMAC): This technique utilizes metal ions (e.g., Fe³⁺, Ga³⁺) chelated to a solid support to capture negatively charged phosphate groups.

  • Titanium Dioxide (TiO₂) Chromatography: TiO₂ exhibits a high affinity for phosphate groups under acidic conditions.

2. Mass Spectrometry-Based Phosphoproteomics:

  • Sample Preparation: Proteins are extracted, denatured, reduced, alkylated, and digested into peptides (typically with trypsin).

  • Enrichment: Phosphopeptides are enriched using IMAC or TiO₂.

  • LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the phosphorylated peptides and localize the phosphorylation sites.

  • Quantitative Analysis: Methods like Tandem Mass Tags (TMT), Label-Free Quantification (LFQ), or Data-Independent Acquisition (DIA) can be used to compare the abundance of phosphopeptides across different samples.

3. Western Blotting:

  • Principle: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphothreonine.

  • Application: Used to validate mass spectrometry findings and to assess the phosphorylation status of specific proteins.

Phosphoproteomics_Workflow A Cell Lysis & Protein Extraction B Protein Digestion (Trypsin) A->B C Phosphopeptide Enrichment (IMAC or TiO2) B->C D LC-MS/MS Analysis C->D E Data Analysis: Identification & Quantification D->E F Western Blot Validation (Anti-Phosphothreonine Antibody) E->F Validation

Experimental Workflow for Phosphoproteomics
Studying this compound

The study of N-terminal acetylation requires specialized proteomic techniques.

1. Enrichment of N-terminal Peptides: Standard proteomic workflows are often biased against identifying N-terminal peptides. Specific methods are needed:

  • COFRADIC (Combined Fractional Diagonal Chromatography): A technique that allows for the specific isolation of N-terminal peptides.

  • Terminal Amine Isotopic Labeling of Substrates (TAILS): A method that enriches for N-terminal peptides by depleting internal tryptic peptides.

2. Mass Spectrometry for N-terminal Acetylation:

  • Sample Preparation: Similar to phosphoproteomics, proteins are extracted and digested. However, the choice of protease is critical as trypsin can be inefficient for short N-terminal peptides. Using multiple proteases can improve coverage.[10]

  • Enrichment: N-terminal peptides are enriched using methods like TAILS.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by mass spectrometry. The identification of N-acetylated peptides is based on a characteristic mass shift of +42.0106 Da on the N-terminal threonine.

  • Database Searching: Specialized search algorithms are used to identify N-terminally acetylated peptides from the mass spectrometry data.

3. Use of N-acetyltransferase-specific Antibodies (for N-terminal modifications in general): While not specific to this compound, antibodies against specific N-terminal acetylated motifs can be used in techniques like Western blotting or immunoprecipitation to study the function of N-terminal acetylation.[4]

Conclusion

In the realm of cellular signaling, phosphothreonine and this compound represent two distinct paradigms of post-translational modification. Phosphothreonine is a key player in the dynamic and reversible regulation of signaling pathways, enabling cells to respond swiftly to a changing environment. In contrast, this compound, primarily through N-terminal acetylation, acts as a more permanent mark that critically influences a protein's stability and overall fate within the cell. For researchers and drug development professionals, understanding these fundamental differences is crucial for dissecting signaling networks and for the rational design of therapeutic interventions that target these distinct cellular processes. While the study of phosphothreonine is well-advanced, the functional consequences of N-terminal acetylation of threonine and other residues remain an active and important area of research.

References

Validating the Functional Consequences of N-Acetylthreonine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, enabling precise modulation of protein structure and function. N-Acetylthreonine (NAcT), with its acetylated amino group and a hydroxyl-containing side chain, presents an intriguing candidate for altering protein properties such as stability, enzymatic activity, and protein-protein interactions.

This guide provides a comparative framework for validating the functional consequences of incorporating this compound into a target protein. Due to a lack of specific published data on the site-specific incorporation of this compound, this document leverages established methodologies and analogous findings from the broader field of unnatural amino acid incorporation and the well-studied phenomenon of N-terminal acetylation. The experimental protocols and potential outcomes described herein are based on standard biochemical and cell-based assays and serve as a blueprint for researchers venturing into the characterization of proteins modified with this compound.

Hypothetical Functional Consequences of this compound Incorporation

The introduction of this compound at a specific site within a protein could elicit a range of functional changes. The N-acetyl group can alter the local charge and steric environment, while the threonine side chain can participate in hydrogen bonding. Potential consequences to investigate are outlined in the table below, along with alternative modifications for comparison.

Table 1: Comparison of Potential Functional Consequences of Amino Acid Modifications

Functional ParameterWild-Type (Threonine)This compound IncorporationAlternative (e.g., Alanine)Rationale for Change with this compound
Protein Stability (Tm) Baseline melting temperaturePotentially increased or decreasedTypically minor changeThe acetyl group may form new intramolecular interactions, increasing stability, or disrupt existing networks, decreasing stability.
Enzyme Kinetics (Km) Baseline substrate affinityPotentially alteredMay increase Km if Thr is in active siteSteric hindrance from the acetyl group could impact substrate binding.
Enzyme Kinetics (kcat) Baseline catalytic ratePotentially alteredMay decrease kcat if Thr is catalyticChanges in active site geometry or charge distribution could affect catalysis.
Protein-Protein Interaction (KD) Baseline binding affinityPotentially alteredMay disrupt interactionThe acetyl group could create a new binding interface or sterically block an existing one.

Experimental Protocols for Validation

To empirically determine the effects of this compound incorporation, a series of comparative experiments between the wild-type protein and the this compound-containing variant are necessary.

Site-Specific Incorporation of this compound

The incorporation of this compound at a specific codon requires the use of an orthogonal translation system. This typically involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and charges a corresponding orthogonal tRNA, which in turn recognizes a nonsense or quadruplet codon introduced at the desired site in the target gene.

Methodology:

  • Develop/Obtain an Orthogonal Synthetase-tRNA Pair: An aaRS/tRNA pair that is orthogonal to the host's translation machinery and specific for this compound is required. This may involve evolving an existing aaRS through directed evolution.

  • Gene Mutagenesis: Introduce a nonsense codon (e.g., TAG) at the desired threonine codon in the gene of interest using site-directed mutagenesis.

  • Protein Expression: Co-express the mutated gene and the orthogonal aaRS/tRNA pair in a suitable expression host (e.g., E. coli) in the presence of this compound in the growth medium.

  • Purification: Purify the full-length protein containing this compound using affinity chromatography and other standard purification techniques.

  • Mass Spectrometry Verification: Confirm the successful and site-specific incorporation of this compound using mass spectrometry (e.g., LC-MS/MS).

Protein Stability Assays

a) Thermal Shift Assay (Differential Scanning Fluorimetry - DSF):

This method measures the change in the melting temperature (Tm) of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding.

Methodology:

  • Sample Preparation: Prepare reactions containing the purified wild-type and this compound-modified proteins at the same concentration in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the transition corresponds to the Tm. Compare the Tm values of the wild-type and modified proteins.

b) Circular Dichroism (CD) Spectroscopy:

CD spectroscopy can be used to assess the secondary structure and thermal stability of the proteins.

Methodology:

  • Spectra Acquisition: Obtain CD spectra of the wild-type and modified proteins in the far-UV region (e.g., 190-260 nm) to assess secondary structure.

  • Thermal Melt: Monitor the CD signal at a specific wavelength (e.g., 222 nm) as the temperature is increased to determine the Tm.

  • Data Comparison: Compare the secondary structure content and Tm values between the two protein variants.

Enzyme Kinetic Assays

If the protein of interest is an enzyme and the modification is near the active site, its kinetic parameters should be evaluated.

Methodology:

  • Assay Setup: Prepare a series of reactions with varying substrate concentrations for both the wild-type and this compound-containing enzyme.

  • Initial Velocity Measurement: Measure the initial reaction rates at each substrate concentration using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protein-Protein Interaction Analysis

a) Surface Plasmon Resonance (SPR):

SPR measures the binding affinity and kinetics of molecular interactions in real-time.

Methodology:

  • Immobilization: Immobilize one binding partner (ligand) on the sensor chip.

  • Analyte Injection: Flow different concentrations of the other binding partner (analyte; either the wild-type or this compound-modified protein) over the chip.

  • Data Analysis: Monitor the change in the refractive index to obtain sensorgrams. Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

b) Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: Place one binding partner in the sample cell and the other (wild-type or modified protein) in the injection syringe.

  • Titration: Perform a series of injections of the titrant into the sample cell and measure the heat evolved or absorbed.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing Workflows and Pathways

Experimental Workflow for Functional Validation

experimental_workflow cluster_synthesis Protein Synthesis & Verification cluster_assays Functional Assays cluster_comparison Comparative Analysis cluster_conclusion Conclusion sdm Site-Directed Mutagenesis (Introduce TAG codon) expression Co-expression with Orthogonal aaRS/tRNA Pair + this compound sdm->expression purification Protein Purification expression->purification ms_verify Mass Spectrometry Verification purification->ms_verify stability Stability Assays (DSF, CD) ms_verify->stability kinetics Enzyme Kinetics (Michaelis-Menten) ms_verify->kinetics ppi Protein-Protein Interaction (SPR, ITC) ms_verify->ppi compare_stability Compare Tm stability->compare_stability compare_kinetics Compare Km, kcat kinetics->compare_kinetics compare_ppi Compare KD ppi->compare_ppi conclusion Determine Functional Consequences of This compound Incorporation compare_stability->conclusion compare_kinetics->conclusion compare_ppi->conclusion

Caption: Workflow for validating the functional consequences of this compound incorporation.

Hypothetical Signaling Pathway Modulation

The incorporation of this compound could impact signaling pathways by altering protein-protein interactions. For example, if incorporated into a kinase, it could affect its interaction with substrates or regulatory proteins.

signaling_pathway cluster_wt Wild-Type Pathway cluster_nact This compound Modified Pathway receptor_wt Receptor kinase_wt Kinase (WT) receptor_wt->kinase_wt substrate_wt Substrate kinase_wt->substrate_wt response_wt Cellular Response substrate_wt->response_wt receptor_nact Receptor kinase_nact Kinase (NAcT) receptor_nact->kinase_nact substrate_nact Substrate kinase_nact->substrate_nact Inhibited Interaction response_nact Altered Cellular Response substrate_nact->response_nact

Caption: Hypothetical modulation of a signaling pathway by this compound incorporation.

Conclusion

While direct experimental data on the functional consequences of site-specifically incorporated this compound remains to be published, the methodologies and analytical frameworks presented in this guide provide a robust starting point for such investigations. By systematically comparing the biochemical and biophysical properties of wild-type and this compound-containing proteins, researchers can elucidate the precise impact of this novel modification. Such studies will be invaluable for the rational design of proteins with tailored functionalities for applications in research, diagnostics, and therapeutics.

A Comparative Guide to the Synthesis of N-Acetylthreonine: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-Acetylthreonine, a crucial chiral building block and intermediate, is of paramount importance. The choice of synthetic methodology, be it traditional chemical routes or modern enzymatic approaches, can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two primary methods, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Comparing Synthesis Methods

The following table summarizes the key quantitative and qualitative differences between chemical and enzymatic synthesis of this compound, with data extrapolated from studies on similar N-acetylated amino acids.

ParameterChemical SynthesisEnzymatic Synthesis
Yield Typically high, often >90%Variable, can be high (>90%) with optimized systems, but often moderate (40-80%)
Purity High (>99%) after purificationGenerally high due to enzyme specificity, often >99%
Reaction Time Relatively short (a few hours)Can be longer (several hours to days)
Reaction Conditions Often requires organic solvents, potentially harsh temperatures and pHMild aqueous conditions (near-neutral pH, room/moderate temperature)
By-products Can generate by-products requiring extensive purificationMinimal by-products, simplifying downstream processing
Stereoselectivity May require chiral starting materials or resolution steps to achieve high enantiomeric excessInherently high stereoselectivity, producing the desired enantiomer
Cost-effectiveness Reagents are often inexpensive, but purification can be costlyEnzyme cost can be high, but milder conditions and easier purification can offset this
Environmental Impact Use of organic solvents and potentially hazardous reagents raises environmental concerns"Greener" approach with biodegradable catalysts (enzymes) and aqueous media

Experimental Deep Dive: Protocols and Workflows

Below are representative experimental protocols for both chemical and enzymatic synthesis of this compound. These are based on established methods for analogous N-acetylated amino acids and provide a solid foundation for practical application.

Chemical Synthesis Protocol: Acetylation with Acetic Anhydride

This method, adapted from procedures for similar amino acids, is a robust and high-yielding approach.

Materials:

  • L-Threonine

  • Acetic Anhydride

  • Aqueous Sodium Hydroxide (2M)

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Dissolve L-Threonine in deionized water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride to the solution while maintaining the temperature below 10°C.

  • Simultaneously, add 2M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • After the addition of acetic anhydride is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the this compound into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Enzymatic Synthesis Protocol: Acylase-Catalyzed Acetylation

This protocol utilizes an acylase enzyme for a highly selective and environmentally friendly synthesis.

Materials:

  • L-Threonine

  • Acetylating Agent (e.g., vinyl acetate)

  • Immobilized Acylase I (e.g., from Aspergillus oryzae or porcine kidney)

  • Phosphate Buffer (pH 7.5)

  • Organic Solvent (e.g., tert-butanol, optional for improved substrate solubility)

Procedure:

  • Suspend L-Threonine in a phosphate buffer (pH 7.5).

  • Add the acetylating agent (e.g., vinyl acetate) to the suspension.

  • If necessary, add a co-solvent like tert-butanol to improve the solubility of the substrates.

  • Add the immobilized acylase I to the reaction mixture.

  • Incubate the reaction at a controlled temperature (typically 30-40°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Once the reaction is complete, remove the immobilized enzyme by filtration for reuse.

  • Acidify the reaction mixture to a pH of 2-3 with a suitable acid.

  • Isolate the this compound by cooling the solution to induce crystallization or by solvent extraction followed by evaporation.

  • Wash the purified crystals with cold water and dry under vacuum.

Visualizing the Synthesis Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification L_Threonine L-Threonine Solution Reaction_Vessel Reaction at 0-5°C, pH 8-10 L_Threonine->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Stir 2-3h Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel NaOH NaOH NaOH->Reaction_Vessel Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying & Evaporation Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification Substrates L-Threonine & Acetylating Agent in Buffer Bioreactor Incubation with Immobilized Acylase I (30-40°C) Substrates->Bioreactor Enzyme_Removal Filtration (Enzyme Recovery) Bioreactor->Enzyme_Removal 24-48h Acidification_Purification Acidification & Crystallization Enzyme_Removal->Acidification_Purification Final_Product Pure this compound Acidification_Purification->Final_Product

Enzymatic Synthesis Workflow for this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the project. Chemical synthesis offers a well-established, high-yielding route that is often faster. However, it may come with the challenges of harsh reaction conditions, by-product formation, and environmental concerns.

In contrast, enzymatic synthesis presents a "greener" alternative with high selectivity, mild reaction conditions, and simplified purification. While enzyme cost and reaction times can be a consideration, the benefits of high purity, stereoselectivity, and reduced environmental impact make it an increasingly attractive option, particularly in pharmaceutical applications where quality and sustainability are paramount. As enzyme technology continues to advance, the efficiency and cost-effectiveness of enzymatic routes are expected to further improve, making them a compelling choice for the synthesis of this compound and other valuable chiral compounds.

inter-laboratory validation of N-Acetylthreonine quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Perspective on N-Acetylthreonine Quantification: A Comparison of Leading Analytical Methods

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for a variety of applications, from metabolic studies to pharmaceutical quality control. In the absence of a direct inter-laboratory validation study for this compound, this guide provides a comparative overview of three principal analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on published validation data for analogous N-acetylated amino acids and general amino acid analysis.

Data Presentation: A Comparative Analysis of Quantification Methods

The following table summarizes the key quantitative performance characteristics for each analytical method, compiled from various validation studies on similar analytes. This data serves as a benchmark for what can be expected when applying these techniques to the quantification of this compound.

Performance MetricLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Linearity (R²) >0.99[1]>0.99>0.99
Precision (%RSD) <15%[2]<15%<5%[3][4]
Accuracy (% Recovery) 85-115%[2]80-120%90-110%[3][4]
Limit of Detection (LOD) Low ng/mL to pg/mL[5]Low ng/mLµg/mL to high ng/mL[6]
Limit of Quantification (LOQ) Low ng/mL[2][5]Low ng/mLµg/mL
Sample Throughput HighMediumMedium to High
Derivatization Required NoYes[7]No[3][4]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the quantification of this compound using LC-MS/MS, GC-MS, and CE, based on established methods for similar compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 400 µL of methanol containing an internal standard (e.g., isotopically labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound requires derivatization to increase its volatility for GC analysis.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

  • Drying: Evaporate the extract to complete dryness.

  • Derivatization: Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to form a volatile trimethylsilyl (TMS) derivative[8].

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron ionization (EI).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is well-suited for the analysis of charged species like this compound.

Sample Preparation:

  • Dilution: Dilute the sample in the running buffer.

  • Filtration: Filter the diluted sample through a 0.22 µm filter to remove any particulate matter.

Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV or diode-array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, such as a borate buffer at a pH of around 9, is commonly used for the separation of N-acetylated amino acids[3][4].

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: A high voltage (e.g., 25 kV) is applied across the capillary.

  • Detection: UV detection at a low wavelength (e.g., 200 nm).

Mandatory Visualization: Workflows and Comparisons

To visually represent the processes and comparisons discussed, the following diagrams have been generated using the DOT language.

cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol Standardization & Sample Distribution cluster_2 Phase 3: Inter-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Selection & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Standardized Protocol Development B->C D Preparation & Distribution of Homogenized Samples C->D E Analysis by Participating Laboratories D->E F Statistical Analysis of Results (Reproducibility & Repeatability) E->F G Final Report & Method Harmonization F->G cluster_methods Analytical Methods cluster_criteria Performance Criteria LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Very High Specificity Specificity LCMS->Specificity Very High Throughput Throughput LCMS->Throughput High Cost Cost LCMS->Cost High Robustness Robustness LCMS->Robustness Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity High GCMS->Throughput Medium GCMS->Cost Medium GCMS->Robustness High CE Capillary Electrophoresis CE->Sensitivity Moderate CE->Specificity High CE->Throughput High CE->Cost Low CE->Robustness Moderate

References

Comparative Analysis of N-Acetylthreonine Analogues: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylthreonine, a derivative of the essential amino acid threonine, and its analogues are emerging as compounds of interest in biomedical research. The structural modifications of this compound can lead to a diverse range of biological activities, offering potential therapeutic applications. This guide provides an objective comparison of the performance of various this compound analogues, supported by experimental data, to aid researchers in drug discovery and development.

Antimicrobial and Antioxidant Potential of Threonine-Based Sulphonamides

A study on novel threonine-based sulphonamide derivatives has shed light on the antimicrobial and antioxidant properties of this class of this compound analogues. The core structure involves the modification of the threonine backbone with a sulphonamide group, with further variations in the substituents.

Data Summary

The biological activities of the synthesized threonine-based sulphonamide derivatives are summarized in the table below. The data highlights the differences in efficacy based on the specific chemical modifications.

Compound IDModificationAntimicrobial Activity (Qualitative)Antioxidant Activity (IC50 in µg/mL)
1a 4-methylphenylsulphonylModerate antibacterial-
1b 4-methylphenylsulphonylBest in vitro antibacterial activity -
1d Unspecified sulphonamideBest in vitro antibacterial activity -
1f Unspecified sulphonamide-1.150 ± 0.003

Table 1: Summary of the biological activity of threonine-based sulphonamide derivatives. Antimicrobial activity was assessed against a panel of bacteria (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger). A lower IC50 value indicates higher antioxidant activity.[1]

Key Findings
  • Antimicrobial Activity: Compounds 1b and 1d demonstrated the most significant in vitro antibacterial and antifungal activities against a range of pathogens. In silico studies also suggested that compound 1a has a higher predicted binding energy to bacterial targets than the reference drug, penicillin.[1]

  • Antioxidant Activity: Compound 1f exhibited the most potent in vitro antioxidant activity, with an IC50 value of 1.150 ± 0.003 µg/mL.[1]

Neuroprotective Activity of N-Acyl Threonine Derivatives

While extensive quantitative comparative data is not yet available in the public domain, it has been reported that stearoyl derivatives of threonine exert neuroprotective activity.[2] This suggests that modifying the N-acetyl group of this compound to a longer acyl chain, such as stearoyl, could be a promising strategy for developing neuroprotective agents. Further research is needed to quantify and compare the neuroprotective effects of a series of N-acyl threonine analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the general protocols for the key experiments cited in this guide.

Synthesis of Threonine-Based Sulphonamide Derivatives

The synthesis of the threonine-based sulphonamide derivatives involved a multi-step process:

  • Preparation of Sulphamoyl Carboxylic Acids: Threonine was reacted with the appropriate sulphonyl chloride to yield sulphamoyl carboxylic acids.

  • Further Derivatization: The sulphamoyl carboxylic acids underwent further modifications through:

    • Lumiere-Barbier acetylation to produce acetylated derivatives.

    • Schotten-Baumann ammonolysis to synthesize carboxamide derivatives.

    • Buchwald-Hartwig cross-coupling to create aniline derivatives.

  • Structural Characterization: The structures of the synthesized compounds were confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and elemental analysis.[1]

In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was evaluated against a panel of pathogenic bacteria and fungi. The specific strains tested included Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. The assays were likely performed using standard methods such as broth microdilution or agar diffusion to determine the minimum inhibitory concentration (MIC) or zones of inhibition.[1]

In Vitro Antioxidant Activity Assay

The antioxidant potential of the compounds was determined using an in vitro assay, likely the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or a similar method. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, was calculated to quantify the antioxidant activity.[1]

Signaling Pathways and Logical Relationships

The biological activities of this compound analogues can be understood through their interaction with various cellular signaling pathways. The following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be modulated by these compounds, based on the activity of related molecules.

experimental_workflow General Experimental Workflow for Assessing this compound Analogs cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis start Threonine synthesis Chemical Modification (e.g., Sulphonylation, Acylation) start->synthesis analogs This compound Analogs synthesis->analogs characterization Structural Analysis (NMR, FTIR, MS) analogs->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial antioxidant Antioxidant Assays characterization->antioxidant neuroprotection Neuroprotection Assays characterization->neuroprotection sar Structure-Activity Relationship (SAR) antimicrobial->sar antioxidant->sar neuroprotection->sar

Caption: A flowchart illustrating the general workflow from synthesis to biological evaluation of this compound analogs.

potential_signaling_pathway Hypothetical Signaling Pathway Modulation by this compound Analogs cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb inhibition Inhibition transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) mapk->transcription nfkb->transcription analogs This compound Analog analogs->mapk analogs->nfkb

Caption: A diagram showing a hypothetical mechanism of action for this compound analogs in modulating inflammatory signaling pathways.

References

Comparative Metabolic Profiling of N-Acetylthreonine Treated Cells: A Proactive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Utilizing N-Acetylcysteine as a Proxy in the Absence of Direct N-Acetylthreonine Metabolomic Data

For Immediate Release

While this compound (NAT) is recognized for its role in the N-terminal acetylation of proteins, a critical modification influencing protein stability and function, comprehensive studies detailing its impact on cellular metabolism are currently unavailable in the published literature. This guide, intended for researchers, scientists, and drug development professionals, addresses this knowledge gap by presenting a comparative metabolic analysis using the well-researched compound, N-Acetylcysteine (NAC), as a proxy. Due to the structural and functional similarities between acetylated amino acids, the metabolic effects of NAC can provide valuable insights and a foundational framework for investigating the metabolic consequences of this compound treatment.

This document provides a summary of the known metabolic effects of NAC on cellular pathways, detailed experimental protocols for conducting similar metabolomic studies on NAT, and visualizations of the involved signaling pathways and experimental workflows.

Comparative Metabolic Profiling: N-Acetylcysteine as a Model

N-Acetylcysteine, a precursor to the antioxidant glutathione, has been shown to significantly influence cellular metabolism. Studies have demonstrated its impact on amino acid metabolism, lipid profiles, and central carbon metabolism. The following table summarizes the key metabolic changes observed in cells treated with NAC, providing a predictive reference for potential effects of this compound.

Metabolic PathwayMetaboliteObserved Change in NAC-Treated CellsPotential Implication for this compound Treatment
Amino Acid Metabolism Amino AcidsGeneral decrease in intracellular concentration; increased release from liver cells.[1]Potential for altered amino acid pool availability for protein synthesis and other metabolic pathways.
GlutamineDecreased levels in some bacterial studies.[2]May impact nitrogen metabolism and pathways reliant on glutamine.
KynurenineSignificantly reduced levels in peripheral blood lymphocytes of lupus patients.[3][4]Could indicate an influence on the kynurenine pathway, which is linked to inflammation and immune response.
Redox Homeostasis N-Acetylcysteine (NAC)Accumulation within red blood cells.[5]Expected direct uptake and intracellular presence of this compound.
Glutathione (GSH)Increased levels in red blood cells.[5]This compound may also contribute to the cellular antioxidant pool, though its direct role as a glutathione precursor is not established.
CysteineIncreased plasma concentrations.[6]Potential alteration of sulfur-containing amino acid metabolism.
Lipid Metabolism TriglyceridesDecreased plasma levels.[7]May influence lipid synthesis and storage.
Energy Metabolism Glycolysis & TCA Cycle MetabolitesAbolished metabolic changes induced by oxidative stress.Could play a role in maintaining energy homeostasis under cellular stress.
Phosphoenolpyruvic acidIncreased levels in some cancer cell lines.[8]May indicate alterations in glycolytic flux.

Experimental Protocols

To facilitate research into the metabolic effects of this compound, we provide a detailed, generalized protocol for the metabolic profiling of treated cells using liquid chromatography-mass spectrometry (LC-MS). This protocol is a composite based on established methodologies for metabolomic analysis of cultured cells.[1][9][10][11]

1. Cell Culture and Treatment:

  • Cell Line: Select a cell line relevant to the research question (e.g., HEK293T for general metabolism, a cancer cell line for disease-specific effects).

  • Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Treat cells with a range of concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM) and a vehicle control for a specified duration (e.g., 24, 48 hours).

    • Include a positive control if applicable (e.g., a compound with known metabolic effects).

  • Replicates: Prepare a minimum of three biological replicates for each treatment condition.

2. Metabolite Extraction:

  • Quenching: Rapidly aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites and arrest metabolism.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

3. LC-MS Analysis:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites or a C18 column for non-polar metabolites.

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to collect both MS1 and MS/MS spectra for metabolite identification.

4. Data Analysis:

  • Peak Picking and Alignment: Use software such as XCMS or MZmine to process the raw LC-MS data for peak detection, alignment, and integration.

  • Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolite databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered between the this compound-treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to identify the metabolic pathways that are most significantly affected by this compound treatment.

Visualizing Potential Mechanisms and Workflows

To further guide research, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be influenced by this compound and a standardized experimental workflow.

NAT This compound Cell Cellular Uptake NAT->Cell Protein_Acetylation N-terminal Protein Acetylation Cell->Protein_Acetylation Protein_Stability Altered Protein Stability & Function Protein_Acetylation->Protein_Stability Signaling_Pathways Modulation of Signaling Pathways Protein_Stability->Signaling_Pathways Metabolic_Enzymes Metabolic Enzyme Activity Signaling_Pathways->Metabolic_Enzymes Metabolic_Shifts Metabolic Shifts Metabolic_Enzymes->Metabolic_Shifts

Caption: Hypothetical signaling cascade initiated by this compound.

start Start: Cell Culture treatment This compound Treatment start->treatment quenching Metabolism Quenching (Cold Saline Wash) treatment->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis end End: Biological Interpretation pathway_analysis->end

Caption: Experimental workflow for metabolic profiling.

References

Validating Gene Knockouts in N-Acetylthreonine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating gene knockouts that affect N-Acetylthreonine metabolism. Understanding the metabolic consequences of gene silencing is crucial for advancing research in various fields, including drug development and the study of metabolic disorders. This document outlines experimental approaches, presents comparative data from hypothetical gene knockout studies, and provides detailed protocols to assist researchers in designing and executing their validation experiments.

Introduction to this compound Metabolism

This compound is an acetylated derivative of the essential amino acid threonine. While the N-terminal acetylation of threonine residues in proteins is a well-documented post-translational modification influencing protein stability and function, the metabolism of free this compound as a distinct metabolite is less characterized. Its synthesis is presumed to be catalyzed by N-acetyltransferases (NATs) utilizing acetyl-CoA as the acetyl donor. Conversely, its degradation likely involves deacetylases, also known as acylases, which hydrolyze the acetyl group to yield threonine and acetate.

Disruptions in this compound metabolism, potentially caused by the knockout of genes encoding the metabolic enzymes involved, could have significant physiological consequences. Therefore, rigorous validation of such gene knockouts is paramount.

Comparative Analysis of Gene Knockout Validation Methods

The validation of a gene knockout affecting this compound metabolism requires a multi-faceted approach to confirm the genetic modification and to understand its functional impact. Below is a comparison of key validation techniques, with hypothetical data presented for a candidate gene, "Gene X," presumed to be involved in this compound synthesis.

Table 1: Comparison of Validation Techniques for "Gene X" Knockout (KO) vs. Wild-Type (WT)

Validation MethodParameter MeasuredWT Result"Gene X" KO ResultInterpretation
Genomic DNA Analysis
PCRAmplicon Size1.5 kb0.5 kbSuccessful deletion of a 1.0 kb segment of Gene X.
Sanger SequencingDNA SequenceWild-type sequenceConfirms precise deletion at the genomic level.Confirms on-target gene editing.
mRNA Expression Analysis
RT-qPCRRelative Gene X mRNA1.00.05Significant reduction in Gene X transcription.
Protein Level Analysis
Western BlotGene X Protein LevelPresentAbsentComplete knockout of Gene X protein expression.
Metabolite Analysis
LC-MS/MSThis compound Level15 µM2 µMReduced this compound synthesis due to Gene X KO.
LC-MS/MSThreonine Level50 µM75 µMAccumulation of the precursor, threonine.
Phenotypic Analysis
Cell Proliferation AssayGrowth RateNormalReducedPotential role of this compound in cell growth.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of experimental results. Below are protocols for key experiments in the validation of gene knockouts affecting this compound metabolism.

RT-qPCR for Gene Expression Analysis

Objective: To quantify the mRNA expression level of the target gene in knockout versus wild-type cells.

Protocol:

  • RNA Extraction: Isolate total RNA from wild-type and knockout cells using a commercially available RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Western Blot for Protein Expression Analysis

Objective: To detect the presence or absence of the target protein in knockout versus wild-type cells.

Protocol:

  • Protein Extraction: Lyse wild-type and knockout cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

LC-MS/MS for this compound Quantification

Objective: To measure the intracellular concentration of this compound and its precursor, threonine.

Protocol:

  • Metabolite Extraction:

    • Quench the metabolism of cultured cells by rapidly washing with ice-cold saline.

    • Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and threonine.

  • Data Analysis: Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of this compound and threonine.

Visualizing Metabolic and Experimental Pathways

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

N_Acetylthreonine_Metabolism Threonine Threonine NAT N-acetyltransferase (Gene X) Threonine->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAcetylthreonine This compound NAT->NAcetylthreonine Synthesis Deacetylase Deacetylase NAcetylthreonine->Deacetylase Protein Protein Synthesis/ Degradation NAcetylthreonine->Protein Protein Modification Deacetylase->Threonine Degradation Acetate Acetate Deacetylase->Acetate

Caption: this compound Metabolism Pathway.

Knockout_Validation_Workflow Start Gene X Knockout (e.g., CRISPR/Cas9) Genomic Genomic Validation Start->Genomic Transcriptomic Transcriptomic Validation Start->Transcriptomic Proteomic Proteomic Validation Start->Proteomic PCR PCR Genomic->PCR Sequencing Sanger Sequencing Genomic->Sequencing Conclusion Comprehensive Validation PCR->Conclusion Sequencing->Conclusion qPCR RT-qPCR Transcriptomic->qPCR qPCR->Conclusion WesternBlot Western Blot Proteomic->WesternBlot Metabolomic Metabolomic Analysis Proteomic->Metabolomic WesternBlot->Conclusion LCMS LC-MS/MS Metabolomic->LCMS Phenotypic Phenotypic Analysis Metabolomic->Phenotypic LCMS->Conclusion Proliferation Cell Proliferation Assay Phenotypic->Proliferation Proliferation->Conclusion

Caption: Gene Knockout Validation Workflow.

Conclusion

The validation of gene knockouts affecting this compound metabolism is a critical process that necessitates a combination of genomic, transcriptomic, proteomic, and metabolomic analyses. By employing the comparative methods and detailed protocols outlined in this guide, researchers can confidently ascertain the success of their gene editing and thoroughly investigate the resulting metabolic and phenotypic consequences. This systematic approach will undoubtedly contribute to a deeper understanding of the role of this compound in health and disease.

Safety Operating Guide

Navigating the Disposal of N-Acetylthreonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for N-Acetylthreonine, a compound recognized as a non-hazardous irritant. While specific protocols are dictated by institutional and local regulations, this document outlines the general principles and decision-making processes for its safe disposal.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any laboratory chemical, should be approached systematically to minimize risks and ensure regulatory compliance.

1. Consultation of Safety Data Sheet (SDS) and Institutional Guidelines:

Before initiating any disposal procedure, consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding the compound's hazards, handling, and disposal recommendations. Simultaneously, review your institution's specific chemical hygiene plan and waste disposal guidelines. These internal documents will provide the definitive procedures to be followed within your organization.

2. Hazard Assessment:

This compound is classified as a non-hazardous irritant, primarily causing serious eye irritation. A safety assessment of N-acetyl-L-threonine found no evidence of mutagenicity or genotoxicity in in vitro and in vivo studies[1]. This low level of hazard suggests that disposal may be less stringent than for highly toxic or reactive chemicals. However, its irritant nature necessitates careful handling to avoid personal exposure.

3. Determination of Waste Category:

Based on your institution's guidelines, determine the appropriate waste category for this compound. Given its properties, it will likely be classified as a non-hazardous chemical waste. It is crucial to ascertain whether your institution permits the drain disposal or regular trash disposal of such materials. Some institutions may require all chemical waste, regardless of hazard level, to be collected for professional disposal.

4. Small Quantity Disposal Options:

For small quantities of this compound typically used in research settings, the following disposal routes may be permissible, pending institutional approval:

  • Drain Disposal: If permitted by your institution's Environmental Health and Safety (EHS) department, small amounts of water-soluble, non-hazardous chemicals may be flushed down the sanitary sewer with copious amounts of water. This dilutes the chemical to negligible concentrations.

  • Solid Waste Disposal: For solid this compound, institutional guidelines may allow for disposal in the regular trash, provided it is securely contained and clearly labeled as non-hazardous. However, many institutions prohibit the disposal of any chemical waste in the standard laboratory trash to prevent accidental exposure to custodial staff[2].

  • Chemical Waste Collection: The most conservative and often required approach is to collect all this compound waste in a designated, properly labeled container for pickup by your institution's hazardous waste management service.

5. Container Management:

Empty containers that previously held this compound should be managed according to institutional protocols. Typically, this involves triple-rinsing the container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can often be discarded as regular laboratory glass or plastic waste after defacing the label.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are generally not available in public literature. Disposal regulations are typically performance-based and depend on local wastewater treatment capabilities and landfill acceptance criteria. Therefore, adherence to your institution's established concentration and volume limits for chemical waste is paramount.

ParameterValue
Regulatory Disposal Limit (e.g., mg/L in effluent) Not publicly available; refer to institutional and local guidelines.
Recommended Concentration for Drain Disposal Dependent on institutional policy; generally requires significant dilution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult SDS and Institutional Disposal Guidelines start->consult_sds is_drain_disposal_allowed Is drain disposal of non-hazardous irritants permitted by institution? consult_sds->is_drain_disposal_allowed is_solid_waste_disposal_allowed Is solid waste disposal of non-hazardous chemicals permitted by institution? is_drain_disposal_allowed->is_solid_waste_disposal_allowed No dispose_down_drain Dispose down sanitary sewer with copious amounts of water is_drain_disposal_allowed->dispose_down_drain Yes dispose_in_trash Dispose in designated solid non-hazardous waste container is_solid_waste_disposal_allowed->dispose_in_trash Yes collect_for_pickup Collect in a labeled hazardous waste container for EHS pickup is_solid_waste_disposal_allowed->collect_for_pickup No end End: Disposal Complete dispose_down_drain->end dispose_in_trash->end collect_for_pickup->end

This compound Disposal Decision Flowchart

By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Personal protective equipment for handling N-Acetylthreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Acetylthreonine, ensuring laboratory safety and operational efficiency. By offering clear, procedural guidance, we aim to be your trusted resource for chemical handling information, supporting your research and development endeavors.

This compound is recognized primarily as an eye irritant.[1] While specific quantitative exposure limits and detailed toxicological data are not widely available, a conservative approach to handling, based on its GHS classification and data from structurally similar compounds, is recommended.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on its known hazards and general laboratory best practices for similar chemical compounds.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent serious eye irritation from dust or splashes.[1]
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact.
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling fine powders or if dust generation is likely, to prevent respiratory tract irritation.

Procedural Guidance for Handling this compound

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of your experiments.

Workflow for Safe Handling of this compound

Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE Correctly gather_ppe->don_ppe 2. weigh Weigh/Measure in Ventilated Area don_ppe->weigh 3. handle Perform Experimental Procedures weigh->handle 4. clean Clean Work Area Post-Handling handle->clean 5. doff_ppe Doff PPE Correctly clean->doff_ppe 6. wash Wash Hands Thoroughly doff_ppe->wash 7. dispose Dispose of Waste Properly wash->dispose 8. Figure 2: PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator (if needed) don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if needed) doff3->doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.